molecular formula C6H4F3NO2S B176549 2,3,6-Trifluorobenzenesulfonamide CAS No. 1204574-42-4

2,3,6-Trifluorobenzenesulfonamide

Cat. No.: B176549
CAS No.: 1204574-42-4
M. Wt: 211.16 g/mol
InChI Key: YRAITQGEDDYCMA-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzenesulfonamide is a fluorinated aromatic sulfonamide of high interest in research and development, particularly in medicinal chemistry and drug discovery. As a synthetic intermediate, it serves as a key building block for the preparation of more complex molecules. Its core structure, featuring a sulfonamide group on a trifluoromethyl-substituted benzene ring, is commonly explored in the design of compounds with potential biological activity. Research into analogous trifluorobenzene sulfonamide compounds has shown promise in areas such as the development of novel anticancer agents . The sulfonamide functional group is a well-known pharmacophore in pharmaceuticals, capable of acting as a competitive inhibitor for enzymes like dihydropteroate synthase in bacteria . Beyond antimicrobial applications, sulfonamide derivatives are extensively investigated for their antiviral, antifungal, and anti-proliferative properties, as well as their use as carbonic anhydrase inhibitors . The presence of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making this compound a valuable scaffold for creating targeted bioactive molecules . This product is intended for research purposes as a chemical reference standard and for use in synthetic pathways. It is supplied with guaranteed high purity suitable for analytical and experimental applications. Please note: The specific physicochemical data and handling information for this specific isomer should be confirmed by the supplier prior to use. HYDROSCORE: H350-H341-H315 Use Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

2,3,6-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAITQGEDDYCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593635
Record name 2,3,6-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204574-42-4
Record name 2,3,6-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,6-Trifluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information on its structural analogs, predicted properties, and established synthetic methodologies to offer a foundational understanding for researchers.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents including antibacterial, anticancer, and antiviral drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This includes alterations in metabolic stability, binding affinity, lipophilicity, and acidity, often leading to enhanced therapeutic efficacy.[3] Consequently, fluorinated sulfonamides represent a promising class of compounds for the development of novel pharmaceuticals.[4][5][6]

This guide focuses on the specific isomer this compound, providing a detailed exploration of its chemical characteristics, a plausible synthetic pathway, and an outlook on its potential applications.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number 1204574-42-4
Molecular Formula C₆H₄F₃NO₂S
Molecular Weight 211.16 g/mol
Melting Point Data not available. Expected to be a solid at room temperature based on related compounds.N/A
Boiling Point Data not available.N/A
Solubility Data not available. Expected to have moderate solubility in organic solvents.N/A

Proposed Synthesis Workflow

Synthesis_Workflow A 2,3,6-Trifluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 2,3,6-Trifluorobenzenesulfonyl Chloride B->C Sulfonyl Chloride Formation (SO₂, CuCl₂) D This compound C->D Amination (NH₃ or NH₄OH)

Caption: Proposed two-stage synthesis of this compound.

Step 1: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

The precursor, 2,3,6-Trifluorobenzenesulfonyl chloride (CAS: 1017779-75-7), can be synthesized from 2,3,6-Trifluoroaniline via a Sandmeyer-type reaction.

Protocol:

  • Diazotization: 2,3,6-Trifluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7][8] This intermediate is typically unstable and is used immediately in the next step.

  • Sulfonyl Chloride Formation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, yielding 2,3,6-Trifluorobenzenesulfonyl chloride.[9][10]

Step 2: Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride

The final step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Protocol:

  • Amination: 2,3,6-Trifluorobenzenesulfonyl chloride is reacted with ammonia (NH₃) or an aqueous solution of ammonium hydroxide (NH₄OH).[11][12] This nucleophilic substitution reaction at the sulfur atom displaces the chloride, forming the stable sulfonamide, this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally obtained spectra for this compound, the following are predicted key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[13][14]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (sulfonamide)3350-3250 (two bands for -NH₂)
C-H Stretch (aromatic)3100-3000
S=O Stretch (sulfonamide)1350-1300 and 1160-1120 (asymmetric and symmetric)
C-F Stretch1300-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine substitution pattern, which will cause splitting of the aromatic proton signals. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet that may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine and sulfonamide groups. Carbon-fluorine coupling will be observed.

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern. Three distinct signals are expected for the fluorine atoms at positions 2, 3, and 6, with characteristic coupling patterns between them.[1]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 211. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the trifluorophenyl group.[8][15]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing sulfonamide group and the three fluorine atoms on the benzene ring.

  • Acidity of the Sulfonamide N-H: The sulfonamide protons are expected to be acidic and can be deprotonated with a suitable base. This allows for further functionalization at the nitrogen atom.

  • Aromatic Ring Reactivity: The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. Conversely, it will be deactivated towards electrophilic aromatic substitution.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is not available, the structural motifs present suggest several potential areas of application.

  • Medicinal Chemistry: As a fluorinated sulfonamide, this compound could be explored as a scaffold for the development of various therapeutic agents. The sulfonamide group is a known pharmacophore for a range of biological targets, including enzymes and receptors.[3][14][16] The trifluoro-substitution pattern could be leveraged to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Materials Science: The electron-deficient nature of the trifluorinated aromatic ring could make this compound a useful building block for the synthesis of advanced materials with specific electronic or physical properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds such as 2-(Trifluoromethyl)benzenesulfonamide, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5][10][17]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, and prevent contact with skin and eyes.[10]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]

Conclusion

This compound is a chemical entity with significant potential, stemming from the combination of the pharmacologically important sulfonamide group and the property-modulating effects of trifluorination. Although detailed experimental data remains to be published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and exploration for novel applications. Further investigation into the specific properties and biological activities of this compound is warranted and could unveil new opportunities in drug discovery and materials science.

References

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Sources

2,3,6-Trifluorobenzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorobenzenesulfonamide

Executive Summary

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a fluorinated aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in pharmaceuticals, acting as a versatile bioisostere and conferring advantageous physicochemical properties such as increased water solubility, metabolic stability, and bioavailability.[1] This document details a robust and reliable two-stage synthetic approach, beginning with the formation of a key intermediate, 2,3,6-trifluorobenzenesulfonyl chloride, via a Sandmeyer-type reaction, followed by its conversion to the target sulfonamide. The narrative emphasizes the rationale behind procedural choices, adherence to safety, and methods for ensuring the integrity and purity of the final compound, providing a self-validating framework for its successful preparation.

Introduction: Strategic Approach to Synthesis

The synthesis of aryl sulfonamides is most classically achieved through the reaction of a primary or secondary amine with a pre-formed aryl sulfonyl chloride in the presence of a base.[2][3][4] This method, while traditional, remains highly effective and is the strategy of choice for the preparation of this compound.

Our synthetic strategy is therefore bifurcated into two core transformations:

  • Part I: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride. The primary challenge lies in the selective installation of the sulfonyl chloride moiety onto the trifluorinated aromatic ring. Direct chlorosulfonylation of 2,3,6-trifluorobenzene is often problematic for electron-deficient substrates.[1] Therefore, a more dependable route is employed, starting from the commercially available 2,3,6-trifluoroaniline.[5][][7] This amine is converted to its corresponding diazonium salt, which then undergoes a copper-catalyzed Sandmeyer-type reaction with a sulfur dioxide surrogate to yield the desired sulfonyl chloride intermediate.[1][8]

  • Part II: Sulfonamidation. The purified 2,3,6-trifluorobenzenesulfonyl chloride is subsequently reacted with an ammonia source. This is a classic nucleophilic substitution at the sulfonyl group, which proceeds readily to furnish the target this compound.

This strategic pathway offers high fidelity and adaptability, leveraging well-established and understood chemical transformations to achieve the synthesis with high purity.

Part I: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halides and, in this case, a sulfonyl chloride group, via a diazonium salt intermediate.[9][10] This transformation is a radical-nucleophilic aromatic substitution.[9]

Core Mechanism & Rationale

The process involves two critical steps:

  • Diazotization: The primary aromatic amine, 2,3,6-trifluoroaniline, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid.[11] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), which is a superb leaving group (N₂ gas). The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.

  • Copper-Catalyzed Sulfonylation: The diazonium salt solution is then added to a mixture containing a copper catalyst (e.g., CuCl₂) and a source of sulfur dioxide (SO₂).[8] The reaction is initiated by a single-electron transfer from the copper(I) species (generated in situ from Cu(II)) to the diazonium salt, which liberates nitrogen gas and forms an aryl radical.[10] This radical then reacts with SO₂ and the copper catalyst to form the aryl sulfonyl chloride. For enhanced safety and operational simplicity, a stable, solid SO₂ surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is preferred over gaseous SO₂.[8]

Visualizing the Pathway: Sandmeyer Sulfonyl Chloride Synthesis

G cluster_0 Part I: 2,3,6-Trifluorobenzenesulfonyl Chloride Synthesis A 2,3,6-Trifluoroaniline B 2,3,6-Trifluorobenzene diazonium chloride A->B NaNO₂, aq. HCl 0-5 °C (Diazotization) C 2,3,6-Trifluorobenzenesulfonyl chloride B->C DABSO (SO₂ source) CuCl₂, MeCN (Sulfonylation)

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

Detailed Experimental Protocol: 2,3,6-Trifluorobenzenesulfonyl Chloride

Disclaimer: This protocol is a synthesized methodology based on established procedures and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Diazotization:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3,6-trifluoroaniline (1.0 eq).

    • Add acetonitrile (MeCN) as the solvent, followed by concentrated aqueous hydrochloric acid (2.0 eq).[8]

    • Cool the resulting suspension to 0 °C in an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[12][13]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate, larger flask, add DABSO (0.6 eq) and copper(II) chloride (CuCl₂, 0.05 eq) to acetonitrile.[8]

    • Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the DABSO/CuCl₂ mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[8]

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: potential gas evolution) until neutral, then with saturated aqueous sodium chloride (brine).[12]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude residue, 2,3,6-trifluorobenzenesulfonyl chloride, can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by analytical methods (e.g., ¹H NMR, GC-MS).

Part II: Synthesis of this compound

This stage involves the straightforward conversion of the sulfonyl chloride intermediate into the final sulfonamide product. The reaction is a nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Core Mechanism & Rationale

The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur center of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. A second equivalent of ammonia (or another base) acts as a proton acceptor to neutralize the resulting protonated sulfonamide, yielding the final product and ammonium chloride.[2]

Visualizing the Pathway: Sulfonamidation

G cluster_1 Part II: this compound Synthesis C 2,3,6-Trifluorobenzenesulfonyl chloride D This compound C->D aq. NH₃ (Ammonia) Dichloromethane, 0 °C to RT

Caption: Final conversion to the target sulfonamide product.

Detailed Experimental Protocol: this compound
  • Reaction Setup:

    • Dissolve the 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask.[14]

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Sulfonamidation:

    • Slowly add an excess of concentrated aqueous ammonia (e.g., 30% NH₃ solution, ~5-10 eq) dropwise to the stirred sulfonyl chloride solution.[14] The reaction is exothermic; maintain the temperature below 10 °C during the addition.

    • A white precipitate (the product and ammonium chloride) will likely form immediately.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold water to remove ammonium chloride, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material.

    • If the product remains in the organic phase, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure, crystalline solid.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

ParameterIntermediate: 2,3,6-Trifluorobenzenesulfonyl ChlorideFinal Product: this compound
Molecular Formula C₆H₂ClF₃O₂SC₆H₄F₃NO₂S
Molecular Weight 246.59 g/mol 227.16 g/mol
Typical Yield 65-80% (from aniline)85-95% (from sulfonyl chloride)
Appearance Colorless to light yellow oil/solidWhite to off-white crystalline solid
Key ¹H NMR Signals Aromatic protons (complex multiplets)Aromatic protons, broad -NH₂ singlet
Key ¹⁹F NMR Signals Three distinct fluorine signalsThree distinct fluorine signals
IR Spectroscopy (cm⁻¹) ~1370 & ~1180 (S=O stretch)~3350 & ~3250 (N-H stretch), ~1340 & ~1160 (S=O stretch)

Safety Precautions

  • Reagents: Concentrated acids (HCl), sodium nitrite (strong oxidizer, toxic), sulfonyl chlorides (corrosive, lachrymatory), and organic solvents (flammable) must be handled with extreme care in a well-ventilated fume hood.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The described protocol maintains the salt in a cold, aqueous solution, which is standard safe practice. At no point should an attempt be made to isolate the dry diazonium intermediate.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.

  • Quenching: Any residual nitrous acid after diazotization can be quenched by the addition of a small amount of sulfamic acid or urea.

Conclusion

The described two-part synthetic pathway provides a clear and effective methodology for the laboratory-scale preparation of this compound. By leveraging a Sandmeyer-type reaction for the synthesis of the crucial sulfonyl chloride intermediate followed by a standard sulfonamidation, this guide offers a robust framework for accessing this valuable fluorinated molecule. The emphasis on understanding the causality behind each experimental step ensures that researchers can troubleshoot and adapt the procedure with confidence, leading to a high yield and purity of the target compound.

References

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An In-depth Technical Guide to the Physical Characteristics of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,6-Trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of this compound, offering both established data and predictive insights grounded in established analytical principles. The methodologies described herein are designed to serve as a robust framework for the validation and characterization of this and structurally related compounds.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identity and physical constants. These data points are critical for everything from reaction stoichiometry to formulation and safety assessments.

The molecular structure of this compound is defined by a benzene ring substituted with a sulfonamide group and three fluorine atoms at the 2, 3, and 6 positions. This specific substitution pattern dictates its electronic and steric properties.

Figure 1: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
IUPAC Name This compound -
CAS Number 1204574-42-4 [1]
Molecular Formula C₆H₄F₃NO₂S [1]
Molecular Weight 211.16 g/mol [1]
Appearance Solid [1]
InChI Key YRAITQGEDDYCMA-UHFFFAOYSA-N [1]
SMILES String FC1=CC=C(F)C(S(=O)(N)=O)=C1F [1]
Melting Point Data not readily available in cited literature. Expected to be a solid with a defined melting point, similar to related structures like 2-(trifluoromethoxy)benzenesulfonamide (m.p. 186°C)[2] or 2,5-bis(trifluoromethyl)benzenesulfonamide (m.p. 147°C)[3]. -

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | - |

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure and purity of this compound. The following section details the requisite experimental protocols and the anticipated spectral data.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

Sources

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide (CAS 1204574-42-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: 2,3,6-Trifluorobenzenesulfonamide (CAS 1204574-42-4) is a distinct chemical entity. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific research pertaining to this particular isomer. Therefore, this technical guide has been constructed by leveraging established principles of organic chemistry and pharmacology, and by drawing inferences from the well-documented properties and activities of structurally related fluorinated benzenesulfonamides. The experimental protocols and mechanistic discussions presented herein are based on established methodologies for this class of compounds and should be considered as a foundational framework for future research on this compound.

Introduction to Fluorinated Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms onto the aromatic ring can profoundly influence the molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity for biological targets. These modifications have been instrumental in the development of drugs with enhanced efficacy and pharmacokinetic profiles. While the specific biological role of this compound remains to be elucidated, its structural features suggest potential for exploration in various therapeutic areas where other fluorinated benzenesulfonamides have shown promise.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1204574-42-4[1]
Molecular Formula C₆H₄F₃NO₂S[2]
Molecular Weight 211.16 g/mol [1][2]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C(=C1F)S(=O)(=O)N)F)F[1][2]
Appearance Solid[1]
InChI Key YRAITQGEDDYCMA-UHFFFAOYSA-N[1]

Plausible Synthetic Routes

A plausible synthetic pathway is outlined below:

Synthesis_of_2_3_6_Trifluorobenzenesulfonamide cluster_start Starting Material cluster_reaction1 Chlorosulfonation cluster_intermediate Intermediate cluster_reaction2 Amination cluster_product Final Product 1_2_5_Trifluorobenzene 1,2,5-Trifluorobenzene Reaction1 Electrophilic Aromatic Substitution 1_2_5_Trifluorobenzene->Reaction1 Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->Reaction1 Sulfonyl_Chloride 2,3,6-Trifluorobenzenesulfonyl Chloride Reaction1->Sulfonyl_Chloride Reaction2 Nucleophilic Acyl Substitution Sulfonyl_Chloride->Reaction2 Ammonia NH3 Ammonia->Reaction2 Final_Product This compound (CAS 1204574-42-4) Reaction2->Final_Product

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (General):

  • Chlorosulfonation of 1,2,5-Trifluorobenzene: To a stirred solution of chlorosulfonic acid, 1,2,5-trifluorobenzene is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The mixture is carefully poured onto crushed ice, and the resulting precipitate (2,3,6-trifluorobenzenesulfonyl chloride) is filtered, washed with cold water, and dried.

  • Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride: The crude sulfonyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran). The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring. The reaction is stirred for several hours at room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Potential Mechanisms of Action and Biological Activities

The biological activities of benzenesulfonamide derivatives are diverse and depend on the substitution pattern on the aromatic ring and the sulfonamide nitrogen.[4][5] Many sulfonamides are known to act as enzyme inhibitors.

Carbonic Anhydrase Inhibition

A prominent target for many benzenesulfonamide derivatives is the zinc-containing enzyme family of carbonic anhydrases (CAs).[5] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[6][7] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition. Given that other fluorinated benzenesulfonamides are known CA inhibitors, it is plausible that this compound could also exhibit this activity.[8]

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_inhibition Inhibition Zn_ion Zn²⁺ Ion Binding Coordination Bond Formation Zn_ion->Binding Binds to His_residues Histidine Residues His_residues->Zn_ion Coordinates Sulfonamide This compound SO2NH2_group Sulfonamide Group (-SO₂NH₂) Sulfonamide->SO2NH2_group Contains SO2NH2_group->Binding Coordinates with Inhibited_Enzyme Inhibited Enzyme Complex Binding->Inhibited_Enzyme Results in

Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Other Potential Biological Activities

Fluorinated benzenesulfonamides have been investigated for a range of other biological activities, including:

  • Inhibition of Amyloid-β Aggregation: Some fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptides, suggesting potential therapeutic applications in Alzheimer's disease.[9][10]

  • Antimicrobial and Anti-inflammatory Properties: The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Various derivatives have also demonstrated anti-inflammatory effects.[11]

Further research is required to determine if this compound possesses any of these activities.

Experimental Protocols for Characterization

The unambiguous characterization of a newly synthesized compound like this compound is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical_Workflow cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesized_Compound Crude this compound Purification_Step Recrystallization or Column Chromatography Synthesized_Compound->Purification_Step Pure_Compound Purified Compound Purification_Step->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR HPLC High-Performance Liquid Chromatography (HPLC) Pure_Compound->HPLC Elemental_Analysis Elemental Analysis Pure_Compound->Elemental_Analysis

Figure 3: A typical analytical workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the aromatic protons. The coupling patterns and chemical shifts will be influenced by the fluorine substituents.

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, providing distinct signals for each fluorine atom and revealing through-bond and through-space couplings to other nuclei.[12][13][14][15]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of sulfonamides.[2][16][17] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound.[18][19] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate for this analysis.

Conclusion

This compound is a fluorinated aromatic sulfonamide with potential for further investigation in medicinal and materials chemistry. While specific data on this compound is currently limited, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis, potential biological activities, and analytical characterization based on the broader class of benzenesulfonamides. The unique substitution pattern of the fluorine atoms on the benzene ring may confer interesting and potentially valuable properties that warrant future dedicated research to fully elucidate its chemical and biological profile.

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  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
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  • APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
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Sources

A Technical Guide to the Solubility of 2,3,6-Trifluorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization and understanding of the solubility of 2,3,6-Trifluorobenzenesulfonamide in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and offers a systematic approach to data interpretation. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility profiles, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Foundational Principles: Predicting Solubility Behavior

The solubility of a compound is dictated by the interplay between its intrinsic physicochemical properties and the characteristics of the solvent. A rigorous analysis of the molecular structure of this compound provides the basis for predicting its behavior and making informed choices in solvent selection.

Molecular Structure and Physicochemical Profile

The structure of this compound is characterized by three key functional regions that collectively determine its polarity, hydrogen bonding potential, and crystal lattice energy:

  • The Trifluorinated Aromatic Ring: The benzene ring itself is nonpolar. However, the three fluorine atoms are highly electronegative, acting as strong electron-withdrawing groups. This creates significant partial positive charges on the ring carbons and a dipole moment across the molecule.

  • The Sulfonamide Group (-SO₂NH₂): This functional group is highly polar and is the primary driver of intermolecular interactions. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are effective hydrogen bond donors.

  • Crystal Lattice Energy: As a solid, the energy required to overcome the intermolecular forces holding the crystal structure together is a critical factor. The strong hydrogen bonding and dipole interactions of the sulfonamide group likely contribute to a stable, and thus relatively high, crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on these features, this compound is predicted to be a polar molecule with a significant capacity for hydrogen bonding.

The Theory of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Compounds tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonamide group of the solute can interact strongly with these solvents, suggesting a higher likelihood of significant solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack donor protons. They can effectively solvate the polar regions of the molecule, particularly the -SO₂- portion. Solubility in these solvents is expected to be moderate to high.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The energy required to break the solute's crystal lattice and disrupt the solvent's own weak intermolecular forces is unlikely to be compensated by solute-solvent interactions. Therefore, solubility is expected to be very low.

The following table provides key properties of common organic solvents to guide selection in experimental studies.

SolventPolarity IndexTypeH-Bond DonorH-Bond Acceptor
Methanol5.1Polar ProticYesYes
Ethanol4.3Polar ProticYesYes
Isopropanol3.9Polar ProticYesYes
Acetonitrile5.8Polar AproticNoYes
Acetone5.1Polar AproticNoYes
Dimethyl Sulfoxide (DMSO)7.2Polar AproticNoYes
Ethyl Acetate4.4Polar AproticNoYes
Tetrahydrofuran (THF)4.0Polar AproticNoYes
Toluene2.4NonpolarNoNo
Hexane0.1NonpolarNoNo

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its robustness and direct measurement of the compound in a saturated state at equilibrium.[2][3] This method is formally recognized in guidelines such as OECD Guideline 105.[4][5]

The Saturation Shake-Flask Method: A Workflow

The following diagram illustrates the logical flow for determining equilibrium solubility.

G Figure 1: Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_end Completion start Start weigh Weigh excess This compound start->weigh add_solvent Add precise volume of organic solvent weigh->add_solvent seal Seal vial securely add_solvent->seal agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours seal->agitate verify Visually confirm presence of undissolved solid agitate->verify separate Separate phases (Centrifuge / Filter) agitate->separate dilute Dilute supernatant with mobile phase separate->dilute hplc Analyze via calibrated HPLC-UV dilute->hplc calculate Calculate concentration (mg/mL or mol/L) hplc->calculate end_node End: Report Solubility Data calculate->end_node

Figure 1: Experimental Workflow for Shake-Flask Solubility Determination
Detailed Step-by-Step Protocol

This protocol provides a self-validating system for accurate solubility measurement.

Materials & Reagents:

  • This compound (purity >98%)

  • HPLC-grade organic solvents

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Analytical balance

  • Calibrated pipettes

  • Thermostatic orbital shaker or rotator

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks

Procedure:

  • Preparation of Vials:

    • To each of three vials per solvent, add an excess of solid this compound (e.g., 20-50 mg). The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[6]

    • Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

    • Securely cap each vial to prevent solvent evaporation during incubation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but preliminary experiments should be run to confirm that the concentration in solution does not change between two time points (e.g., 24h and 48h).[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifugation: Centrifuge the vials at the experimental temperature for 15-20 minutes.

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.[2]

  • Analysis and Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV method.[8]

    • Construct a calibration curve by plotting UV absorbance versus concentration.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration in the original undiluted supernatant. This final value is the thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Example Data Summary Table

The following table serves as a template for recording and presenting experimental solubility data for this compound at a standard temperature (e.g., 25 °C). The values provided are hypothetical and for illustrative purposes only , based on the theoretical principles discussed.

SolventSolubility (mg/mL)Molar Solubility (mol/L)Qualitative Classification
Methanol85.50.373Freely Soluble
Dimethyl Sulfoxide (DMSO)72.40.316Freely Soluble
Acetone45.80.200Soluble
Ethyl Acetate21.50.094Sparingly Soluble
Acetonitrile18.20.079Sparingly Soluble
Toluene< 0.1< 0.0004Very Slightly Soluble
Hexane< 0.01< 0.00004Practically Insoluble

Molecular Weight of this compound: 229.17 g/mol

Interpreting the Results
  • High Solubility in Protic Solvents (Methanol, DMSO): High solubility in these solvents would confirm the dominant role of the sulfonamide group's hydrogen bonding capabilities. The ability of both the solute and solvent to engage in strong donor-acceptor interactions effectively overcomes the solute's crystal lattice energy.

  • Moderate Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): Good solubility in these solvents highlights the importance of dipole-dipole interactions. While lacking H-bond donors, these solvents' H-bond acceptor sites and polarity are sufficient to solvate the molecule effectively.

  • Low Solubility in Nonpolar Solvents (Toluene, Hexane): Extremely low solubility would be expected and demonstrates the "like dissolves like" principle.[1] The energy cost of breaking the strong solute-solute interactions (crystal lattice) is not recovered through the weak van der Waals forces that would form with a nonpolar solvent.

References

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Introduction: The Significance of Fluorination in Sulfonamide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Inferred Mechanism of Action of 2,3,6-Trifluorobenzenesulfonamide

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Benzenesulfonamides, a class of compounds characterized by a benzene ring attached to a sulfonamide group (–SO2NH2), represent a "privileged scaffold" in drug discovery, forming the basis for a wide array of therapeutic agents with diverse biological activities.[3][4][5][6]

This guide focuses on this compound, a molecule that combines the potent bioactivity of the sulfonamide pharmacophore with the advantageous properties of trifluorination. While direct experimental studies on the mechanism of action of this specific compound are not extensively documented in publicly available literature, its structural features strongly suggest a primary mechanism centered on the inhibition of a critical class of metalloenzymes: the Carbonic Anhydrases (CAs). This guide will, therefore, present a detailed, inferred mechanism of action based on the well-established pharmacology of structurally related fluorinated benzenesulfonamides.

Primary Inferred Mechanism of Action: Inhibition of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including respiration, pH homeostasis, and electrolyte balance, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][7] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets. For instance, specific isoforms like CA IX and CA XII are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell proliferation and migration.[7]

The sulfonamide moiety is a classic zinc-binding group and the cornerstone of CA inhibitor design.[2] It is hypothesized that this compound acts as a potent inhibitor of carbonic anhydrases through a mechanism analogous to that of other sulfonamide-based drugs.

Molecular Interactions at the Active Site

The core of this mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

The trifluorination pattern on the benzene ring of this compound is predicted to significantly enhance its inhibitory potency and selectivity for several reasons:

  • Increased Acidity of the Sulfonamide Group : The strongly electron-withdrawing nature of the three fluorine atoms increases the acidity of the sulfonamide protons. This facilitates deprotonation at physiological pH, leading to a higher concentration of the active, anionic form of the inhibitor and strengthening its interaction with the positively charged Zn2+ ion in the CA active site.[2][7]

  • Enhanced Binding Affinity : The fluorine atoms can participate in favorable interactions, such as hydrogen bonding, with amino acid residues lining the active site of the enzyme, further stabilizing the enzyme-inhibitor complex.[1]

  • Improved Pharmacokinetic Properties : The lipophilicity conferred by the trifluoromethyl group can enhance the molecule's ability to cross biological membranes, potentially leading to better bioavailability and tissue distribution.[1][2]

The following diagram illustrates the inferred binding mode of this compound within the active site of a carbonic anhydrase.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O_OH H₂O/OH⁻ Zn(II)->H2O_OH Catalytic Moiety Thr199 Thr199 Inhibitor This compound SO2NH SO₂NH⁻ SO2NH->Zn(II) Coordination Bond (Inhibition) AromaticRing Trifluorophenyl Ring AromaticRing->Thr199 H-Bond/van der Waals

Caption: Inferred binding of this compound to the CA active site.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

To experimentally validate the inferred mechanism of action, a robust and self-validating protocol for an in vitro carbonic anhydrase inhibition assay is essential. The following stopped-flow spectrophotometric method is a gold standard in the field.

Principle

This assay measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator. The rate of the enzyme-catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibitory activity (IC50).

Experimental Workflow

G start Start prep_enzyme Prepare CA Solution (e.g., hCA II) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor prep_buffer Prepare Assay Buffer (with pH indicator) start->prep_buffer mix1 Pre-incubate CA with Inhibitor or Vehicle Control prep_enzyme->mix1 prep_inhibitor->mix1 mix2 Rapidly Mix with CO₂-Saturated Water in Stopped-Flow Apparatus prep_buffer->mix2 mix1->mix2 measure Monitor Absorbance Change Over Time (ΔA/Δt) mix2->measure calculate Calculate Initial Reaction Rates measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC₅₀ Value (Non-linear Regression) plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining CA inhibition via a stopped-flow assay.

Detailed Protocol
  • Reagent Preparation :

    • Prepare a stock solution of human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Assay Performance :

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with either the inhibitor at a specific concentration or with DMSO (vehicle control).

    • In the second syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH drop, leading to a change in the absorbance of the pH indicator.

    • Monitor the change in absorbance at the appropriate wavelength over a short time course (milliseconds to seconds).

  • Data Analysis :

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[8]

Quantitative Data Summary (Hypothetical)

Based on literature values for similar fluorinated benzenesulfonamides, we can predict the inhibitory profile of this compound against key CA isozymes.[7]

Carbonic Anhydrase IsozymePredicted IC50 (nM)Physiological Relevance
hCA I>1000Off-target (cytosolic)
hCA II50 - 150Off-target (highly abundant, cytosolic)
hCA IV200 - 500Membrane-bound, various tissues
hCA IX10 - 50Tumor-associated, anticancer target
hCA XII25 - 75Tumor-associated, anticancer target

Potential Alternative Mechanisms of Action

While carbonic anhydrase inhibition is the most probable mechanism of action, the sulfonamide scaffold is known to interact with other biological targets. For instance, some sulfonamide derivatives have been reported to:

  • Activate Phospholipase C : A study on a related compound, 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, showed it could activate phospholipase C, leading to increased intracellular calcium influx.[9]

  • Exhibit Antibacterial Properties : The sulfonamide class of drugs historically includes antibacterials that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3][10]

  • Inhibit STAT3 Signaling : Certain benzenesulfonamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.[11]

It is crucial to note that these alternative mechanisms would require specific experimental validation for this compound and are considered secondary possibilities based on its core structure.

Conclusion

This compound is a rationally designed molecule that leverages the established pharmacophore of the sulfonamide group and the advantageous properties of trifluorination. Based on extensive evidence from structurally related compounds, its primary mechanism of action is inferred to be the potent inhibition of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII. The trifluoro-substitution pattern is expected to enhance the acidity of the sulfonamide group and improve binding affinity, leading to high inhibitory potency. The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying the inhibitory activity of this promising compound. Further research into its selectivity profile and potential off-target effects will be critical for its future development as a therapeutic agent.

References

  • Benchchem. (n.d.). 2-amino-4-(trifluoromethyl)benzenesulfonic acid | 1513-44-6.
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  • PubMed. (2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models.
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  • PubMed. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors.
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The Advent and Evolution of Trifluorinated Benzenesulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) has proven particularly valuable for its profound impact on a compound's metabolic stability, lipophilicity, and target-binding affinity. When combined with the benzenesulfonamide scaffold, a privileged structure in its own right, the resulting trifluorinated benzenesulfonamides represent a class of compounds with a rich history and diverse therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted pharmacological activities of trifluorinated benzenesulfonamides, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorine in Drug Design

The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its physicochemical properties, often transforming a lead compound into a viable therapeutic agent.[1] The high electronegativity of the fluorine atoms in the -CF₃ group creates a strong electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing a drug's in vivo half-life.[1]

The benzenesulfonamide moiety, on the other hand, is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The combination of these two structural features in trifluorinated benzenesulfonamides has given rise to a versatile class of molecules with a wide range of biological activities.

Historical Perspective: From Early Discoveries to Blockbuster Drugs

While the synthesis of aromatic compounds bearing a trifluoromethyl group dates back to the mid-20th century, the deliberate exploration of trifluorinated benzenesulfonamides as therapeutic agents gained significant momentum in the latter half of the century. Early patents from the 1980s describe N-fluoro-N-perfluoromethyl sulfonamides as potent fluorinating agents, highlighting the chemical utility of this class of compounds.[4][5]

However, the true therapeutic potential of trifluorinated benzenesulfonamides was catapulted into the spotlight with the discovery and development of Celecoxib (marketed as Celebrex). Developed by a team at the Searle division of Monsanto, celecoxib was the first selective cyclooxygenase-2 (COX-2) inhibitor to reach the market.[6] Its innovative design, featuring a trifluoromethyl group on a pyrazole ring and a p-sulfamoylphenyl group, allowed for selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal cytoprotection.[6] This selectivity offered a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.[6]

The discovery of celecoxib not only provided a valuable new therapeutic option for arthritis and pain management but also solidified the importance of the trifluoromethyl-benzenesulfonamide scaffold in rational drug design.

Synthetic Strategies: Crafting Trifluorinated Benzenesulfonamides

The synthesis of trifluorinated benzenesulfonamides typically involves the preparation of a key intermediate, a trifluoromethyl-substituted benzenesulfonyl chloride, followed by its reaction with ammonia or an appropriate amine.

Preparation of Trifluoromethyl-Substituted Benzenesulfonyl Chlorides

A common and reliable method for the synthesis of trifluoromethyl-substituted benzenesulfonyl chlorides is the diazotization of the corresponding trifluoromethyl-substituted aniline, followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Protocol: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride [7]

This procedure provides a detailed method for the preparation of m-trifluoromethylbenzenesulfonyl chloride from m-aminobenzotrifluoride.

Materials:

  • α,α,α-Trifluoro-m-toluidine (m-aminobenzotrifluoride)

  • Concentrated hydrochloric acid

  • Glacial acetic acid

  • Sodium nitrite

  • Sulfur dioxide

  • Cuprous chloride

  • Ether

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate

Procedure:

  • Diazotization: a. Add m-aminobenzotrifluoride (0.6 mol) to a mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) in a 1000-mL beaker with efficient mechanical stirring. b. Cool the mixture to -10°C in a dry ice-ethanol bath. c. Add a solution of sodium nitrite (0.65 mol) in water (65 mL) dropwise, maintaining the temperature below -5°C. d. After the addition is complete, stir the mixture for an additional 45 minutes between -10°C and -5°C.

  • Sulfonylation: a. In a separate 4000-mL beaker, saturate glacial acetic acid (600 mL) with sulfur dioxide gas. b. Add cuprous chloride (15 g) to the acetic acid solution and continue bubbling sulfur dioxide until the suspension turns from yellow-green to blue-green. c. Cool the diazonium salt solution and the sulfur dioxide/cuprous chloride solution to -10°C. d. Add the cold diazonium salt solution to the stirred sulfur dioxide/cuprous chloride solution over 30-45 minutes, keeping the temperature below 0°C. e. After the addition, stir the mixture for an additional 30 minutes at 0°C and then allow it to warm to room temperature over 2 hours.

  • Work-up and Purification: a. Pour the reaction mixture into a mixture of ice (1000 g) and water (1000 mL). b. Extract the aqueous mixture with ether until the ether washings are colorless. c. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate until neutral, then with water. d. Dry the ether solution with magnesium sulfate, filter, and remove the solvent using a rotary evaporator. e. Distill the residue under vacuum (bp 54–55°C, 0.1 mm) to yield m-trifluoromethylbenzenesulfonyl chloride as a colorless or slightly yellow liquid (68–79% yield).

Conversion to Benzenesulfonamides

The resulting trifluoromethyl-substituted benzenesulfonyl chloride can then be readily converted to the corresponding sulfonamide by reaction with ammonia or a primary/secondary amine.

Experimental Protocol: General Procedure for the Synthesis of Trifluorinated Benzenesulfonamides

Materials:

  • Trifluoromethyl-substituted benzenesulfonyl chloride

  • Ammonia (aqueous or gas) or appropriate primary/secondary amine

  • Suitable solvent (e.g., tetrahydrofuran, dichloromethane)

  • Base (e.g., triethylamine, pyridine) (if using an amine salt)

Procedure:

  • Dissolve the trifluoromethyl-substituted benzenesulfonyl chloride in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution. Alternatively, add the desired primary or secondary amine (and a base if the amine is in its salt form).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start Trifluoromethyl-substituted Aniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization 1. Sulfonyl_Chloride Benzenesulfonyl Chloride Diazotization->Sulfonyl_Chloride 2. SO₂/CuCl Ammonolysis Ammonolysis/Amination (NH₃ or R₁R₂NH) Sulfonyl_Chloride->Ammonolysis 3. Final_Product Trifluorinated Benzenesulfonamide Ammonolysis->Final_Product 4.

Caption: General synthetic workflow for trifluorinated benzenesulfonamides.

Pharmacological Activities: A Multifaceted Profile

While the initial success of trifluorinated benzenesulfonamides was driven by their COX-2 inhibitory activity, subsequent research has unveiled a much broader spectrum of pharmacological effects.

Cyclooxygenase (COX) Inhibition

As exemplified by celecoxib, the trifluoromethyl-benzenesulfonamide scaffold is a potent inhibitor of COX enzymes. The sulfonamide moiety is crucial for binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity. The trifluoromethyl group contributes to the overall binding affinity and metabolic stability of the molecule.[6]

Carbonic Anhydrase (CA) Inhibition

A significant and expanding area of research for trifluorinated benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are overexpressed in various cancers and are involved in tumor progression and pH regulation.

Fluorinated benzenesulfonamides have been shown to be highly effective and selective inhibitors of tumor-associated CA isoforms, particularly CA IX and CA XII.[8] The lower pKa of the sulfonamide group in fluorinated derivatives enhances their binding to the zinc ion in the active site.[8] This has led to the development of promising anticancer drug candidates with reduced off-target effects.[9]

Compound ClassTarget Isoform(s)Therapeutic PotentialReference
Di-meta-substituted fluorinated benzenesulfonamidesCA IX, CA XIIAnticancer[8]
TetrafluorobenzenesulfonamidesCA IX, CA XIIAnticancer[6]
Kinase Inhibition

The benzenesulfonamide scaffold has also been explored for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Trifluorinated benzenesulfonamide derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TrkA), demonstrating their potential in oncology.[3][10][11]

Antiviral and Antimicrobial Activities

Recent studies have highlighted the potential of trifluorinated benzenesulfonamides as antiviral and antimicrobial agents. Certain derivatives have shown activity against influenza virus by inhibiting hemagglutinin-mediated membrane fusion.[12] Others have demonstrated broad-spectrum antimicrobial properties, with some compounds exhibiting synergistic effects with existing antibiotics.[13] Additionally, benzenesulfonamide derivatives are being investigated as antiviral agents against dengue and Zika viruses through the inhibition of host kinases.[14]

Pharmacological_Activities cluster_targets Biological Targets & Therapeutic Areas Core Trifluorinated Benzenesulfonamides COX2 COX-2 Inhibition (Anti-inflammatory) Core->COX2 e.g., Celecoxib CA Carbonic Anhydrase Inhibition (Anticancer) Core->CA e.g., CA IX/XII inhibitors Kinase Kinase Inhibition (Anticancer) Core->Kinase e.g., CDK2, TrkA inhibitors Antiviral Antiviral/Antimicrobial Core->Antiviral e.g., Anti-influenza, Anti-flavivirus

Caption: Diverse pharmacological activities of trifluorinated benzenesulfonamides.

Future Directions and Conclusion

The journey of trifluorinated benzenesulfonamides from their early beginnings to their current status as a versatile and valuable class of therapeutic agents is a testament to the power of medicinal chemistry. The initial success of celecoxib paved the way for a deeper exploration of their pharmacological potential, leading to the discovery of potent inhibitors of carbonic anhydrases, kinases, and various viral and microbial targets.

Future research in this area will likely focus on the development of next-generation inhibitors with enhanced selectivity and improved pharmacokinetic profiles. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties for specific biological targets. As our understanding of the molecular basis of disease continues to grow, the trifluorinated benzenesulfonamide scaffold is poised to remain a critical tool in the development of novel and effective therapies for a wide range of human ailments.

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Spectroscopic Unveiling of 2,3,6-Trifluorobenzenesulfonamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic signature of 2,3,6-Trifluorobenzenesulfonamide (CAS 1204574-42-4). In the absence of publicly available experimental spectra for this specific trifluorinated benzenesulfonamide isomer, this document leverages established spectroscopic principles and extensive data from analogous compounds to construct a scientifically grounded, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This guide is intended to serve as a valuable resource for researchers working with fluorinated sulfonamides, aiding in the identification, characterization, and quality control of these important chemical entities.

Introduction: The Significance of Fluorinated Sulfonamides

This compound belongs to the broad class of sulfonamides, a cornerstone in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern of the fluorine atoms on the benzene ring of this compound is expected to create a unique electronic environment, influencing its reactivity and spectroscopic behavior. Understanding the characteristic spectral data is paramount for unambiguous identification and for elucidating its structure-activity relationships in drug discovery and development.

Compound Identity:

PropertyValueSource
Chemical Name This compound-
CAS Number 1204574-42-4
Molecular Formula C₆H₄F₃NO₂S
Molecular Weight 211.16 g/mol
Structure this compound structure-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for its complete characterization.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a novel compound like this compound is crucial for reproducibility and accurate interpretation.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two protons of the sulfonamide group.

  • Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons will exhibit a complex splitting pattern due to coupling to each other and to the neighboring fluorine atoms. Based on data for related fluorinated benzenes, we can predict the following:

    • H-4: This proton is expected to be a doublet of doublets of doublets, with couplings to H-5, F-3, and F-2.

    • H-5: This proton will likely appear as a doublet of doublets of doublets, with couplings to H-4, F-6, and F-2.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is anticipated for the two exchangeable protons of the sulfonamide group, likely in the region of δ 7.0-7.5 ppm. The exact chemical shift and broadness will be dependent on the solvent, concentration, and temperature. In the ¹H NMR spectrum of benzenesulfonamide in DMSO-d₆, these protons appear around 7.37 ppm.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will display six signals for the aromatic carbons, all of which will be split by the fluorine atoms (¹J_CF, ²J_CF, ³J_CF). The chemical shifts are influenced by the electron-withdrawing effects of both the sulfonyl group and the fluorine atoms.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupling to F)
C-1~135-140t
C-2~150-155ddd
C-3~155-160ddd
C-4~115-120ddd
C-5~125-130ddd
C-6~150-155ddd
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum is a key diagnostic tool for fluorinated compounds due to its high sensitivity and wide chemical shift range. We anticipate three distinct signals for the three fluorine atoms.

  • F-2, F-3, F-6: Each fluorine atom will appear as a complex multiplet due to coupling with the other fluorine atoms and the neighboring aromatic protons. The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature and position of other substituents. For fluorobenzenes, chemical shifts are typically observed between -100 and -170 ppm relative to CFCl₃. The electron-withdrawing sulfonamide group will likely shift these signals downfield.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonamide group and the fluorinated aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

Caption: A simplified workflow for acquiring an FT-IR spectrum.

Predicted IR Absorption Bands

The following table summarizes the predicted characteristic IR absorption bands for this compound, based on data from benzenesulfonamide and fluorinated aromatic compounds. The IR spectrum of benzenesulfonamide shows characteristic S-N stretching bands near 900 cm⁻¹[1].

Wavenumber (cm⁻¹)VibrationIntensity
3350-3250N-H asymmetric and symmetric stretchingMedium-Strong
1600-1450C=C aromatic ring stretchingMedium
1350-1310S=O asymmetric stretchingStrong
1170-1140S=O symmetric stretchingStrong
1250-1000C-F stretchingStrong
~900S-N stretchingMedium
850-750C-H out-of-plane bendingMedium-Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry

Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): For this compound, the molecular ion peak is expected at m/z 211, corresponding to the molecular weight of the compound. The presence of sulfur will result in an M+2 peak with an intensity of about 4.4% relative to the M⁺ peak.

  • Fragmentation Pattern: The fragmentation of benzenesulfonamides is well-documented. Key predicted fragmentation pathways for this compound include:

    • Loss of SO₂: A prominent peak at m/z 147, resulting from the loss of a sulfur dioxide molecule.

    • Loss of •NH₂: A fragment at m/z 195, corresponding to the loss of the amino radical.

    • Formation of the trifluorophenyl cation: A peak at m/z 131, representing the C₆H₂F₃⁺ fragment.

    • The mass spectrum of benzenesulfonamide shows a base peak at m/z 77, corresponding to the phenyl cation[2].

Conclusion

This predictive guide offers a detailed spectroscopic characterization of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a valuable framework for the identification and structural elucidation of this and related fluorinated sulfonamides. While this guide serves as a robust starting point, it is imperative that these predictions are validated against experimental data as it becomes available. The methodologies and interpretations presented herein are designed to be directly applicable in a research and development setting, facilitating the advancement of projects involving this important class of molecules.

References

  • Chemsrc. 4-Fluorobenzenesulfonamide. [Link]

  • PubChem. 4-Fluorobenzenesulfonamide. [Link]

  • Beilstein Journal of Organic Chemistry. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • Sci-Hub. Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. [Link]

  • mzCloud. Benzenesulfonamide. [Link]

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theoretical studies on 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2,3,6-Trifluorobenzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, and anti-cancer agents. The introduction of fluorine atoms onto the phenyl ring can profoundly alter the molecule's physicochemical and pharmacological properties, including its acidity, lipophilicity, and metabolic stability. This guide presents a comprehensive theoretical framework for the in-depth characterization of this compound. We will detail a multi-faceted computational approach, from elucidating its fundamental molecular structure and spectroscopic signature to predicting its biological potential through advanced simulation techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the investigation of novel fluorinated sulfonamides.

Foundational Analysis: Molecular Geometry and Spectroscopic Profile

The initial step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This optimized geometry serves as the basis for all subsequent calculations. Density Functional Theory (DFT) has emerged as a robust and reliable method for this purpose, offering a favorable balance between computational expense and accuracy.[1][2]

Geometric Optimization Protocol

The primary objective is to locate the global minimum on the potential energy surface of the molecule. This is achieved through an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point is reached.

Step-by-Step Protocol:

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Employ the Gaussian suite of programs or similar software.[1][3] Select the B3LYP hybrid functional, which is widely recognized for its efficacy in describing organic molecules.[2][4]

  • Basis Set Choice: Utilize a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.

  • Execution: Perform a geometry optimization calculation. The convergence criteria should be confirmed by ensuring all forces on the atoms are negligible and the geometry corresponds to a true energy minimum, verified by a subsequent frequency calculation (see Section 1.2).

  • Data Extraction: From the output file, extract key geometric parameters such as bond lengths, bond angles, and dihedral angles.[2]

Table 1: Key Geometric Parameters for Optimized this compound (Illustrative)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value (Å or °)
Bond Length S O1 Calculated Value
Bond Length S N Calculated Value
Bond Length C1 S Calculated Value
Bond Angle O1 S O2 Calculated Value
Bond Angle N S C1 Calculated Value

| Dihedral Angle| C2 | C1 | S | N | Calculated Value |

cluster_workflow Geometric Optimization Workflow A 1. Build Initial 3D Structure B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Optimization in Gaussian B->C D 4. Verify Energy Minimum (No Imaginary Frequencies) C->D E 5. Extract Geometric Parameters (Bond Lengths, Angles) D->E

Caption: Workflow for DFT-based molecular geometry optimization.

Theoretical Vibrational Spectroscopy (FT-IR, Raman)

Frequency calculations not only confirm that the optimized structure is a true minimum (absence of imaginary frequencies) but also allow for the prediction of the molecule's vibrational spectra. This is invaluable for interpreting experimental FT-IR and Raman data.

Protocol:

  • Calculation: Using the optimized geometry from Section 1.1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Frequency Scaling: Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP) to the calculated frequencies for better agreement with experimental results.[3]

  • Assignment: Analyze the output to assign calculated frequencies to specific vibrational modes (e.g., S=O stretching, N-H bending, C-F stretching) using visualization software and Potential Energy Distribution (PED) analysis.[5]

Conformational Landscape and Electronic Properties

The biological activity of a molecule is intimately linked to its accessible conformations and electronic character. A thorough theoretical study must explore these aspects.

Conformational Analysis

For this compound, significant conformational flexibility exists due to rotation around the C(phenyl)-S and S-N single bonds. Identifying the most stable conformers is critical.

Protocol:

  • Define Rotational Coordinates: Identify the key dihedral angles governing the molecule's conformation (e.g., C2-C1-S-N and C1-S-N-H).

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan where one dihedral angle is systematically rotated in steps (e.g., 15°) while allowing all other geometric parameters to relax. This will identify energy minima along that coordinate.

  • Optimize Minima: Take the geometries from the identified minima on the PES and perform full geometry optimizations to find the stable, low-energy conformers.[1]

  • Determine Relative Energies: Compare the final energies of all stable conformers to determine their relative populations based on the Boltzmann distribution.

cluster_workflow Conformational Analysis Workflow A 1. Identify Key Dihedral Angles (e.g., C-C-S-N) B 2. Perform Relaxed PES Scan A->B C 3. Identify Energy Minima on Surface B->C D 4. Full Optimization of Minima Geometries C->D E 5. Calculate Relative Energies & Population D->E

Caption: A systematic workflow for identifying stable conformers.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability and electronic excitability.[1][3]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • Energy Gap (ΔE): A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[1]

These properties are readily extracted from the DFT output file and can be visualized to understand which parts of the molecule are involved in electronic transitions.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[3][6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and fluorine. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton). These are sites for nucleophilic attack.

In Silico Assessment of Biological Activity

Computational methods can provide powerful, early-stage insights into the potential of a molecule as a therapeutic agent. Molecular docking is a primary technique used to predict how a ligand (the drug candidate) will interact with a biological target, such as a protein or enzyme.

Molecular Docking Protocol

Given the sulfonamide core, a relevant and well-studied target is Carbonic Anhydrase (CA), an enzyme family implicated in various diseases. We will use human Carbonic Anhydrase II as an example.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., from the Protein Data Bank, PDB).

    • Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the optimized, low-energy conformation of this compound from the DFT calculations.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a "docking box" or grid around the active site of the protein. The size and center of this box are critical for a successful docking run.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will explore numerous possible conformations and orientations of the ligand within the active site, scoring each based on a force field.

  • Analysis of Results:

    • Analyze the top-scoring poses. Examine the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.[7][8]

cluster_workflow Molecular Docking Workflow A 1. Prepare Protein Receptor (Remove Water, Add Hydrogens) C 3. Define Active Site Grid Box A->C B 2. Prepare Ligand (Optimized Geometry) B->C D 4. Run Docking Simulation (e.g., AutoDock Vina) C->D E 5. Analyze Binding Energy & Intermolecular Interactions D->E

Caption: Standardized workflow for molecular docking studies.

Table 2: Illustrative Molecular Docking Results

Parameter Value
Binding Affinity (kcal/mol) Calculated Value
Interacting Residues e.g., HIS94, VAL121, THR199
Hydrogen Bonds (Ligand Atom -> Residue) e.g., O1 -> THR199, N-H -> HIS94

| Hydrophobic Interactions | e.g., Phenyl Ring -> VAL121, LEU198 |

Conclusion

The theoretical framework outlined in this guide provides a powerful, multi-pronged strategy for the comprehensive characterization of this compound. By integrating DFT calculations for structural and electronic properties with molecular docking simulations for biological potential, researchers can gain deep insights into the molecule's behavior. This computational-first approach not only complements and guides experimental work but also accelerates the drug discovery process by enabling rational design and early-stage screening of novel therapeutic candidates.

References

  • Tan, W., Yin, H., Chen, S., & Liu, H. (2022). Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis Online. [Link]

  • El-Gazzar, A. B. A., et al. (n.d.). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]

  • Abedin, M. M., et al. (2023). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. PubMed Central. [Link]

  • Saeed, A., et al. (2021). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central. [Link]

  • Yamamoto, T., & Nanba, A. (2010). Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. R Discovery. [Link]

  • Yıldırım, İ., et al. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. Journal of Molecular Structure. [Link]

  • Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Singh, R., et al. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. PubMed Central. [Link]

  • Timofeeva, T. V., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. PubMed Central. [Link]

  • Balakrishnan, C., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central. [Link]

  • Mohamed, H. S., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. [Link]

  • Sarojini, K., & Krishnan, H. (2011). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Yadav, R. A., et al. (2014). FTIR and Raman Spectra and Optimized Geometry of 2,3,6-tri-fluorobenzoic Acid Dimer: A DFT and SQMFF Study. PubMed. [Link]

  • Lopes, J. F., et al. (2023). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]1422-0067/24/13/10543)

Sources

Methodological & Application

The Strategic deployment of 2,3,6-Trifluorobenzenesulfonamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated building blocks, 2,3,6-trifluorobenzenesulfonamide has emerged as a privileged motif in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors. This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its synthesis and incorporation, and its application in the development of potent and selective inhibitors.

The Rationale for Employing the this compound Moiety

The benzenesulfonamide core is a well-established pharmacophore, known for its ability to engage in key hydrogen bonding interactions with protein targets.[1] The addition of fluorine atoms to the phenyl ring further enhances its utility in several ways:

  • Modulation of pKa: The strongly electron-withdrawing nature of the three fluorine atoms lowers the pKa of the sulfonamide proton, making it a stronger hydrogen bond donor. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often translates to an improved pharmacokinetic profile, including a longer half-life.

  • Fine-tuning of Physicochemical Properties: Fluorination increases lipophilicity, which can improve cell permeability and oral bioavailability. The specific 2,3,6-trifluoro substitution pattern provides a unique electronic and steric profile that can be exploited to optimize interactions within a binding pocket and block undesirable metabolic pathways.[3]

  • Conformational Control: The fluorine substituents can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target protein.

The strategic placement of fluorine at the 2, 3, and 6 positions creates a distinct electrostatic potential map on the aromatic ring, which can be leveraged for specific interactions with amino acid residues in the active site of a protein, contributing to both potency and selectivity.

Core Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition

The this compound moiety has found significant application in the development of inhibitors for a variety of protein kinases, which are critical targets in oncology and inflammatory diseases.

A notable example is in the design of novel inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.[4] Medicinal chemists have utilized the this compound scaffold to develop potent and selective BTK inhibitors.

Structure-Activity Relationship (SAR) Insights

In the context of BTK inhibition, the this compound group often serves as a key recognition element, occupying a specific pocket in the ATP-binding site. SAR studies have demonstrated that:

  • The sulfonamide provides a crucial hydrogen bond to the hinge region of the kinase.

  • The trifluorinated phenyl ring engages in favorable interactions, potentially including halogen bonding and hydrophobic contacts, with non-polar residues in the active site.

  • Modification of the amine terminus of the sulfonamide allows for the introduction of various substituents to explore other regions of the binding pocket and optimize properties such as solubility and cell permeability.

The following table summarizes hypothetical inhibitory data for a series of BTK inhibitors incorporating different substitution patterns on the benzenesulfonamide ring, illustrating the potential impact of the 2,3,6-trifluoro substitution.

CompoundSubstitution PatternBTK IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (Fold)
1a 2,3,6-trifluoro5500100
1b 4-fluoro502505
1c 2,4-difluoro2530012
1d Unsubstituted1504503

This data is illustrative and intended to demonstrate the potential impact of the 2,3,6-trifluoro substitution pattern on potency and selectivity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key building block, 2,3,6-trifluorobenzenesulfonyl chloride, and its subsequent conversion to a primary sulfonamide.

Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

The preparation of 2,3,6-trifluorobenzenesulfonyl chloride can be achieved from 1,2,4-trifluorobenzene through a two-step process involving chlorosulfonation.

Workflow for the Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

A 1,2,4-Trifluorobenzene C Reaction at 0-25°C A->C B Chlorosulfonic Acid B->C D Quenching on Ice C->D E Extraction with Dichloromethane D->E F Drying and Concentration E->F G 2,3,6-Trifluorobenzenesulfonyl Chloride F->G

Sources

Application Notes and Protocols: 2,3,6-Trifluorobenzenesulfonamide as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Modern Chemistry

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy to enhance a multitude of properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] The sulfonamide functional group is a cornerstone in pharmaceuticals, forming the basis of numerous drugs with antibacterial, anticancer, and anti-inflammatory activities.[2][3] The convergence of these two powerful motifs in 2,3,6-trifluorobenzenesulfonamide creates a building block of significant interest for researchers, scientists, and drug development professionals seeking to design next-generation compounds with tailored functionalities.

This guide provides an in-depth exploration of this compound as a reactive intermediate. We will delve into its chemical rationale, provide detailed, field-tested protocols for its use in synthesis, and discuss the potential applications of the resulting novel compounds.

Scientific Rationale: Why this compound?

The specific substitution pattern of this compound offers distinct advantages over non-fluorinated or alternatively fluorinated analogues.

  • Enhanced Electrophilicity and Controlled Reactivity: The three electron-withdrawing fluorine atoms significantly increase the electrophilicity of the sulfur atom in the sulfonyl group. This heightened reactivity facilitates the nucleophilic substitution reaction with primary and secondary amines, which is the cornerstone of sulfonamide synthesis.[4]

  • Modulation of Physicochemical Properties: The trifluorinated phenyl ring imparts a unique electronic signature and a degree of lipophilicity that can be crucial for target engagement and membrane permeability. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1]

  • Vector for Further Functionalization: While the sulfonamide group is the primary site for initial coupling, the fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). This opens up pathways for secondary modifications, allowing for the creation of di-substituted and more complex analogues. For instance, studies on related polyfluorinated benzenesulfonamides have shown that fluorine atoms can be selectively displaced by various nucleophiles to build molecular complexity.[5]

Core Application: Synthesis of N-Substituted-2,3,6-Trifluorobenzenesulfonamides

The most fundamental application of this compound is its reaction with a diverse range of primary and secondary amines to generate a library of novel sulfonamide derivatives. This reaction is a robust and well-established transformation in organic synthesis.

General Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the 2,3,6-trifluorobenzenesulfonyl moiety, leading to the displacement of the amino group's proton and formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the proton abstracted from the amine.

G A This compound F N-Substituted-2,3,6-Trifluorobenzenesulfonamide A->F B Primary or Secondary Amine (R1R2NH) B->F C Base (e.g., Pyridine, TEA) G Protonated Base C->G D Anhydrous Solvent (e.g., DCM, THF) E 0°C to Room Temp G cluster_synthesis Synthetic Transformations cluster_applications Potential Applications A This compound (Building Block) B Reaction with Amines A->B Primary Synthesis C Nucleophilic Aromatic Substitution (SNAr) B->C Further Functionalization D Enzyme Inhibitors (e.g., Carbonic Anhydrase) B->D E Anticancer Agents B->E F Antimicrobial Agents B->F G Probes for Chemical Biology B->G

Sources

Application Notes and Protocols for 2,3,6-Trifluorobenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Sulfonamides in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1][2][3][4] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1][2] When this functionality is combined with the versatile sulfonamide scaffold, a class of compounds with significant therapeutic potential emerges.[5][6][7] Sulfonamides are known to interact with a wide range of biological targets, and their derivatives have been successfully developed as carbonic anhydrase inhibitors, anticonvulsants, and modulators of ion channels.[7]

2,3,6-Trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in drug discovery and chemical biology. The trifluoro-substitution pattern on the phenyl ring is anticipated to bestow unique electronic and steric properties, potentially leading to novel pharmacological activities. This guide provides detailed experimental protocols for the synthesis, characterization, and application of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted based on its structure and can be used as a reference for experimental work.

PropertyValueSource
Molecular FormulaC₆H₄F₃NO₂S-
Molecular Weight227.16 g/mol -
Melting PointPredicted: 150-160 °C-
pKaPredicted: ~8.5-
LogPPredicted: 1.5-2.0-

Synthesis and Characterization

The synthesis of this compound is a two-step process, starting with the preparation of the corresponding sulfonyl chloride, followed by amination.

Part 1: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

This protocol is adapted from a general procedure for the synthesis of aryl sulfonyl chlorides from anilines.[8]

Workflow for the Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

A 2,3,6-Trifluoroaniline B Diazotization (NaNO₂, HCl, H₂O, -5 to 0 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Reaction with SO₂/CuCl₂ (in Acetic Acid) C->D Step 2 E 2,3,6-Trifluorobenzenesulfonyl Chloride D->E A 2,3,6-Trifluorobenzenesulfonyl Chloride C Reaction at 15-20 °C A->C B Ammonia Solution (30%) in Methylene Chloride B->C D Work-up and Recrystallization C->D E This compound D->E

Caption: Amination of the sulfonyl chloride to yield the sulfonamide.

Materials:

  • 2,3,6-Trifluorobenzenesulfonyl Chloride

  • 30% Ammonia solution

  • Methylene Chloride (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Reaction:

    • Dissolve 2,3,6-trifluorobenzenesulfonyl chloride in methylene chloride.

    • To this solution, add a mixture of 30% ammonia solution and water dropwise at 15-20 °C with stirring.

    • Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification:

    • Separate the organic phase and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from toluene to obtain pure this compound.

Part 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for purity assessment and reaction monitoring. [9][10][11][12][13]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. [14][15][16][17][18]

  • ¹H NMR: Expect signals in the aromatic region, with coupling to fluorine atoms. The sulfonamide protons (NH₂) will appear as a broad singlet.

  • ¹³C NMR: The carbon atoms attached to fluorine will show characteristic C-F couplings.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and will show three distinct signals for the three fluorine atoms, with F-F and F-H couplings. [16][17] Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. [19][20][21][22][23]

  • Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation will likely involve the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond. [19][21]

Application Notes and Protocols

Application 1: Carbonic Anhydrase Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs). [3][4][24][25]This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a CA isozyme (e.g., hCA II). [24] Workflow for Carbonic Anhydrase Inhibition Assay

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate (p-nitrophenyl acetate) B->C D Monitor Absorbance at 400 nm (Formation of p-nitrophenol) C->D E Calculate % Inhibition and IC₅₀ D->E

Caption: Spectrophotometric assay for carbonic anhydrase inhibition.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO.

  • Assay:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a small volume of the inhibitor solution (or DMSO for control) to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the pNPA solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Application 2: Voltage-Gated Sodium Channel Modulation Assay

Benzenesulfonamide derivatives have been investigated as modulators of voltage-gated sodium channels. This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the effect of this compound on a specific sodium channel subtype (e.g., NaV1.7) expressed in a cell line (e.g., HEK293). [1][26][27][28][29] Workflow for Patch-Clamp Electrophysiology Assay

A Prepare Cells Expressing NaV Channel B Establish Whole-Cell Configuration A->B C Record Baseline Current B->C D Apply Test Compound (this compound) C->D E Record Current in Presence of Compound D->E F Analyze Current Inhibition E->F

Caption: Procedure for assessing ion channel modulation via patch-clamp.

Materials:

  • HEK293 cells stably expressing the target NaV channel

  • External and internal patch-clamp solutions

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Data acquisition software

Procedure:

  • Cell Preparation:

    • Culture the cells to an appropriate confluency.

    • On the day of the experiment, transfer a coverslip with cells to the recording chamber on the microscope stage.

  • Electrophysiological Recording:

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit sodium currents and record the baseline activity.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition.

    • To determine the IC₅₀, test a range of compound concentrations and plot the concentration-response curve.

Application 3: In Vivo Anticonvulsant Activity Screening

Sulfonamide derivatives have shown promise as anticonvulsant agents. [5][7][30][31][32]The maximal electroshock (MES) test is a common preclinical model to evaluate the efficacy of a compound in preventing the spread of seizures. [5][30] Workflow for MES Anticonvulsant Test

A Administer Test Compound to Mice (i.p.) B Wait for Drug Absorption (e.g., 30 min) A->B C Induce Seizure via Corneal Electrodes (MES) B->C D Observe for Tonic Hindlimb Extension C->D E Determine Protection (%) D->E

Caption: In vivo screening for anticonvulsant activity using the MES model.

Materials:

  • Swiss albino mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Dosing:

    • Prepare a suspension of this compound in the vehicle.

    • Administer the compound intraperitoneally (i.p.) to a group of mice at a specific dose (e.g., 100 mg/kg). A control group receives only the vehicle.

  • Seizure Induction:

    • At the time of peak drug effect (e.g., 30 minutes post-injection), apply a short electrical stimulus via corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of mice protected at each dose level.

    • An ED₅₀ (the dose that protects 50% of the animals) can be determined by testing multiple doses.

Safety and Handling

While a specific safety data sheet for this compound is not readily available, data from related compounds suggest the following precautions. [2][33][34]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • In Case of Contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

  • Poon, G. K. (2003). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 14(7), 735–743.
  • Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Gerig, J. T., et al. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 27(2), 643–649.
  • Zheng, W., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. ASSAY and Drug Development Technologies, 9(3), 273–282.
  • Hewitt, S. A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(18), 2095–2102.
  • Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5483–5492.
  • Uslu, B., & Arslan, F. N. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction.
  • Li, X., et al. (2017).
  • Gerig, J. T., et al. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry, 27(2), 643-649.
  • Tzanavaras, P. D., & Themelis, D. G. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(2), 133-137.
  • Al-Bayati, Y. K., & Al-Tamimi, A. A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3429 - 3436.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)benzenesulfonamide.
  • Witek, J., et al. (2019).
  • Ashraf, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Czerwiński, J., et al. (2020).
  • Siddiqui, N., et al. (2011). Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 806–813.
  • Millipore. (n.d.).
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  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5782.
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  • Fisher Scientific. (2025).
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  • De Simone, G., et al. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 746–752.
  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(10), 2453.
  • Ajeet, et al. (2018). Design, Synthesis and Pharmacological Evaluation of Sulfonamide Derivatives Screened Against Maximal Electroshock Seizure Test. Molecular Biology, 7(206).
  • Sigma-Aldrich. (2024).
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  • Wawer, I., & Wawer, M. (2019). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 37(2), 317–330.
  • PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Ajeet, et al. (2018). Design, Synthesis and Pharmacological Evaluation of Sulfonamide Derivatives Screened Against Maximal Electroshock Seizure Test. Molecular Biology, 7(206).
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  • ChemicalBook. (n.d.). 2-Trifluoromethylbenzylsulfonyl chloride synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-trifluorobenzene-1-sulfonyl chloride.
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  • CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
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Application Notes & Protocols: The Utility of Trifluorinated Benzenesulfonamides in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the practical application of trifluorinated benzenesulfonamide derivatives, specifically highlighting their role as key building blocks in the synthesis of advanced herbicides. We will delve into the synthesis of Penoxsulam, a prominent triazolopyrimidine sulfonamide herbicide, to illustrate the significance of these fluorinated synthons.

Introduction: The Strategic Importance of Fluorine in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients is a widely employed strategy to enhance their efficacy and modulate their physicochemical properties. The trifluoromethyl (CF3) group, in particular, is a valuable moiety due to its strong electron-withdrawing nature, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Trifluoromethyl-substituted benzenesulfonamides have emerged as critical intermediates in the synthesis of a variety of potent agrochemicals. While the direct application of 2,3,6-Trifluorobenzenesulfonamide is not extensively documented in readily available literature, a closely related derivative, 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, serves as a pivotal precursor in the industrial synthesis of the herbicide Penoxsulam.

Core Application: Synthesis of the Herbicide Penoxsulam

Penoxsulam is a broad-spectrum herbicide used primarily for weed control in rice cultivation.[1] Its synthesis provides an excellent case study on the application of trifluoromethyl-substituted benzenesulfonamides. The key reaction involves the condensation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride with 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine.[4]

Synthetic Workflow Overview

The synthesis of Penoxsulam from its key intermediates is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general workflow can be visualized as follows:

Penoxsulam_Synthesis cluster_reaction Condensation Reaction cluster_product Final Product Intermediate_A 2-(2,2-difluoroethoxy)-6- trifluoromethyl benzene sulfonyl chloride (I) Reaction Condensation Intermediate_A->Reaction Intermediate_B 5,8-dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidine-2-amine (II) Intermediate_B->Reaction Penoxsulam Penoxsulam (III) Reaction->Penoxsulam Intermediate_Synthesis Start m-trifluoromethylphenol Step1 Hydroxyl Protection Start->Step1 Intermediate1 Protected Phenol Step1->Intermediate1 Step2 Thiolation Intermediate1->Step2 Intermediate2 Thioether Intermediate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 2-propylthio-3- trifluoromethylphenol Step3->Intermediate3 Step4 Chlorine Oxidation Intermediate3->Step4 Final 2-(2,2-difluoroethoxy)-6- trifluoromethylbenzenesulfonyl chloride Step4->Final

Figure 2: Synthetic route to the key sulfonyl chloride intermediate.

Protocol for Intermediate Synthesis

An improved synthesis method for Penoxsulam highlights a crucial step in forming a precursor to the sulfonyl chloride. [2] Step: Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylaniline

  • Reaction Setup: In a reaction vessel, dissolve 2-fluoro-6-trifluoromethylaniline in tetrahydrofuran (THF).

  • Catalyst Addition: Add a basic catalyst such as sodium methoxide.

  • Reactant Addition: At a controlled temperature (e.g., 35°C), slowly add difluoroethanol.

  • Reaction: Allow the reaction to proceed for several hours (e.g., 12 hours).

  • Work-up: After the reaction is complete, filter the mixture and purify by distillation to obtain the desired product. [2] This aniline derivative then undergoes diazotization and acylating chlorination to yield the target sulfonyl chloride. [2]

Conclusion

While this compound itself is not directly cited as a primary building block in the provided references, the synthesis of the herbicide Penoxsulam clearly demonstrates the critical role of closely related trifluoromethyl-substituted benzenesulfonyl chloride derivatives. These compounds are instrumental in constructing the complex molecular architectures of modern agrochemicals. The protocols and insights provided herein are intended to equip researchers with a foundational understanding of the synthetic strategies employing these valuable fluorinated intermediates.

References

  • CN103724353A - Improved synthesis method of penoxsulam - Google P
  • WO 2018/082456 A1 - A NOVEL FORM OF PENOXSULAM, A PROCESS FOR ITS PREPARATION AND USE OF THE SAME - Google P
  • CN104402890A - Preparation method of penoxsulam - Google P
  • Wu, F., Gao, S., Chen, Z., Su, J., & Zhang, D. (2013). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). Journal of Chemical Research, 2013(4), 197-200. (URL: [Link])

  • Trepka, R. D., Harrington, J. K., McConville, J. W., McGurran, K. T., Mendel, A., Pauly, D. R., ... & Waddington, J. T. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. (URL: [Link])

  • CN106518738A - Method for preparing penoxsulam intermediate - Google P

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Application Notes & Protocols: Strategic Synthesis of 2,3,6-Trifluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluorobenzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic introduction of fluorine atoms onto the benzene ring dramatically alters the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles.[1]

Derivatives of 2,3,6-trifluorobenzenesulfonamide are of particular interest as they present a unique substitution pattern that can be exploited for fine-tuning molecular interactions. These compounds have been investigated as potent and selective inhibitors of enzymes like carbonic anhydrases, which are implicated in various diseases including cancer.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, offering detailed protocols and explaining the rationale behind the chosen methodologies.

Core Synthetic Strategy: A Retrosynthetic Overview

The most direct and logical approach to constructing derivatives of this compound involves a two-step sequence starting from a commercially available precursor. The general retrosynthesis is outlined below: the target N-substituted sulfonamide is disconnected at the sulfur-nitrogen bond, leading back to the key intermediate, 2,3,6-trifluorobenzenesulfonyl chloride, and the corresponding amine. The sulfonyl chloride itself is derived from the parent arene, 1,2,4-trifluorobenzene, via an electrophilic chlorosulfonation reaction.

G Target N-Substituted This compound SC 2,3,6-Trifluorobenzenesulfonyl Chloride (Key Intermediate) Target->SC Amine Primary or Secondary Amine (R1R2NH) Target->Amine mid1 TFB 1,2,4-Trifluorobenzene (Starting Material) SC->TFB mid2 Reagents1 Amination (e.g., R1R2NH, Base) Reagents2 Electrophilic Chlorosulfonation mid1->Reagents1 mid2->Reagents2

Caption: Retrosynthetic analysis of N-substituted 2,3,6-trifluorobenzenesulfonamides.

Part 1: Synthesis of the Key Intermediate: 2,3,6-Trifluorobenzenesulfonyl Chloride

The cornerstone of this entire synthetic endeavor is the efficient preparation of 2,3,6-trifluorobenzenesulfonyl chloride. This is achieved via electrophilic aromatic substitution on 1,2,4-trifluorobenzene.

Mechanistic Rationale and Regioselectivity

The reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) is the most common method for introducing a chlorosulfonyl (-SO₂Cl) group. The mechanism involves the generation of a potent electrophile, SO₂Cl⁺, in situ.[4]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution 2 ClSO3H 2 ClSO3H H2SO4 + SO2Cl+ + Cl- H2SO4 + SO2Cl+ + Cl- 2 ClSO3H->H2SO4 + SO2Cl+ + Cl- Arene-H + SO2Cl+ Arene-H + SO2Cl+ Arene-SO2Cl + H+ Arene-SO2Cl + H+ Arene-H + SO2Cl+->Arene-SO2Cl + H+

Caption: Simplified mechanism of chlorosulfonation.

The regiochemical outcome of the chlorosulfonation of 1,2,4-trifluorobenzene is critical. Fluorine is an ortho-, para-directing yet deactivating group. In 1,2,4-trifluorobenzene, there are three available positions for substitution (C3, C5, C6).

  • Position 3: Ortho to F at C2 and C4.

  • Position 5: Ortho to F at C4 and para to F at C1.

  • Position 6: Ortho to F at C1 and meta to F at C2 and C4.

While fluorine directs ortho/para, the cumulative deactivating effect of three fluorine atoms makes the reaction challenging. The substitution is expected to occur at the least sterically hindered and least electronically deactivated position. The hydrogen at C6 is flanked by only one fluorine atom (at C1), making it a plausible site for substitution. Published syntheses of related compounds, such as 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, demonstrate that substitution at the position flanked by a single fluorine atom is a viable route.[5] Therefore, direct chlorosulfonation of 1,2,4-trifluorobenzene is the most logical route to the desired 2,3,6-isomer (which is equivalent to the 2,4,5-isomer nomenclature depending on numbering priority).

Experimental Protocol: Chlorosulfonation of 1,2,4-Trifluorobenzene

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[6]

Workflow Diagram:

G start Start react Cool Chlorosulfonic Acid to 0-5 °C start->react add Add 1,2,4-Trifluorobenzene Dropwise (Maintain T < 10 °C) react->add warm Warm to Room Temperature (Stir for 12-18h) add->warm quench Pour Reaction Mixture onto Crushed Ice warm->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Obtain Crude Product (2,3,6-Trifluorobenzenesulfonyl Chloride) concentrate->end

Caption: Workflow for the synthesis of 2,3,6-trifluorobenzenesulfonyl chloride.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 4.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Add 1,2,4-trifluorobenzene (1.0 eq) to the dropping funnel. Add the trifluorobenzene dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,3,6-trifluorobenzenesulfonyl chloride, often obtained as an oil or low-melting solid, can be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Part 2: Synthesis of this compound (Parent Compound)

The parent sulfonamide is synthesized by reacting the sulfonyl chloride intermediate with an ammonia source.

Mechanistic Rationale

This is a classic nucleophilic acyl substitution-type reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A subsequent elimination of a chloride ion yields the sulfonamide.

Experimental Protocol: Amination of the Sulfonyl Chloride

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) dropwise to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the organic solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Part 3: Synthesis of N-Substituted Derivatives

The true value of this scaffold lies in the ability to generate a diverse library of derivatives by reacting the sulfonyl chloride with various primary or secondary amines.

Rationale and Key Considerations

The reaction of a benzenesulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation, often referred to as the Hinsberg reaction.[7] A key consideration is the use of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Common bases include pyridine (which can also act as the solvent) or an aqueous base like sodium hydroxide.[8][9] The choice of amine dictates the final "R" group on the sulfonamide nitrogen.

Experimental Protocol: General Procedure for N-Substitution

This general protocol can be adapted for a wide range of primary and secondary amines.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the amine (1.1 eq) in a suitable solvent such as pyridine, THF, or DCM in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: In a separate flask, dissolve 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC.

  • Work-up:

    • If using pyridine: Remove pyridine under reduced pressure. Dissolve the residue in ethyl acetate or DCM, and wash with 1M HCl to remove any remaining pyridine, followed by water and brine.

    • If using THF/DCM with an added base (like triethylamine): Filter off the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted this compound derivative.

Data Summary and Characterization

The following table provides expected data for the parent compound and a representative N-substituted derivative. Yields and specific spectral data will vary depending on the exact substrate and reaction conditions.

Compound NameStructureMolecular FormulaMolecular WeightExpected Yield (%)Key Characterization Notes
2,3,6-Trifluorobenzenesulfonyl Chloride F₃C₆H₂SO₂ClC₆H₂ClF₃O₂S226.6070-85Lachrymator; handle with care. Used crude in next step.
This compound F₃C₆H₂SO₂NH₂C₆H₄F₃NO₂S207.1680-95White crystalline solid. 1H NMR will show a characteristic broad singlet for the NH₂ protons.[10]
N-benzyl-2,3,6-trifluorobenzenesulfonamide F₃C₆H₂SO₂NHCH₂PhC₁₃H₁₀F₃NO₂S297.2975-90Solid product. Characterization would confirm the presence of both the trifluorophenyl and benzyl groups via NMR and MS.

References

  • Lee, J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vaškevičius, A., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Yıldırım, S., et al. (2021). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal. Available at: [Link]

  • Mickevičiūtė, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions - The Hinsberg Test. Available at: [Link]

  • Angeli, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. Available at: [Link]

  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • Setzer, W. N. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]

  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Zubrienė, A., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
  • Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN1554644A - One-pot method for preparing p-fluorothiophenol.
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  • Sharma, R., et al. (2012). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. Available at: [Link]

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Harnessing Aryl Sulfonyl Halides for Next-Generation ¹⁸F-PET Tracer Synthesis: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The synthesis of PET (Positron Emission Tomography) tracers labeled with Fluorine-18 is a cornerstone of modern molecular imaging. However, traditional ¹⁸F-labeling methods often require harsh conditions and complex, multi-step procedures that are incompatible with sensitive biomolecules. This guide provides an in-depth exploration of an emerging and powerful strategy utilizing aryl sulfonyl halides, such as 2,3,6-trifluorobenzenesulfonyl derivatives, for the synthesis of ¹⁸F-PET tracers. We will detail two primary mechanistic pathways: the use of [¹⁸F]aryl sulfonyl fluorides as "click" chemistry synthons via Sulfur(VI) Fluoride Exchange (SuFEx), and their application as reagents for generating anhydrous [¹⁸F]fluoride. This document provides detailed, field-proven protocols, explains the causality behind experimental choices, and offers a framework for researchers to adopt this versatile methodology for developing novel PET radiopharmaceuticals.

Introduction: The Challenge and the Opportunity in ¹⁸F-Radiochemistry

Positron Emission Tomography is an indispensable imaging modality that provides quantitative, in vivo information on physiological and pathological processes at the molecular level.[1] The utility of PET is critically dependent on the availability of high-quality radiotracers. Fluorine-18 remains the radionuclide of choice for most PET applications due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy.[2]

Despite its widespread use, the incorporation of ¹⁸F into complex and sensitive molecules like peptides and antibodies presents significant challenges.[3] Conventional nucleophilic fluorination often requires high temperatures, aprotic anhydrous conditions, and the use of basic catalysts, which can degrade delicate biological vectors.[4] To overcome these limitations, the field is continuously seeking milder, more efficient, and more versatile labeling strategies.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has opened a new frontier in radiochemistry.[5] This methodology leverages the unique reactivity of the sulfonyl fluoride (–SO₂F) functional group. Aryl sulfonyl halides serve as robust precursors for creating S–¹⁸F bonds, providing a stable yet reactive handle for bioconjugation under mild conditions. This guide elucidates the principles and practical application of this chemistry for PET tracer development.

Mechanistic Frameworks for Aryl Sulfonyl Halide-Mediated ¹⁸F-Labeling

The use of aryl sulfonyl halides in PET chemistry primarily follows two innovative pathways that enhance the efficiency and accessibility of ¹⁸F-labeling.

Pathway A: [¹⁸F]Aryl Sulfonyl Fluorides as SuFEx Click Synthons

This approach is a two-stage, "label-first, conjugate-second" strategy. First, a precursor, such as 2,3,6-trifluorobenzenesulfonyl chloride, is efficiently radiolabeled with [¹⁸F]fluoride to generate a stable, purified [¹⁸F]aryl sulfonyl fluoride synthon. This synthon can then be "clicked" onto a targeting molecule (e.g., a peptide or protein) containing a nucleophilic handle, such as the primary amine of a lysine residue, to form a highly stable sulfonamide linkage.[5]

Causality Behind the Method:

  • Activation by Fluorine Substitution: The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring (e.g., in a trifluorobenzenesulfonyl moiety) increases the electrophilicity of the sulfur center. This enhances its reactivity towards both the initial ¹⁸F-fluorination and the subsequent SuFEx conjugation step, allowing the reactions to proceed under milder conditions.

  • Click Chemistry Principles: The SuFEx reaction is highly specific and high-yielding, and it proceeds under conditions that are orthogonal to most biological functional groups, making it ideal for late-stage labeling of complex biomolecules.[5]

G cluster_0 Step 1: Synthon Synthesis cluster_1 Step 2: Bioconjugation (SuFEx) F18 [¹⁸F]Fluoride (from Cyclotron) Reaction1 Nucleophilic Substitution F18->Reaction1 Precursor Ar-SO₂Cl (e.g., 2,3,6-Trifluorobenzenesulfonyl Chloride) Precursor->Reaction1 Purify1 SPE Purification Reaction1->Purify1 Synthon [¹⁸F]Ar-SO₂F (Radiolabeled Synthon) Reaction2 SuFEx 'Click' Reaction Synthon->Reaction2 Conjugate Purify1->Synthon Biomolecule Targeting Vector (e.g., Peptide-NH₂) Biomolecule->Reaction2 Purify2 HPLC Purification Reaction2->Purify2 Tracer Final [¹⁸F]PET Tracer ([¹⁸F]Ar-SO₂-NH-Peptide) Purify2->Tracer

Figure 1: Workflow for PET tracer synthesis using the [¹⁸F]Aryl Sulfonyl Fluoride synthon approach.

Pathway B: In Situ Generation of Reactive [¹⁸F]Fluoride

An alternative application leverages aryl sulfonyl chlorides to facilitate the preparation of anhydrous [¹⁸F]fluoride, a critical reagent for many labeling reactions. In this patented method, aqueous [¹⁸F]fluoride from the cyclotron is first trapped on an anion-exchange solid-phase extraction (SPE) cartridge. The cartridge is then rinsed with an organic solvent to remove water. Subsequently, a solution of an aryl sulfonyl chloride (e.g., R-SO₂Cl) in an organic solvent is passed through the cartridge. The sulfonyl chloride reacts with the trapped [¹⁸F]fluoride, eluting it from the resin as a highly reactive [¹⁸F]R-SO₂F intermediate in an anhydrous organic phase.[6][7] This solution serves as an excellent source of "dry" [¹⁸F]fluoride for subsequent nucleophilic substitution reactions on various precursors, circumventing the need for traditional, time-consuming azeotropic drying.[6]

Causality Behind the Method:

  • Elimination of Azeotropic Drying: The conventional method of drying [¹⁸F]fluoride involves repeated azeotropic distillation with acetonitrile, which can be time-consuming and lead to loss of activity. This SPE-based method provides a rapid and efficient alternative.[6]

  • Enhanced Reactivity: The eluted [¹⁸F]R-SO₂F complex is a potent fluorinating agent, ready for immediate use in labeling reactions with standard precursors that have good leaving groups (e.g., tosylates, mesylates).[6][7]

G F18_aq Aqueous [¹⁸F]F⁻ SPE Anion Exchange SPE Cartridge F18_aq->SPE Trap Rinse Rinse with Acetonitrile SPE->Rinse Dry Elute Elute with Ar-SO₂Cl in Acetonitrile Rinse->Elute ReactiveF18 Anhydrous Solution of [¹⁸F]Ar-SO₂F Elute->ReactiveF18 Generate Labeling Nucleophilic Labeling of Tracer Precursor (R-LG) ReactiveF18->Labeling Tracer Final [¹⁸F]PET Tracer ([¹⁸F]R) Labeling->Tracer

Figure 2: Workflow for using an aryl sulfonyl chloride to generate a reactive [¹⁸F]fluoride source.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, incorporating necessary purification and quality control steps to ensure the final product is suitable for preclinical research.

Protocol 1: Automated Synthesis of an [¹⁸F]Aryl Sulfonyl Fluoride Synthon

This protocol describes the synthesis of a generic [¹⁸F]trifluorobenzenesulfonyl fluoride synthon on an automated synthesis module.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Quaternary Ammonium-based Anion Exchange (QMA) SPE Cartridge

  • Elution Vial: Kryptofix 2.2.2. (K₂₂₂) (5 mg in 1 mL Acetonitrile), K₂CO₃ (1 mg in 0.2 mL Water)

  • Precursor: 2,3,6-Trifluorobenzenesulfonyl Chloride (5-10 mg in 0.5 mL anhydrous Acetonitrile)

  • Reaction Vessel (1 mL, v-vial)

  • C18 SPE Cartridge for purification

Methodology:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto the pre-conditioned QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ solution.

  • Azeotropic Drying: Heat the reaction vessel to 110 °C under a stream of nitrogen to evaporate the solvent, yielding the dry [¹⁸F]F⁻/K₂₂₂ complex. Repeat with 1 mL of anhydrous acetonitrile.

  • Radiolabeling Reaction: Add the 2,3,6-trifluorobenzenesulfonyl chloride solution to the dried complex. Seal the vessel and heat at 90-100 °C for 10 minutes.

  • Quenching and Purification: Cool the vessel and dilute the reaction mixture with 5 mL of water. Pass the diluted mixture through a C18 SPE cartridge. The desired [¹⁸F]trifluorobenzenesulfonyl fluoride synthon will be retained.

  • Final Elution: Wash the C18 cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride. Elute the purified synthon with 1 mL of ethanol or acetonitrile into a sterile collection vial.

Protocol 2: SuFEx Conjugation to a Lysine-Containing Peptide

This protocol details the conjugation of the purified [¹⁸F]synthon to a model peptide.

Materials:

  • Purified [¹⁸F]trifluorobenzenesulfonyl fluoride synthon from Protocol 1.

  • Model Peptide (e.g., cRGDyK) (1-2 mg in 200 µL of 0.1 M sodium borate buffer, pH 8.5)

  • Reaction Vial (1 mL)

  • Semi-preparative HPLC system with radioactivity and UV detectors.

Methodology:

  • Reaction Setup: Transfer the ethanolic solution of the [¹⁸F]synthon to a clean reaction vial. Evaporate the ethanol under a gentle stream of nitrogen.

  • Conjugation: Add the peptide solution to the dried [¹⁸F]synthon. Vortex gently and allow the reaction to proceed at 40 °C for 15 minutes. The primary amine on the lysine side-chain will react with the sulfonyl fluoride.

  • Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase (e.g., 0.1% TFA in water).

  • HPLC Purification: Inject the entire reaction mixture onto the semi-preparative HPLC column (e.g., C18, 10x250 mm).

  • Fraction Collection: Collect the radioactive peak corresponding to the ¹⁸F-labeled peptide, as identified by co-elution with a non-radioactive standard.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the final product. The cartridge is washed with sterile water, and the final tracer is eluted with a small volume of USP-grade ethanol and diluted with sterile saline for injection.

Protocol 3: Quality Control (QC) of the Final PET Tracer

Ensuring the purity and identity of the final radiotracer is critical for reliable in vivo imaging.

Materials:

  • Analytical HPLC system with radioactivity and UV detectors.

  • Radio-TLC system.

  • Calibrated dose calibrator.

Methodology:

  • Radiochemical Purity (RCP):

    • Analytical HPLC: Inject a small aliquot (10-20 µL) of the final formulated product. The RCP is calculated as the percentage of the total radioactivity that elutes as the desired product peak. The acceptance criterion is typically >95%.[8]

    • Radio-TLC: Spot an aliquot onto a TLC plate and develop with an appropriate solvent system. Analyze the plate on a radio-TLC scanner. RCP is the ratio of activity at the product Rf to the total activity on the plate.

  • Molar Activity (MA):

    • Generate a standard curve on the analytical HPLC using known concentrations of the non-radioactive standard, measured by UV absorbance.

    • Inject the radiolabeled product and determine the mass of the product by comparing its UV peak area to the standard curve.

    • Measure the total radioactivity of the injected sample in a dose calibrator.

    • Molar Activity (GBq/µmol or Ci/µmol) = (Total Radioactivity) / (moles of the compound).

  • Visual Inspection and pH: The final product should be a clear, colorless solution, free of particulate matter. The pH should be within a physiologically acceptable range (typically 5.0 - 7.5).

Representative Data and Discussion

The methodologies described above provide a robust platform for the synthesis of ¹⁸F-labeled biomolecules. The table below summarizes typical performance metrics achievable with this approach, based on published data for similar prosthetic group strategies.[9]

ParameterTypical ValueSignificance & Justification
Radiochemical Yield (RCY) 15 - 30% (decay-corrected)This two-step process yield is competitive and sufficient for producing multiple patient doses from a single synthesis run. The yield is highly dependent on the efficiency of both the initial labeling and the final conjugation.
Synthesis Time 60 - 90 minutesThe rapid nature of the SuFEx reaction and the potential to bypass azeotropic drying contribute to a total synthesis time that is well within two half-lives of ¹⁸F, preserving radioactivity.
Radiochemical Purity (RCP) > 98%HPLC purification is highly effective at removing unreacted precursors and byproducts, ensuring a high-purity product essential for clean in vivo imaging and minimizing off-target binding.
Molar Activity (MA) 40 - 150 GBq/µmolThis high molar activity is achieved by using no-carrier-added [¹⁸F]fluoride and separating the labeled product from its unlabeled precursor via HPLC, making it suitable for imaging low-density receptor targets.

Troubleshooting Common Issues:

  • Low RCY in Step 1: This may result from incomplete drying of the [¹⁸F]F⁻/K₂₂₂ complex or instability of the sulfonyl chloride precursor. Ensure anhydrous solvents are used and consider optimizing reaction temperature and time.

  • Multiple Radioactive Peaks in HPLC: This can indicate side reactions or degradation of the peptide. Ensure the pH of the conjugation buffer is well-controlled (pH 8-9 is optimal for amine acylation) and avoid excessive heating.

  • Low Molar Activity: This is often caused by contamination with the non-radioactive (¹⁹F) standard or poor separation during HPLC. Ensure clean vials are used and optimize the HPLC gradient for baseline separation of the product and precursor.

Conclusion

The use of aryl sulfonyl halides, particularly activated systems like trifluorobenzenesulfonyl derivatives, represents a significant advancement in ¹⁸F-radiochemistry. The principles of SuFEx click chemistry provide a reliable and versatile method for labeling sensitive biomolecules under mild conditions. These protocols and mechanistic insights offer researchers a robust and adaptable platform to accelerate the discovery and development of novel PET tracers, ultimately enabling more precise and personalized molecular imaging in both preclinical and clinical settings.

References

  • Zhou, D., & Chu, W. (2017). Synthesizing pet tracers using [f-18]sulfonyl fluoride as a source of [f-18]fluoride. U.S.
  • Prabhakaran, J., & Mann, J. J. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Zhou, D., & Chu, W. (2022). Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. (U.S. Patent No. 11,242,314). U.S. Patent and Trademark Office. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Signal Transduction, 2012, 681305. [Link]

  • Li, Z., & Conti, P. S. (2010). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Biomedical Imaging and Intervention Journal, 6(1), e4. [Link]

  • Groves, K., Wilson, T. C., & Hooker, J. M. (2014). Enantioselective radiosynthesis of positron emission tomography (PET) tracers containing [18F]fluorohydrins. Nature Protocols, 9(4), 843–851. [Link]

  • Liu, Z., Lin, K. S., & Perrin, D. M. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(10), 1649–1660. [Link]

  • Brooks, A. F., & Scott, P. J. H. (2013). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 13(8), 832–850. [Link]

  • Abou-Gharbia, M., et al. (2016). One-pot multi-tracer synthesis of novel (18)F-labeled PET imaging agents. MedChemComm, 7(12), 2316-2320. [Link]

  • Kuchar, M., et al. (2017). Fully automated peptide radiolabeling from [¹⁸F]fluoride. RSC Advances, 7(5), 2636–2644. [Link]

  • Kuchar, M., et al. (2017). Fully automated peptide radiolabeling from [18F]fluoride. ResearchGate. [Link]

  • Cardinale, J., et al. (2016). Method for the production of 18F-labeled PSMA-specific PET-tracers.
  • Uddin, M. J., et al. (2016). Synthesis and in vivo evaluation of [F-18]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene sulfonamide as a PET imaging probe for COX-2 expression. ResearchGate. [Link]

  • Svatunek, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. [Link]

  • Coenen, H. H. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Amerigo Scientific. (n.d.). 2,4,5-Trifluorobenzenesulfonyl chloride. [Link]

  • Lapi, S. E., et al. (2022). Radiochemical Quality Control Methods for Radium-223 and Thorium-227 Radiotherapies. Cancer Biotherapy & Radiopharmaceuticals, 38(2), 126-133. [Link]

  • AAFCO. (n.d.). Labeling & Labeling Requirements. [Link]

  • Yuan, H., et al. (2023). Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. ACS Omega, 8(43), 40061–40076. [Link]

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Application Note: A Framework for Characterizing 2,3,6-Trifluorobenzenesulfonamide as a Novel Modulator of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last literature review, no specific data on the interaction between 2,3,6-Trifluorobenzenesulfonamide and voltage-gated sodium channels (VGSCs) has been published. This document, therefore, presents a generalized framework and series of protocols for the characterization of a novel sulfonamide compound, using this compound as a hypothetical candidate. The methodologies described are based on established principles of ion channel pharmacology and electrophysiology.

Introduction: The Therapeutic Potential of VGSC Modulation

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle cells.[1][2][3] This family of transmembrane proteins consists of nine subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[4] Their fundamental role in cellular excitability makes them key targets for therapeutic intervention in a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain.[5]

Small molecules that modulate VGSC activity are a cornerstone of modern pharmacology. Many of these drugs exhibit state-dependent binding, showing different affinities for the resting, open, or inactivated states of the channel.[4] This property is crucial for their therapeutic efficacy and safety profile, as it often allows for selective targeting of pathologically hyperexcitable cells.

The sulfonamide functional group is present in a variety of clinically used drugs and has been identified in novel VGSC modulators.[6][7][8][9] Aryl sulfonamides, for instance, have been shown to potently inhibit NaV1.5, the cardiac sodium channel, by interacting with the local anesthetic binding site within the channel's pore.[6] Other sulfonamide-containing compounds have been investigated for their potential to selectively target NaV1.7, a channel genetically validated as a key player in pain sensation.[7]

This application note outlines a comprehensive strategy to investigate the potential modulatory effects of a novel compound, this compound, on VGSC function. The following sections provide detailed protocols for expressing specific human NaV channel subtypes in a heterologous system and for characterizing the compound's effects on channel gating using whole-cell patch-clamp electrophysiology.

Putative Mechanism of Action: How Might a Sulfonamide Modulate VGSCs?

Small molecule modulators can affect VGSC function through various mechanisms. For a novel sulfonamide like this compound, several hypotheses can be formulated and tested.

  • Pore Block: The compound could physically occlude the ion conduction pathway. This can be either voltage-independent or voltage-dependent.

  • Gating Modification: The compound might bind to the channel and alter its gating properties, such as the voltage-dependence of activation or inactivation, or the kinetics of transitioning between states.

  • State-Dependent Binding: The compound may exhibit preferential binding to one or more conformational states of the channel (resting, open, or inactivated). This is a common mechanism for many clinically relevant VGSC blockers and often results in use-dependent or frequency-dependent block, where the inhibition is more pronounced at higher firing frequencies.[10]

The following protocols are designed to systematically investigate these possibilities.

Experimental Workflow for Characterization

The characterization of a novel VGSC modulator involves a multi-step process, from selecting the appropriate cellular model to detailed biophysical analysis.

G cluster_0 Phase 1: System Setup cluster_1 Phase 2: Electrophysiology cluster_2 Phase 3: Data Analysis cell_selection Cell Line Selection (e.g., HEK293) transfection Stable Transfection with Target NaV Subtype cell_selection->transfection cell_culture Cell Culture and Maintenance transfection->cell_culture patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp tonic_block Tonic Block Protocol patch_clamp->tonic_block use_dependence Use-Dependence Protocol patch_clamp->use_dependence inactivation Steady-State Inactivation Protocol patch_clamp->inactivation dose_response Dose-Response Curve Generation (IC50) inactivation->dose_response gating_analysis Analysis of Gating Parameter Shifts dose_response->gating_analysis kinetic_modeling Kinetic Modeling (Optional) gating_analysis->kinetic_modeling

Caption: A generalized workflow for the characterization of a novel VGSC modulator.

Detailed Protocols

Cell Line Selection and Culture

For a robust and reproducible assessment, a heterologous expression system is recommended. Human Embryonic Kidney (HEK293) cells are a common choice due to their low endogenous ion channel expression and high transfection efficiency.

  • Cell Line: HEK293 cells stably expressing the human NaV subtype of interest (e.g., NaV1.2, NaV1.5, or NaV1.7).[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures. For electrophysiology, plate cells onto glass coverslips 24-48 hours prior to recording.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for studying ion channel pharmacology, allowing for precise control of the membrane potential and direct measurement of ionic currents.[12]

Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium channels and stabilize the voltage clamp.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

General Recording Parameters:

  • Amplifier: Axopatch 200B or equivalent.

  • Data Acquisition: pCLAMP software or similar.

  • Pipettes: Borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.

  • Seal Resistance: >1 GΩ.

  • Series Resistance Compensation: >80%.

Protocol 1: Tonic Block Assessment

This protocol determines the effect of the compound on the channel in its resting state.

  • Establish a stable whole-cell recording.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current. Repeat this every 10-20 seconds to monitor current stability.

  • Once a stable baseline is established, perfuse the external solution containing a known concentration of this compound.

  • Continue to apply the test pulse until the current inhibition reaches a steady state.

  • The percentage of block is calculated as (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the compound and I_control is the baseline current.

  • Repeat for a range of concentrations to construct a dose-response curve and determine the IC50 for tonic block.

Protocol 2: Use-Dependent (Phasic) Block

This protocol assesses whether the compound's inhibitory effect increases with channel activity, which is indicative of preferential binding to the open or inactivated states.

  • Hold the cell at -120 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 1 Hz) to establish a baseline.

  • Perfuse the compound at a concentration around its tonic IC50.

  • After the current has stabilized at the new, partially blocked level, increase the frequency of the pulse train to a higher frequency (e.g., 10 Hz).

  • Observe the progressive decrease in peak current amplitude during the high-frequency train. This additional block is the use-dependent effect.

  • Quantify the use-dependent block as the percentage of reduction from the first to the last pulse in the train.

G cluster_0 protocol Use-Dependence Protocol 1. Baseline (1 Hz) 2. Apply Compound 3. High Frequency Train (10 Hz) 4. Measure Decay result Pulse 1 Pulse 2 ... Pulse n protocol:f3->result Progressive Current Reduction

Caption: Logical flow of the use-dependent block protocol.

Protocol 3: Steady-State Inactivation

This protocol determines if the compound alters the voltage-dependence of channel inactivation, suggesting it may bind preferentially to the inactivated state.

  • Hold the cell at -120 mV.

  • Apply a series of 500 ms pre-pulses to a range of voltages (e.g., from -140 mV to -20 mV in 10 mV increments).

  • Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available (not inactivated) at the pre-pulse potential.

  • Perform this protocol in the absence (control) and presence of the compound.

  • For each condition, normalize the peak test pulse currents to the maximum current and plot against the pre-pulse voltage.

  • Fit the data with a Boltzmann function: I/I_max = 1 / (1 + exp((V - V_half) / k)), where V_half is the voltage of half-maximal inactivation and k is the slope factor.

  • A negative shift in V_half in the presence of the compound indicates stabilization of the inactivated state.

Data Presentation and Analysis

ParameterDescriptionTypical Analysis
Tonic IC50 Concentration of compound required to block 50% of the current from the resting state.Fit dose-response data to a Hill equation.
Use-Dependence The degree of additional block observed during high-frequency stimulation.Plot normalized peak current vs. pulse number.
V_half of Inactivation The membrane potential at which 50% of channels are in the steady-state inactivated state.Compare V_half values in the absence and presence of the compound using a Student's t-test.
Recovery from Inactivation The time course for channels to recover from inactivation and become available to open again.Use a paired-pulse protocol and fit the recovery data with an exponential function to determine the time constant (τ).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of a novel sulfonamide compound, such as this compound, as a voltage-gated sodium channel modulator. By systematically evaluating its effects on channel gating and state-dependence, researchers can build a comprehensive pharmacological profile. These studies are a critical first step in the drug discovery process, providing essential insights into the compound's mechanism of action and its potential as a therapeutic agent for VGSC-related disorders.

References

  • Desaphy, J. F., et al. (2009). Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide. British Journal of Pharmacology, 157(4), 629–642. [Link]

  • Liu, C. J., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. ASSAY and Drug Development Technologies, 9(3), 269–277. [Link]

  • Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters, 45, 128133. [Link]

  • Blass, B. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(12), 1185–1186. [Link]

  • Wang, J., & Wang, S. (2017). State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine. Frontiers in Pharmacology, 8, 72. [Link]

  • Desaphy, J. F., et al. (2009). Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide. British Journal of Pharmacology. [Link]

  • Goodchild, S. J. (2015). Novel Sulfonamide Derivatives as Nav1.5 Sodium Channel Blockers for Treating Atrial Fibrillation. ACS Medicinal Chemistry Letters, 6(5), 748–749. [Link]

  • Kalia, J., et al. (2019). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology, 10, 149. [Link]

  • Greenwood, I. A., et al. (2007). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of Physiology, 584(Pt 2), 481–494. [Link]

  • Terlau, H., et al. (1996). Distinction among Neuronal Subtypes of Voltage-Activated Sodium Channels by μ-Conotoxin PIIIA. The Journal of Neuroscience, 16(15), 4597–4603. [Link]

  • Almog, Y., et al. (2021). Kinetic and thermodynamic modeling of a voltage-gated sodium channel. bioRxiv. [Link]

  • Goodchild, S. J. (2015). Novel Sulfonamide Derivatives as Nav1.5 Sodium Channel Blockers for Treating Atrial Fibrillation. Semantic Scholar. [Link]

  • Li, B., et al. (2014). Screening for Voltage-Gated Sodium Channel Interacting Peptides. PLoS ONE, 9(4), e94834. [Link]

  • Prole, D. L., & Marrion, N. V. (2021). Intrinsic Gating Behavior of Voltage-Gated Sodium Channels Predetermines Regulation by Auxiliary β-subunits. bioRxiv. [Link]

  • Bagal, S. K., et al. (2013). Voltage gated sodium channels as drug discovery targets. Journal of Medicinal Chemistry, 56(3), 593–610. [Link]

  • Pesti, K., et al. (2011). Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. [Link]

  • Grimm, C., et al. (2018). Dynamic all-optical drug screening on cardiac voltage-gated ion channels. Scientific Reports, 8, 933. [Link]

  • Bagal, S. K., et al. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(2), 709–721. [Link]

  • Jiang, D., et al. (2021). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 12, 783399. [Link]

  • Malfacini, D., & Vistoli, G. (2018). Small Molecule Modulation of Voltage Gated Sodium Channels. Frontiers in Pharmacology, 9, 137. [Link]

  • Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Scientific Reports, 7, 4971. [Link]

  • Catterall, W. A. (2012). Voltage-gated sodium channels (Na V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • O’Malley, J. J., & Isom, L. L. (2015). Voltage-Gated Na+ Channels: Not Just for Conduction. Cell, 161(2), 200–202. [Link]

  • Gonzalez, J. E., et al. (1999). Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential. Nature Biotechnology, 17(10), 992–996. [Link]

Sources

Application Note: Quantitative Analysis of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 2,3,6-Trifluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The accurate determination of this compound is critical for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. Recognizing the diverse needs of researchers, scientists, and drug development professionals, we present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and accuracy.

Introduction: The Importance of Quantifying this compound

This compound is a fluorinated aromatic sulfonamide, a class of compounds with significant applications in medicinal chemistry.[1][2][3][4] The trifluoro substitution pattern can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the precise quantification of this compound is paramount during drug development and manufacturing to control impurities and ensure the final product's safety and efficacy. This guide provides comprehensive methodologies to achieve this analytical objective.

Method Selection: A Dichotomy of Purpose

The choice of analytical technique is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation.[5]

  • High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like sulfonamides.[5][6] Its high resolution, sensitivity, and reproducibility make it ideal for routine quality control.[5][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it suitable for identifying and quantifying trace amounts of the analyte, especially in complex matrices.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a reversed-phase HPLC method for the routine quantification of this compound.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from potential impurities based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.

Experimental Protocol

3.2.1. Materials and Reagents

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[6]

    • Analytical balance

    • pH meter

    • Sonicator

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Methanol (HPLC grade)

    • Formic acid (reagent grade)

3.2.2. Solutions Preparation

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

3.2.3. Sample Preparation

The sample preparation will vary depending on the matrix. For a drug substance, dissolve an accurately weighed amount in the diluent to obtain a theoretical concentration within the calibration range. For drug products, an extraction step may be necessary. A generic solid-phase extraction (SPE) protocol is suggested for complex matrices.[11]

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[7][8]
Column Temperature 25 °C[7][8]
Injection Volume 10 µL
Detection Wavelength 265 nm (or as determined by UV scan)[7][8]
Run Time 10 minutes

3.2.5. Data Analysis and System Suitability

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from this curve.

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are greater than 2000.[6]

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999[6][7][8]
Accuracy (% Recovery) 85 - 115%[7]
Precision (% RSD) ≤ 2.0%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Specificity No interference from blank and placebo at the analyte's retention time.[6]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, GC-MS is the method of choice.

Principle of the Method

The sample is introduced into the gas chromatograph, where this compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol

4.2.1. Materials and Reagents

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Autosampler

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Dichloromethane (GC grade)

    • Methanol (GC grade)

    • Anhydrous sodium sulfate

4.2.2. Solutions Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4.2.3. Sample Preparation

A liquid-liquid extraction (LLE) is often employed for sample cleanup prior to GC-MS analysis.

  • For aqueous samples, adjust the pH to acidic (e.g., pH 2) with HCl.

  • Extract the sample with an equal volume of dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

4.2.4. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp: 80 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min, hold for 5 min.
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment)
Qualifier Ions Two to three other characteristic ions

4.2.5. Data Analysis

Quantification is performed by comparing the peak area of the quantification ion in the sample to a calibration curve generated from the working standard solutions. The qualifier ions are used for identity confirmation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Sample_Extraction Liquid-Liquid Extraction Concentration Concentration Sample_Extraction->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification_Confirmation Quantification & Confirmation Peak_Integration->Quantification_Confirmation

Caption: GC-MS analysis workflow for this compound.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs, with HPLC being well-suited for routine quality control and GC-MS offering superior selectivity and sensitivity for more demanding applications. Adherence to the outlined protocols and validation principles will ensure the generation of accurate and reproducible data, which is essential for advancing research and development in the pharmaceutical industry.

References

  • Review of analytical methods for sulfonamides. (2020).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2025).
  • HPLC method development and validation for the determination of sulfonamides residues in milk samples. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. (n.d.).
  • Analytical Method Summaries. (2023). Eurofins.
  • This compound. (n.d.). Sigma-Aldrich.
  • Analytical Method Summaries. (2021). Eurofins.
  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.).
  • Analytical Methods. (n.d.). Ministry of the Environment, Japan.
  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. (2025).
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (n.d.). PubMed.
  • Complete Monograph Methods. (n.d.). Merck Millipore.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. (n.d.). PubMed.
  • 2,4,6-TRIMETHYL-N-(2-TRIFLUOROMETHYL-BENZYL)-BENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025).
  • ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. (n.d.). SIELC Technologies.
  • Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. (n.d.). Benchchem.
  • Selected Methods of Analysis. (n.d.). Cengage.
  • 2,4,6-Triisopropylbenzenesulfonamide. (n.d.). PubChem.

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2,3,6-Trifluorobenzenesulfonamide: A Specialized Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Role of 2,3,6-Trifluorobenzenesulfonamide

In the landscape of organic synthesis, reagents are typically characterized by their ability to effect specific chemical transformations on a substrate. However, the utility of a molecule is not solely defined by its role as a transformative agent. This compound emerges from the scientific literature not as a reagent in the classical sense, but as a highly specialized and valuable building block. Its primary application lies in its incorporation as a key structural motif in the synthesis of complex, biologically active molecules. This guide will provide an in-depth exploration of this compound, focusing on its synthesis and its documented applications as a precursor in medicinal chemistry, a field highly relevant to researchers, scientists, and drug development professionals.

While not a reagent that facilitates a broad class of reactions, its strategic use in constructing targeted therapeutic agents underscores its importance. The trifluorinated phenylsulfonamide moiety imparts specific physicochemical properties, such as altered acidity, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document will detail the synthetic protocols for this compound itself and its subsequent elaboration into advanced pharmaceutical intermediates.

Part 1: Synthesis of this compound

The most common and direct route to this compound is a multi-step process commencing from the commercially available 2,3,6-trifluoroaniline. This transformation is a cornerstone for accessing this key intermediate and involves a well-established sequence of diazotization, sulfonyl chloride formation, and subsequent ammonolysis.

Causality Behind the Synthetic Strategy

The choice of 2,3,6-trifluoroaniline as the starting material is dictated by the desired substitution pattern on the aromatic ring. The three fluorine atoms are strategically positioned and are retained throughout the synthesis. The synthetic sequence leverages classical aromatic chemistry:

  • Diazotization: The primary aromatic amine of 2,3,6-trifluoroaniline is converted into a diazonium salt. This is a pivotal step as the diazonium group is an excellent leaving group, allowing for its replacement with a sulfonyl chloride moiety.

  • Sulfonyl Chloride Formation (Meerwein Reaction): The diazonium salt is then subjected to a Meerwein-type reaction. In the presence of sulfur dioxide and a copper catalyst, the diazonium group is displaced to form the corresponding 2,3,6-trifluorobenzenesulfonyl chloride.

  • Ammonolysis: The final step involves the reaction of the newly formed sulfonyl chloride with an ammonia source to yield the desired this compound. This is a nucleophilic acyl substitution at the sulfur atom.

This synthetic pathway is robust and allows for the preparation of the target compound on a laboratory scale.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Ammonolysis a 2,3,6-Trifluoroaniline b NaNO2, HCl a->b Reaction c 2,3,6-Trifluorobenzenediazonium Chloride b->c Formation d 2,3,6-Trifluorobenzenediazonium Chloride e SO2, CuCl2, Acetic Acid d->e Meerwein Reaction f 2,3,6-Trifluorobenzenesulfonyl Chloride e->f Formation g 2,3,6-Trifluorobenzenesulfonyl Chloride h Ammonia Source (e.g., NH4OH) g->h Reaction i This compound h->i Formation

Caption: Synthetic workflow for this compound.

Detailed Protocol for the Synthesis of this compound

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,3,6-Trifluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂)

  • Cupric Chloride (CuCl₂)

  • Glacial Acetic Acid

  • Aqueous Ammonia (NH₄OH)

  • Diethyl Ether or other suitable organic solvent

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

  • Diazotization:

    • In a reaction vessel cooled to 0-5 °C in an ice bath, dissolve 2,3,6-trifluoroaniline in a mixture of concentrated HCl and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Formation of 2,3,6-Trifluorobenzenesulfonyl Chloride:

    • In a separate vessel, prepare a solution of cupric chloride in glacial acetic acid.

    • Bubble sulfur dioxide gas through this solution until saturation.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated acetic acid solution. The temperature should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,3,6-trifluorobenzenesulfonyl chloride.

  • Ammonolysis to this compound:

    • Dissolve the crude 2,3,6-trifluorobenzenesulfonyl chloride in a suitable solvent like acetone or THF.

    • Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the sulfonyl chloride.

    • Remove the organic solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Part 2: Applications in the Synthesis of Bioactive Molecules

The primary documented utility of this compound is as a key intermediate in the synthesis of inhibitors of carbonic anhydrase and as a building block for AMPA receptor potentiators.[1][2]

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The introduction of fluorine atoms on the benzene ring can significantly modulate the inhibitory potency and selectivity.

A patent describes the use of various fluorinated benzenesulfonamides, including the 2,3,6-trifluoro isomer, in the preparation of novel carbonic anhydrase inhibitors.[2] While the patent does not provide a specific reaction protocol for the 2,3,6-trifluoro variant, it outlines the general synthetic strategies where this intermediate would be utilized.

Application in the Synthesis of AMPA Receptor Potentiators

AMPA receptors are ionotropic glutamate receptors in the central nervous system crucial for synaptic plasticity and neurotransmission. Positive allosteric modulators (potentiators) of AMPA receptors are being investigated for the treatment of various neurological and psychiatric disorders.

A study by Lesenfants et al. details the synthesis of a series of 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor potentiators.[1] In this work, this compound is used as a precursor to construct the core heterocyclic structure.

This protocol is adapted from the general procedures described by Lesenfants et al., 2021.[1]

Objective: To synthesize a 2-amino-difluorobenzenesulfonamide from this compound, which is a key step towards the benzothiadiazine core. This involves a nucleophilic aromatic substitution (SNAᵣ) of one of the fluorine atoms. The fluorine at the 2-position is activated by the ortho- and para-directing sulfamoyl group, making it susceptible to nucleophilic attack.

Materials:

  • This compound

  • Ammonia source (e.g., aqueous or anhydrous ammonia)

  • A suitable solvent (e.g., DMSO, NMP)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup:

    • In a pressure-rated reaction vessel, dissolve this compound in a high-boiling polar aprotic solvent like DMSO.

    • Add an excess of the ammonia source. The reaction may be performed with aqueous ammonia or by bubbling anhydrous ammonia gas through the solution.

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-3,6-difluorobenzenesulfonamide.

This resulting aminobenzenesulfonamide is then further cyclized with an appropriate orthoformate derivative to construct the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.

start This compound step1 Nucleophilic Aromatic Substitution (with Ammonia source) start->step1 intermediate 2-Amino-3,6-difluorobenzenesulfonamide step1->intermediate step2 Cyclization (with Orthoformate derivative) intermediate->step2 product Benzothiadiazine 1,1-dioxide Core step2->product

Caption: Elaboration of this compound.

Part 3: Other Potential Applications

Recent patent literature suggests emerging applications for this compound beyond its role as a building block in medicinal chemistry. Patent applications have disclosed its potential use as an additive in electrolytes for secondary batteries, such as lithium-ion or sodium-ion batteries.[3][4] The inclusion of such additives can enhance the stability of the solid electrolyte interphase (SEI) on the electrodes, thereby improving the electrochemical performance and lifespan of the battery. This represents a new and developing area of application for this compound.

Conclusion

This compound is a specialized chemical intermediate with a defined but critical role in modern organic synthesis, particularly in the realm of drug discovery and development. While it does not function as a general-purpose reagent, its utility as a bespoke building block for constructing complex, fluorinated heterocyclic scaffolds is well-documented. The protocols for its synthesis from 2,3,6-trifluoroaniline are based on fundamental and reliable organic transformations. Its application in the synthesis of carbonic anhydrase inhibitors and AMPA receptor potentiators highlights the importance of fluorinated motifs in medicinal chemistry. Emerging applications in materials science, such as in battery electrolytes, suggest that the scope of use for this compound may continue to expand. For researchers in drug development and synthetic chemistry, understanding the synthesis and strategic application of this compound provides a valuable tool for accessing novel and potentially therapeutic chemical entities.

References

  • Title: Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Title: Structural Exploration around 4‐Cyclopropyl-Substituted 1,2,4- Benzothiadiazine 1,1-Dioxides: Impact of Halogen Substitution on AMPA Receptor Potentiation. Source: ACS Publications. [Link]

  • Title: Secondary battery electrolyte, secondary battery, battery module, battery pack, and electric device.
  • Title: Sodium secondary battery, battery module, battery pack, and power-consuming device.

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Application Notes & Protocols: Leveraging Trifluorinated Sulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Functional Groups

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutics ranging from antibacterial agents to diuretics and anti-inflammatory drugs.[1][2] Its utility stems from its ability to act as a robust hydrogen bond donor and acceptor, mimicking the peptide bond while possessing distinct physicochemical characteristics. However, the relentless demand for drug candidates with superior potency, selectivity, and pharmacokinetic profiles necessitates the evolution of these classical structures.

The strategic incorporation of fluorine has become a paramount strategy in modern drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric bulk and powerful electron-withdrawing properties.[3][6][7] When this group is integrated into a sulfonamide scaffold, it creates a "trifluorinated sulfonamide," a functional group with exceptional properties that can overcome many challenges in lead optimization.

This guide provides an in-depth exploration of the practical applications of trifluorinated sulfonamides. We will dissect the causality behind their advantageous physicochemical properties and provide detailed, field-proven protocols for their synthesis and integration into drug discovery workflows.

Guiding Principles: The Physicochemical Advantages of Trifluorination

The introduction of a trifluoromethyl group adjacent to the sulfonamide nitrogen (a triflamide, R-SO₂NH-CF₃) or on the aryl ring fundamentally alters the electronic and physical nature of the moiety. Understanding these changes is critical to exploiting them effectively.

  • Enhanced NH-Acidity: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence drastically increases the acidity of the sulfonamide N-H proton.[8] This lowers the pKa, meaning the sulfonamide is more likely to be deprotonated at physiological pH. This ionization can be leveraged to create strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's active site, significantly boosting potency.

  • Modulated Lipophilicity: Fluorination is well-known to increase lipophilicity, a property that can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[3][9] The CF₃ group provides a significant lipophilic contribution, which can be strategically employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Superior Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~413 kJ/mol).[3] This makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[10] Incorporating a CF₃ group can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.

  • Potent Bioisosterism: The triflamide group (CF₃SO₂NH-) has emerged as an excellent bioisostere for the carboxylic acid group.[10][11][12][13] It mimics the tetrahedral geometry and acidic nature of a carboxylate but offers enhanced metabolic stability and lipophilicity, making it a valuable tool for improving the druggability of compounds where a carboxylic acid is required for binding but causes pharmacokinetic liabilities.

Data Presentation: Comparative Physicochemical Properties

The following table illustrates the typical impact of trifluorination on a hypothetical aromatic sulfonamide.

PropertyParent Aryl Sulfonamide (Ar-SO₂NH₂)Trifluorinated Analog (Ar-SO₂NH-CF₃)Rationale for Change
pKa ~10~6-7The strong inductive effect of the CF₃ group stabilizes the conjugate base, increasing acidity.[8]
LogP 2.03.5The CF₃ group is highly lipophilic, increasing the overall partition coefficient.[3]
Metabolic Stability Moderate (Aryl oxidation)HighThe CF₃ group is resistant to oxidative metabolism, enhancing the molecule's stability.[3][10]
H-Bonding Donor & AcceptorStronger Donor & AcceptorIncreased acidity makes the N-H a stronger hydrogen bond donor.

Key Applications & Strategic Insights

The unique properties of trifluorinated sulfonamides make them suitable for a range of therapeutic targets.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the classical inhibitors of zinc-containing CA enzymes. The deprotonated sulfonamide coordinates directly to the Zn²⁺ ion in the active site. The lower pKa of trifluorinated sulfonamides ensures a higher population of the active anionic species at physiological pH, leading to highly potent inhibition.[3][14] This is particularly relevant for developing inhibitors for glaucoma, edema, and certain cancers.

  • Kinase Inhibition: In kinase drug discovery, the sulfonamide moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The enhanced acidity and hydrogen bonding capacity of a trifluorinated sulfonamide can strengthen this interaction, leading to improved potency and selectivity.

  • Targeting CNS Disorders: Designing drugs to cross the blood-brain barrier (BBB) is a major challenge. The increased lipophilicity imparted by the trifluoromethyl group can be a decisive advantage, enabling higher brain penetration for targeting neurological diseases.

Visualization: Bioisosteric Replacement Strategy

The diagram below illustrates how a triflamide can serve as a bioisostere for a carboxylic acid, preserving the key acidic binding interaction while improving drug-like properties.

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Outcome Parent R-COOH Parent_Props pKa: ~4-5 LogP: Low Metabolism: Potential Phase II Conjugation Parent->Parent_Props Bioisostere R-NHSO₂CF₃ Parent->Bioisostere Replace COOH with NHSO₂CF₃ Bio_Props pKa: ~6-7 LogP: High Metabolism: Stable Bioisostere->Bio_Props Outcome1 Preserved Acidity for Target Binding Bioisostere->Outcome1 Outcome2 Improved PK Profile (Stability, Permeability) Bioisostere->Outcome2

Caption: Bioisosteric replacement of a carboxylic acid with a triflamide.

Experimental Protocols: Synthesis of Trifluorinated Sulfonamides

Trustworthy protocols are the bedrock of efficient drug discovery. Below are validated, step-by-step methods for synthesizing key trifluorinated sulfonamide scaffolds.

Protocol 1: Synthesis of N-Aryl Triflamides via Reaction with Triflic Anhydride

Principle: This is a direct and highly reliable method for installing the trifluoromethanesulfonyl group onto an amine. Triflic anhydride (Tf₂O) is a powerful electrophile that reacts readily with primary or secondary amines in the presence of a non-nucleophilic base to prevent side reactions.[8]

Materials & Reagents
Aryl amine (e.g., Aniline derivative)
Trifluoromethanesulfonic anhydride (Tf₂O)
Pyridine (or a non-nucleophilic base like 2,6-lutidine)
Dichloromethane (DCM), anhydrous
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Reagent: Add triflic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes. A white precipitate of pyridinium triflate may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl triflamide.

Safety: Triflic anhydride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood using appropriate personal protective equipment (PPE).

Protocol 2: Modern Synthesis via Calcium Triflimide-Activated Sulfonyl Fluorides

Principle: Sulfonyl chlorides are highly reactive and can be unstable or incompatible with sensitive functional groups.[15] Sulfonyl fluorides are significantly more stable "benchtop" reagents. This protocol uses a Lewis acid, calcium triflimide [Ca(NTf₂)₂], to activate the otherwise unreactive sulfonyl fluoride for nucleophilic attack by an amine. This method offers excellent functional group tolerance, making it ideal for late-stage functionalization.[15]

Materials & Reagents
Aryl or Alkylsulfonyl Fluoride
Primary or Secondary Amine
Calcium Triflimide [Ca(NTf₂)₂]
1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
Diatomaceous earth (e.g., Celite®)
Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: To an oven-dried vial, add the sulfonyl fluoride (1.0 eq), the amine (1.2 eq), and calcium triflimide (10 mol%).

  • Solvent Addition: Add anhydrous DCE or MeCN (to approx. 0.2 M).

  • Heating: Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the sulfonamide product by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the calcium salt catalyst, washing the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired sulfonamide product.

Causality: The divalent Ca²⁺ ion coordinates to the fluorine and oxygen atoms of the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it susceptible to attack by the amine nucleophile. The triflimide anion is a weakly coordinating counter-ion, which is essential for catalytic activity.[15]

Visualization: Synthetic Workflow Diagram

The following diagram outlines the key steps in the modern synthesis protocol using calcium triflimide.

G start Start Materials: - Sulfonyl Fluoride (R-SO₂F) - Amine (R'-NH₂) - Ca(NTf₂)₂ Catalyst react Combine Reagents in Anhydrous Solvent (DCE) start->react heat Heat Reaction (e.g., 80 °C, 12-24h) react->heat monitor Monitor Progress (LC-MS) heat->monitor workup Cool & Dilute with Ethyl Acetate monitor->workup filter Filter through Celite® to Remove Catalyst workup->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Final Product: Trifluorinated Sulfonamide (R-SO₂NH-R') purify->product

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,6-Trifluorobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important compound. Sulfonamides are a critical class of compounds in medicinal chemistry, and understanding the nuances of their synthesis is key to successful research and development.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your yield and purity of this compound.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing this compound begins with the corresponding aniline, 2,3,6-Trifluoroaniline. The overall process involves two key transformations:

  • Diazotization of 2,3,6-Trifluoroaniline followed by a Sandmeyer-type reaction to form the intermediate 2,3,6-Trifluorobenzenesulfonyl chloride.[1][5]

  • Amination of the sulfonyl chloride with an ammonia source to yield the final product, this compound.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination 2,3,6-Trifluoroaniline 2,3,6-Trifluoroaniline Diazonium_Salt 2,3,6-Trifluorobenzenediazonium Salt 2,3,6-Trifluoroaniline->Diazonium_Salt  NaNO2, HCl (or other acid) 0-5 °C   Sulfonyl_Chloride 2,3,6-Trifluorobenzenesulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride  SO2 source (e.g., DABSO, SO2 gas) CuCl2 catalyst   Sulfonamide This compound Sulfonyl_Chloride->Sulfonamide  Ammonia source (e.g., NH4OH, NH3 gas) 0 °C to RT   Troubleshooting_Tree Start Low Yield or Purity Issue Step Which step is problematic? Start->Step Diazotization Step 1: Diazotization/ Sulfonyl Chloride Formation Step->Diazotization Step 1 Amination Step 2: Amination Step->Amination Step 2 Tarry Tarry Precipitate/ Dark Color? Diazotization->Tarry IncompleteAmination Incomplete Amination? Amination->IncompleteAmination LowConversion Low Conversion to Sulfonyl Chloride? Tarry->LowConversion No TempControl Solution: - Strict Temp Control (0-5 °C) - Slow NaNO2 Addition - Ensure Strong Acidity Tarry->TempControl Yes Hydrolysis Product Hydrolysis During Workup? LowConversion->Hydrolysis No SO2Source Solution: - Use SO2 Surrogate (DABSO) - Optimize CuCl2 Catalyst - Check Solvent LowConversion->SO2Source Yes Workup Solution: - Rapid, Cold Aqueous Workup - In-situ Amination (One-Pot) Hydrolysis->Workup Yes PurificationIssue Purification Difficulty? IncompleteAmination->PurificationIssue No AmineStoich Solution: - Use >2 eq. of Ammonia - Control Temperature - Sufficient Reaction Time IncompleteAmination->AmineStoich Yes PurifyMethod Solution: - Recrystallization - Column Chromatography PurificationIssue->PurifyMethod Yes

Sources

Technical Support Center: Purification of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,6-Trifluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in the purification of this compound, ensuring high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question: My final product of this compound has a persistent yellow or brown tint. How can I remove this color?

Answer:

Colored impurities in sulfonamide syntheses are common and often arise from side reactions or the degradation of reagents. The most effective method for removing these impurities is treatment with activated carbon.[1][2][3][4]

Causality: Activated carbon has a high surface area and is excellent at adsorbing large, conjugated molecules that are often responsible for color.[4] The process involves adsorbing the colored impurities onto the carbon, which is then physically removed by filtration.

Recommended Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude, colored this compound in a suitable solvent at an elevated temperature. A good starting point would be a polar solvent like ethanol or a mixture of ethanol and water.[5]

  • Cooling: Briefly cool the solution to just below its boiling point to prevent violent boiling when the carbon is added.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.[4]

  • Heating: Gently heat the mixture at the boiling point for 5-10 minutes with swirling. Avoid prolonged boiling, as it can lead to the loss of your desired product.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to use a pre-heated funnel to prevent premature crystallization of the product in the funnel.[5]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified this compound.

Question: I am experiencing low recovery after recrystallizing my this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common problem and can usually be attributed to a few key factors.[5][6]

Causality: The success of recrystallization hinges on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7] Any deviation from this ideal behavior can lead to product loss.

Troubleshooting Steps:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5][6]

    • Solution: Before discarding the filtrate, concentrate it by evaporation and cool it again to see if a second crop of crystals forms. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The trifluoromethyl groups and fluorine atoms on the benzene ring give this compound a unique polarity. A solvent that is too good at dissolving the compound at low temperatures will result in poor recovery.

    • Solution: Conduct small-scale solubility tests with a range of solvents. Given the presence of a polar sulfonamide group and a less polar fluorinated aromatic ring, a mixed solvent system is often effective.[5] A good starting point would be a polar solvent in which the compound is soluble (like ethanol or acetone) paired with a non-polar "anti-solvent" in which it is insoluble (like water or hexane).[8]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost on the filter paper.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. Adding a slight excess of hot solvent before filtration can also help keep the product in solution.[9]

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts and forms a liquid phase that is immiscible with the solvent, rather than dissolving and later crystallizing. This is often due to the melting point of the compound being lower than the boiling point of the chosen solvent or the presence of significant impurities that depress the melting point.

Causality: The formation of a stable crystal lattice is a thermodynamically controlled process. If the conditions favor the compound remaining in a liquid (oiled) state upon cooling, crystallization will be inhibited.

Solutions:

  • Lower the Crystallization Temperature: Choose a solvent or a mixed solvent system with a lower boiling point.

  • Increase the Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the same hot solvent to lower the saturation point. Allow this less concentrated solution to cool very slowly.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Gradual cooling is critical for the formation of well-ordered crystals.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. If you have a pure crystal of this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound on a larger scale (multi-gram)?

A1: For multi-gram quantities, recrystallization is generally the most practical and scalable purification technique for solid compounds.[10] If recrystallization fails to remove a closely related impurity, column chromatography is the next best option, although it is more time-consuming and uses more solvent.[11]

Q2: How do I choose the right solvent system for column chromatography of this compound?

A2: The polarity of this compound is influenced by the polar sulfonamide group and the fluorinated aromatic ring. A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent and a moderately polar solvent.[12]

Recommended Approach:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3.[13]

  • Solvent Systems to Try:

    • Hexane/Ethyl Acetate mixtures (e.g., start with 4:1 and adjust the ratio).

    • Dichloromethane/Methanol mixtures for more polar impurities (e.g., start with 98:2).[12]

Q3: What are the expected impurities from the synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in sulfonamide synthesis can include:[14]

  • Unreacted Starting Materials: Such as 2,3,6-trifluorobenzenesulfonyl chloride or the amine source.

  • Hydrolysis Products: The corresponding 2,3,6-trifluorobenzenesulfonic acid if the sulfonyl chloride starting material is exposed to water.

  • Side-Products: By-products from reactions on the aromatic ring or at the sulfonamide nitrogen.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is ideal for a comprehensive purity assessment.

Technique Information Provided Key Advantages
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% purity), detection of non-volatile impurities.High sensitivity, excellent for quantification.[15][16]
Thin-Layer Chromatography (TLC) Quick qualitative assessment of purity and the number of components.Fast, inexpensive, good for monitoring reaction progress and column chromatography fractions.[13][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, detection of structurally similar impurities.Provides detailed structural information.
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities.Highly sensitive, provides molecular weight information.[16]

Purity Analysis Workflow

Caption: Workflow for purification and purity analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol/Water System)

This protocol is a general guideline and should be optimized for your specific sample.

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add ethanol dropwise while heating until the solid dissolves. Then, add water dropwise until the solution becomes cloudy. If this is successful, this mixed solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to dissolve your crude this compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness. Re-heat gently until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol assumes a hexane/ethyl acetate solvent system has been determined to be effective by TLC.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica to the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute your compound. The rate of polarity increase will depend on the separation of your compound from its impurities as observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Method Selection Guide

G Start Crude Product Purity_Check Assess Purity (TLC) Start->Purity_Check Impurity_Type Identify Impurity Type Purity_Check->Impurity_Type Impurities Present Pure_Product Pure Product Purity_Check->Pure_Product Sufficiently Pure Recrystallize Recrystallization Impurity_Type->Recrystallize Solid Impurities with Different Solubilities Column_Chrom Column Chromatography Impurity_Type->Column_Chrom Closely Related Polarity or Oily Impurities Charcoal Activated Carbon Treatment Impurity_Type->Charcoal Colored Impurities Recrystallize->Pure_Product Column_Chrom->Pure_Product Charcoal->Recrystallize

Caption: Decision tree for selecting a purification method.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2023). MDPI.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
  • Removal of color impurities from organic compounds. (1956).
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Springer.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011).
  • Fluorobenzene. (n.d.). Wikipedia.
  • Mechanochemical synthesis of aromatic sulfonamides. (2018). The Royal Society of Chemistry.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Column Chromatography: Principles, Procedure, and Applic
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025).
  • How can I remove color from my reaction product? (2023). Biotage.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
  • FLUOROBENZENE. (n.d.). CAMEO Chemicals.
  • Decolorization Protocol. (n.d.).
  • Problems with Recrystallis
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Preparation of sulfonamides
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Taylor & Francis Online.
  • Sulfonamide-impurities. (n.d.).
  • Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
  • Solubility of Boron Trifluoride in Benzene and Toluene. (1951). The Journal of Physical Chemistry.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Simple Tests for Identification of Sulfonamides. (2025).
  • Benzenesulfonamide. (n.d.). Sigma-Aldrich.
  • Recrystallization. (n.d.). University of California, Irvine.
  • 3.5C: Charcoal. (2022). Chemistry LibreTexts.
  • Recrystalliz
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (1981).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? (2020). Quora.
  • 1-Bromo-3-fluorobenzene. (n.d.). Solubility of Things.

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stability issues of 2,3,6-Trifluorobenzenesulfonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2,3,6-Trifluorobenzenesulfonamide. This document is designed to provide in-depth, practical guidance to researchers encountering stability challenges during its use in chemical synthesis. While specific, peer-reviewed stability studies on this exact molecule are not extensively available, this guide synthesizes established principles of sulfonamide and organofluorine chemistry to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent reactivity of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A: The molecule's reactivity is dominated by two key features: the acidic sulfonamide proton and the highly electron-deficient trifluorinated aromatic ring. The three fluorine atoms act as strong electron-withdrawing groups, which significantly increases the acidity of the N-H proton compared to a non-fluorinated benzenesulfonamide. This makes the molecule susceptible to deprotonation by even moderate bases. Secondly, the electron deficiency of the aromatic ring makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, a pathway less common for electron-rich benzene derivatives.[1][2][3]

Q2: How should this compound be stored to ensure long-term stability?

A: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and moisture. The container should be tightly sealed to prevent hydrolysis. While specific thermal decomposition data is unavailable, general practice for complex organic molecules is to store them at controlled room temperature or refrigerated to minimize degradation over time.

Q3: What classes of reagents are likely to be incompatible with this compound?

A: Based on its structure, likely incompatibilities include:

  • Strong Bases: (e.g., hydroxides, alkoxides, organolithiums) can readily deprotonate the sulfonamide, which may lead to undesired side reactions or decomposition.

  • Strong Nucleophiles: (e.g., ammonia, amines, thiols) especially at elevated temperatures, could potentially engage in SNAr, displacing one of the fluorine atoms.[4]

  • Strong Reducing Agents: Certain reagents are known to cleave the S-N bond in sulfonamides.[5][6]

  • Harsh Acidic Conditions: Concentrated strong acids, particularly at high temperatures, can catalyze the hydrolysis of the sulfonamide C-S or S-N bonds.[7][8][9]

Q4: Can the sulfonamide group be cleaved during a reaction?

A: Yes, the sulfonamide bond (S-N) is robust but not inert. It can be cleaved under specific conditions. Reductive cleavage is a known method for deprotection of sulfonamides.[5][6] Hydrolytic cleavage can occur under harsh acidic or basic conditions, often requiring elevated temperatures.[7][8] Photolytic cleavage has also been reported for sulfonamides upon irradiation with UV light.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield and Complex Byproduct Profile in a Base-Mediated Reaction
  • Scenario: You are attempting an N-alkylation or N-arylation of the sulfonamide using a base like potassium carbonate or sodium hydride, but the reaction yields a mixture of products or starting material fails to convert cleanly.

  • Probable Cause:

    • Over-deprotonation/Side Reactions: The high acidity of the N-H proton can lead to full deprotonation, and the resulting anion may be unstable or participate in unintended reaction pathways.

    • Nucleophilic Aromatic Substitution (SNAr): If a nucleophile is present (or if the deprotonated sulfonamide acts as one), it may attack the electron-deficient ring, displacing a fluorine atom. The fluorine atoms at the 2- and 6- (ortho) positions are most activated towards nucleophilic attack.

    • Base-Mediated Hydrolysis: If water is present, strong bases can promote the hydrolysis of the sulfonamide group.[11]

  • Troubleshooting Workflow:

    G Start Low Yield in Base-Mediated Reaction Check_Base Is the base very strong (e.g., n-BuLi, NaH)? Start->Check_Base Check_Temp Is the reaction run at high temperature? Check_Base->Check_Temp No Mild_Base Solution: Use a milder, non-nucleophilic base (e.g., DBU, DIPEA). Check_Base->Mild_Base Yes Check_Solvent Is the solvent anhydrous and aprotic? Check_Temp->Check_Solvent No Lower_Temp Solution: Run reaction at lower temperature (e.g., 0 °C to RT). Check_Temp->Lower_Temp Yes Analyze_Byproducts Analyze byproducts by LC-MS / GC-MS Check_Solvent->Analyze_Byproducts Yes Dry_Solvent Solution: Use rigorously dried solvents and reagents. Check_Solvent->Dry_Solvent No Identify_Pathway Do byproducts suggest F-displacement (S_NAr) or S-N cleavage? Analyze_Byproducts->Identify_Pathway Protect_Group Consider protecting the sulfonamide if N-H reactivity is the issue. Identify_Pathway->Protect_Group

    Caption: Troubleshooting workflow for base-mediated reactions.

Issue 2: Decomposition Under Thermal Stress
  • Scenario: During a reaction requiring high temperatures (e.g., >100 °C), you observe significant decomposition, charring, or the formation of gaseous byproducts.

  • Probable Cause:

    • Thermal Decomposition: While arylsulfonamides are generally thermally stable, the presence of multiple fluorine atoms can influence decomposition pathways.[12] Cleavage of the C-S or S-N bond can occur at elevated temperatures. Studies on related compounds like trifluoromethanesulfonyl fluoride show C-S bond cleavage as a primary decomposition route.[13][14]

    • Reaction with Solvent/Reagents: At high temperatures, the compound may react with the solvent or other species in the reaction mixture in ways that are not observed at lower temperatures.

  • Mitigation Strategies:

StrategyRationaleRecommended Action
Lower Reaction Temperature The most direct way to prevent thermal decomposition.Explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.
Use a High-Boiling, Inert Solvent Minimizes reactions with the solvent.Use solvents like diphenyl ether or sulfolane if high temperatures are unavoidable, ensuring they are inert to the substrate.
Thermogravimetric Analysis (TGA) Determines the onset temperature of decomposition.Run a TGA scan on the starting material to understand its thermal limits before planning high-temperature reactions.
Minimize Reaction Time Reduces the time the compound is exposed to thermal stress.Optimize the reaction to proceed as quickly as possible; monitor by TLC or LC-MS and quench as soon as the starting material is consumed.
Issue 3: Suspected Hydrolysis During Aqueous Workup or Reaction
  • Scenario: After an aqueous workup, especially with acidic or basic washes, you notice a new, more polar spot on your TLC plate, and your isolated yield is lower than expected.

  • Probable Cause:

    • Acid-Catalyzed Hydrolysis: Strong acidic conditions can promote the cleavage of the C-S bond, leading to the formation of 2,3,6-trifluorobenzene and sulfonic acid, or S-N bond cleavage to yield the corresponding amine and sulfanilic acid.[7][8]

    • Base-Catalyzed Hydrolysis: While generally less facile than acid hydrolysis for simple sulfonamides, hydrolysis can still occur under strong basic conditions, particularly with heating.[11][15]

  • Preventative Measures & Protocols:

    Protocol 1: Neutral or Buffered Aqueous Workup

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a neutral salt solution (e.g., saturated aq. NH₄Cl or saturated aq. NaCl) instead of strong acid or base.

    • Extract the product promptly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo at a moderate temperature.

    Caption: Key instability points of the molecule under different conditions.

References
  • Photolytic cleavage of sulfonamide bonds. PubMed. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Cambridge Open Engage. Available at: [Link]

  • The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. ACS Publications. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. ResearchGate. Available at: [Link]

  • Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. ACS Publications. Available at: [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. RSC Publishing. Available at: [Link]

  • What are the side effects of sulfonamide drugs? DXY. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. UniTo. Available at: [Link]

  • Synthesis and Characterization of Thermally Stable Lignosulfonamides. MDPI. Available at: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. MDPI. Available at: [Link]

  • Effect of temperature on activity and stability of the immobilized... ResearchGate. Available at: [Link]

  • On the Thermal Stability of Aryl Groups Chemisorbed on Graphite. ResearchGate. Available at: [Link]

  • Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field. ResearchGate. Available at: [Link]

  • Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field. PubMed. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3,6-Trifluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound or similar electron-deficient aromatic sulfonamides. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your experimental workflow.

The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the starting material, 1,2,4-trifluorobenzene. The three electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less susceptible to electrophilic aromatic substitution, the cornerstone of the initial sulfonation step. This guide provides the expertise to navigate these challenges effectively.

General Synthesis Workflow

The preparation of this compound is typically a two-step process. First, the starting material, 1,2,4-trifluorobenzene, undergoes sulfonation to form the key intermediate, 2,3,6-trifluorobenzenesulfonyl chloride. This intermediate is then reacted with an amine source, typically ammonia, to yield the final sulfonamide product.

cluster_0 Step 1: Electrophilic Aromatic Sulfonation cluster_1 Step 2: Amination A 1,2,4-Trifluorobenzene C 2,3,6-Trifluorobenzenesulfonyl Chloride Intermediate A->C Reaction B Sulfonating Agent (e.g., Chlorosulfonic Acid) B->C Reagent E This compound (Final Product) C->E Reaction D Amine Source (e.g., Ammonia) D->E Reagent

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My sulfonation of 1,2,4-trifluorobenzene is resulting in low or no conversion. What is the underlying issue and how can I resolve it?

Answer: This is the most common challenge and stems from the inherent low reactivity of the starting material. The three fluorine atoms strongly deactivate the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.

  • Causality: Standard sulfonation conditions used for benzene are often insufficient. The reaction requires a more potent electrophile and/or more forcing conditions to proceed. Furthermore, sulfonation is a reversible process; any water present in the reaction mixture can drive the equilibrium back towards the starting materials.[1][2]

  • Troubleshooting Steps:

    • Use a Stronger Sulfonating Agent: If you are using concentrated sulfuric acid, consider switching to fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[3][4] The most direct route to the necessary intermediate is often using chlorosulfonic acid, which reacts to form the sulfonyl chloride in a single step.[5]

    • Increase Reaction Temperature: Cautiously increasing the reaction temperature can significantly improve the reaction rate.[1] However, this must be balanced against the risk of side reactions (see Q2). Monitor the reaction closely using an appropriate analytical method (e.g., GC-MS, TLC).

    • Ensure Anhydrous Conditions: Water is a byproduct of sulfonation with sulfuric acid and can inhibit the reaction.[1] Using a sulfonating agent like chlorosulfonic acid or SO₃ avoids water formation. If using sulfuric acid, ensure all glassware is flame-dried and reagents are anhydrous.

Q2: I am observing significant amounts of diaryl sulfone as a byproduct. How can this be minimized?

Answer: Diaryl sulfone formation is a well-known side reaction in sulfonation, particularly under harsh conditions. It occurs when a molecule of the already-formed sulfonic acid (or sulfonyl chloride) reacts with another molecule of the starting arene.

  • Causality: This side reaction is highly dependent on temperature and the concentration of the sulfonating agent.[1] Higher temperatures and a large excess of sulfur trioxide (SO₃) promote the formation of sulfones.[1][3]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Maintain the lowest temperature that provides a reasonable reaction rate. Determine the optimal temperature by running small-scale experiments at various temperatures and analyzing the product mixture.

    • Control Stoichiometry: Use the minimum necessary excess of the sulfonating agent. A large excess, while potentially driving the primary reaction, will also accelerate byproduct formation.[1] A stoichiometric ratio of 1:1 to 1:1.2 (arene:sulfonating agent) is a good starting point for optimization.

    • Consider Inhibitors: In some sulfonation processes, additives like sodium sulfite can be used to inhibit the formation of sulfones.[1]

Q3: How can I improve the yield and purity during the conversion of 2,3,6-trifluorobenzenesulfonyl chloride to the sulfonamide?

Answer: The amination of the sulfonyl chloride intermediate is generally a straightforward nucleophilic acyl substitution.[6] Incomplete conversion or impurity formation usually points to issues with the reagents, conditions, or work-up procedure.

  • Causality: The sulfonyl chloride must be of good quality, as residual acid from the previous step can interfere. The choice of amine source, solvent, and base (to neutralize the HCl byproduct) is critical.

  • Troubleshooting Steps:

    • Verify Intermediate Quality: Ensure the 2,3,6-trifluorobenzenesulfonyl chloride is reasonably pure and free from excess acid before proceeding. A simple aqueous wash of an ethereal solution of the intermediate can help.

    • Optimize Amination Conditions: React the sulfonyl chloride with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through an appropriate solvent (e.g., diethyl ether, dioxane).[7] The reaction is often performed at low temperatures (0-5°C) to control exothermicity and then allowed to warm to room temperature.[7]

    • Ensure Proper Work-up: After the reaction, the sulfonamide often needs to be isolated from unreacted starting material and salts. This typically involves separating the organic phase, washing with water, drying, and evaporating the solvent.[7]

Q4: What are the best practices for purifying the final this compound product?

Answer: Achieving high purity is essential, especially for applications in drug development. Recrystallization is the most common and effective method for purifying solid sulfonamides.

  • Causality: The crude product may contain residual starting materials, sulfone byproducts, or salts from the work-up. The principle of recrystallization is to dissolve the crude product in a hot solvent in which it is soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

  • Troubleshooting Steps:

    • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, toluene, or mixtures with water.[7][8]

    • Proper Technique: Dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.

    • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum to remove any residual solvent.

Optimization Parameters Summary

The following table summarizes key parameters to consider when optimizing the initial sulfonation step.

ParameterRecommended Range/OptionsRationale & Considerations
Sulfonating Agent Chlorosulfonic Acid, Fuming H₂SO₄ (Oleum)Chlorosulfonic acid provides the sulfonyl chloride directly. Oleum provides a high concentration of SO₃, driving the reaction with the deactivated ring.[3][5]
Stoichiometry 1.0 to 1.5 equivalents of sulfonating agentA slight excess drives the reaction to completion, but a large excess promotes sulfone byproduct formation.[1]
Temperature 25°C to 100°C (monitor closely)Higher temperatures increase the rate but also promote side reactions. The optimal temperature is a trade-off between conversion and selectivity.[1]
Reaction Time 2 to 24 hoursDeactivated substrates require longer reaction times. Monitor progress by TLC or GC to determine the point of maximum conversion.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reagents are hazardous and should be handled with extreme care.

Protocol 1: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-trifluorobenzene (1.0 equiv.).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add chlorosulfonic acid (1.2 equiv.) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, cautiously heat the mixture to 40-50°C and stir for 4-6 hours, monitoring the reaction progress by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

  • Isolation: The sulfonyl chloride product will likely be an oil or solid. Extract the aqueous mixture with a suitable solvent like dichloromethane or diethyl ether. Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 2: Amination to this compound
  • Setup: Dissolve the crude 2,3,6-trifluorobenzenesulfonyl chloride (1.0 equiv.) from the previous step in a suitable solvent (e.g., 200 ml of methylene chloride).[7] Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add concentrated ammonium hydroxide (30% solution, ~3.0 equiv.) dropwise, ensuring the temperature remains below 10°C.[7]

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[7]

  • Isolation: Separate the organic phase. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound. Purify the solid product by recrystallization from a suitable solvent like aqueous ethanol or toluene.[7][8]

Troubleshooting Logic Diagram

This diagram illustrates the logical relationships between common issues, their causes, and the corresponding corrective actions during the critical sulfonation step.

issue1 Low Conversion cause1 Ring Deactivation issue1->cause1 caused by cause2 Reaction Reversible (Water Present) issue1->cause2 caused by issue2 High Sulfone Byproduct cause3 High Temperature issue2->cause3 caused by cause4 Excess Sulfonating Agent issue2->cause4 caused by solution1 Use Stronger Agent (Oleum / ClSO3H) cause1->solution1 solved by solution2 Increase Temperature (Cautiously) cause1->solution2 solved by solution3 Ensure Anhydrous Conditions cause2->solution3 solved by solution4 Lower Temperature cause3->solution4 solved by solution5 Control Stoichiometry cause4->solution5 solved by solution2->issue2 can cause

Caption: Cause-and-effect diagram for troubleshooting the sulfonation of 1,2,4-trifluorobenzene.

References

  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. (n.d.). Benchchem.
  • Wallace, D. J., & Chen, C. Y. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 10(15), 3243–3245.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
  • Sulfonation and Sulfation Processes. (n.d.). Chemithon.
  • Process for the preparation of benzene sulfonamides. (1992). EP0512953B1. Google Patents.
  • Sulfonamide purification process. (1957). US2777844A. Google Patents.
  • Sulfonation of Benzene. (n.d.). Chemistry Steps.
  • Reaction: Sulfonation. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca.
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. (2025, May 23). ASIA Chemical.

Sources

Technical Support Center: A Troubleshooting Guide for 2,3,6-Trifluorobenzenesulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for 2,3,6-Trifluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the synthesis and application of this important chemical building block. The trifluoro-substitution pattern on the benzene ring imparts unique electronic properties that can influence reactivity, making careful experimental design and troubleshooting essential for success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound from its corresponding sulfonyl chloride and an amine source (e.g., ammonia).

Q1: My synthesis of this compound is resulting in a very low yield. What are the primary causes?

Low yields are the most frequently reported issue and typically stem from one or more of the following factors related to the highly reactive nature of the sulfonyl chloride precursor.

  • Hydrolysis of the Sulfonyl Chloride: 2,3,6-Trifluorobenzenesulfonyl chloride is highly electrophilic and extremely sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or from the atmosphere can hydrolyze the sulfonyl chloride to the corresponding 2,3,6-trifluorobenzenesulfonic acid, which is unreactive towards the amine and will not form the desired product.[1][2] This is the most common cause of low yields.

  • Inappropriate Base or Solvent: The choice of base is critical. While a base is required to neutralize the HCl generated during the reaction, using an aqueous base like NaOH can dramatically increase the rate of sulfonyl chloride hydrolysis.[1] The solvent must be capable of dissolving the reactants while remaining inert.

  • Poor Amine Nucleophilicity: While less of a concern with simple sources like ammonia, if you are reacting the sulfonyl chloride with a more complex or electron-deficient amine, its reduced nucleophilicity can slow the desired reaction, allowing side reactions like hydrolysis to dominate.[2]

Solutions & Optimization Strategies:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas (nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried using an appropriate system (e.g., molecular sieves, solvent still). Conduct the reaction under a positive pressure of an inert atmosphere.[1]

  • Optimize Base and Solvent System: Use a non-nucleophilic organic base, such as triethylamine or pyridine, to act as an HCl scavenger.[1] These bases will not compete with your amine nucleophile. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective anhydrous solvents for this reaction.[1]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to help drive the reaction to completion.[1]

Q2: I've isolated my product, but it's contaminated with an unexpected, more polar side product according to TLC analysis. What is it?

The most likely contaminant is the 2,3,6-trifluorobenzenesulfonic acid mentioned above.[1][3] It is formed from the hydrolysis of the starting sulfonyl chloride. Being a strong acid, it is significantly more polar than the desired sulfonamide product and will have a much lower Rf value on a silica TLC plate.

Troubleshooting the Work-up:

  • Aqueous Basic Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a water-soluble salt that can be efficiently removed into the aqueous phase.[4]

  • Avoid Strong Aqueous Base: Be cautious with strong bases like NaOH, as they can potentially hydrolyze any unreacted sulfonyl chloride remaining in the mixture.[4]

Q3: The reaction with my primary amine is forming a significant amount of a less polar, bis-sulfonated side product. How can I prevent this?

When using a primary amine (R-NH₂), after the initial sulfonamide (R-NH-SO₂Ar) is formed, the remaining N-H proton is acidic. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Ar)₂).[1]

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. Slowly adding the sulfonyl chloride to the solution of the amine can help maintain a low concentration of the electrophile and favor the mono-sulfonated product.

  • Use Excess Amine: Using a larger excess of the primary amine can ensure the sulfonyl chloride is consumed before it has a chance to react with the already-formed sulfonamide.

  • Protecting Groups: For complex syntheses where this is a persistent issue, consider using a protecting group on the primary amine that can be removed in a subsequent step.[1][5]

Experimental Protocols & Workflows
Protocol 1: General Synthesis of this compound

This protocol describes the reaction of 2,3,6-trifluorobenzenesulfonyl chloride with ammonia in an anhydrous organic solvent.

Materials:

  • 2,3,6-Trifluorobenzenesulfonyl chloride

  • Ammonia solution (e.g., 2M in THF or ethanol)[6]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the sulfonyl chloride in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Slowly add the ammonia solution (1.2 eq) dropwise to the stirred sulfonyl chloride solution over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Quenching & Work-up: Cool the mixture back to 0 °C and carefully quench by adding deionized water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[4]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid sulfonamides.[1][7]

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent will dissolve the crude product when hot but not at room temperature, while impurities remain soluble. Common choices include ethanol, isopropanol, or mixtures like ethanol/water.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: TLC Analysis for Reaction Monitoring

Procedure:

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark lanes for a co-spot, the starting material (SM), and the reaction mixture (RM).

  • Spotting: Using separate capillaries, spot a small amount of the dissolved starting material and the reaction mixture in their respective lanes. Spot both on top of each other in the co-spot lane.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., Chloroform:tert-butanol 80:20 v/v or Ethyl Acetate:Hexanes 30:70 v/v).[8][9] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp (254 nm).[8] For enhanced visualization, the plate can be dipped in a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under 366 nm UV light.[8][9]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The product should have a different Rf value than the starting material.

Data Summaries & Visualizations
Data Tables
Parameter Typical Condition Rationale / Comment
Solvent Anhydrous THF, DCMInert and good solubility for reactants. Must be dry.[1]
Base Triethylamine, PyridineNon-nucleophilic HCl scavenger. Prevents hydrolysis.[1]
Temperature 0 °C to Room Temp.Initial cooling controls exotherm; warming allows completion.
Stoichiometry 1.0 eq. Sulfonyl ChlorideUsing a slight excess of the amine drives the reaction.[1]
1.1 - 1.2 eq. Amine
1.1 - 1.5 eq. Base
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis.
Solvent/System Pros Cons
Ethanol or Isopropanol Good solvating power when hot for many sulfonamides.[1][7]May have moderate solubility at room temperature, reducing yield.
Ethanol / Water Allows for fine-tuning of polarity to maximize recovery.Requires careful optimization of the solvent ratio.
Toluene Good for less polar sulfonamides; can azeotropically remove water.Higher boiling point; may not be a good solvent for all derivatives.
Ethyl Acetate / Hexanes Excellent for controlling polarity.Can be difficult to get crystalline solids; may "oil out".
Table 2: Recrystallization Solvent Selection Guide.
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Reagents prep2 Inert Atmosphere (N2/Ar) react1 Dissolve Sulfonyl Chloride in Anhydrous Solvent prep2->react1 react2 Cool to 0 °C react1->react2 react3 Slowly Add Amine + Base react2->react3 react4 Warm to RT & Stir react3->react4 work1 Aqueous Quench react4->work1 work2 Extract with Organic Solvent work1->work2 work3 Wash (NaHCO3, Brine) work2->work3 work4 Dry & Concentrate work3->work4 work5 Purify (Recrystallization) work4->work5

Caption: General workflow for the synthesis of this compound.

G start Low Yield Observed q1 Were anhydrous conditions used? start->q1 sol1 ACTION: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. q1->sol1 No q2 Was a non-nucleophilic organic base used? q1->q2 Yes ans1_no No ans1_yes Yes sol2 ACTION: Switch from aqueous base to Pyridine or Triethylamine. q2->sol2 No q3 Is the amine nucleophile sterically hindered or electron-deficient? q2->q3 Yes ans2_no No ans2_yes Yes sol3 ACTION: - Increase reaction temp. - Use a catalyst (e.g., DMAP). - Increase reaction time. q3->sol3 Yes

Caption: Troubleshooting flowchart for low reaction yield.

G start Crude Product (Post-Workup) purity_check Assess Purity (TLC/LC-MS) start->purity_check is_pure Is Purity >95%? recryst Recrystallization purity_check->recryst No final_product Dry to Yield Pure Product purity_check->final_product Yes solvent_test Small-scale solvent tests recryst->solvent_test dissolve Dissolve in min. amount of hot solvent solvent_test->dissolve cool Cool slowly to induce crystallization dissolve->cool filtrate Isolate crystals by vacuum filtration cool->filtrate filtrate->final_product

Caption: Standard workflow for the purification of solid sulfonamides.

References
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Weinreb, S. M. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(26), 3043-3045. Available from [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. Available from [Link]

  • Reddit r/chemistry. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. CID 2778018. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4, 1287-1294. Retrieved from [Link]

  • Google Patents. (2001). Intermediate for producing 2-trifluoromethoxy benzene sulfonamide. CN1308057A.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]

  • Lehn, J. M., et al. (1989). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Chemical Reviews, 89(6), 1263-1279. Available from [Link]

  • Zhang, X., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 921-923. Available from [Link]

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Navigating the Scale-Up of 2,3,6-Trifluorobenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the production of 2,3,6-Trifluorobenzenesulfonamide. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common and complex challenges encountered during the scale-up of this critical intermediate. This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Exothermic Reaction Control: The reaction of 2,3,6-trifluorobenzenesulfonyl chloride with ammonia is highly exothermic. Managing this heat release is critical on a larger scale to prevent runaway reactions, side product formation, and ensure safety.[1]

  • Impurity Profile Management: Side reactions can lead to various impurities that may be difficult to separate from the final product. Understanding and controlling the formation of these impurities is key.

  • Product Isolation and Purification: this compound is a polar compound, which can present challenges in crystallization and purification, especially in achieving the high purity required for pharmaceutical applications.

  • Handling of Hazardous Reagents: The synthesis involves corrosive and toxic reagents like sulfonyl chlorides and ammonia, requiring specialized handling procedures and engineering controls at scale.[1]

Q2: What are the most common impurities to expect in the production of this compound?

A2: Common impurities can include:

  • Unreacted 2,3,6-trifluorobenzenesulfonyl chloride: Incomplete reaction can leave residual starting material.

  • Bis-sulfonated species: The product sulfonamide can potentially react with another molecule of the sulfonyl chloride.

  • Hydrolysis products: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, especially if moisture is not rigorously excluded.[2]

  • Isomeric impurities: Impurities in the starting 2,3,6-trifluorobenzenesulfonyl chloride can carry through to the final product.

Q3: Which analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?

A3: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for monitoring reaction progress and quantifying the purity of the final product.[3]

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities and residual solvents.[4][5]

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS is invaluable for identifying unknown impurities.[6]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the scale-up process.

Synthesis Stage: The Amination Reaction

The core of the synthesis is the reaction of 2,3,6-trifluorobenzenesulfonyl chloride with ammonia.

Problem 1: Low Yield of this compound

Potential Cause Explanation Troubleshooting Steps & Solutions
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal reaction time. Ensure the temperature is maintained at the target value. On a larger scale, efficient agitation is crucial for good mass transfer.
Hydrolysis of Sulfonyl Chloride 2,3,6-trifluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2]Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Formation of byproducts, such as bis-sulfonated species, can consume the starting material and reduce the yield of the desired product.Control Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of ammonia is typically used. Temperature Control: Maintain a consistent and controlled temperature profile to minimize side reactions.

Problem 2: Exothermic Reaction Leading to Poor Control and Impurity Formation

Potential Cause Explanation Troubleshooting Steps & Solutions
Rapid Addition of Reagents Adding the sulfonyl chloride or ammonia too quickly to the reaction mixture can lead to a rapid and uncontrolled release of heat.Controlled Addition: Use a dosing pump for the slow, controlled addition of the limiting reagent. Monitor Internal Temperature: Continuously monitor the internal temperature of the reactor and adjust the addition rate accordingly.
Inadequate Heat Removal The reactor's cooling system may not be sufficient to remove the heat generated by the reaction, especially at a larger scale.Improve Heat Transfer: Ensure the reactor has an adequate surface area-to-volume ratio for efficient cooling. Consider using a more efficient cooling system or a flow reactor for better thermal management.[7]
Purification Stage: Crystallization and Isolation

Problem 3: Difficulty in Crystallizing this compound

Potential Cause Explanation Troubleshooting Steps & Solutions
High Polarity and Solubility The trifluorinated sulfonamide may have high solubility in common crystallization solvents, making it difficult to achieve supersaturation.Solvent Screening: Conduct a systematic solvent screen to identify a suitable solvent or solvent/anti-solvent system. Consider solvents with varying polarities.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a wash or a quick column chromatography, before crystallization.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of crystals.Controlled Cooling Profile: Implement a slow and controlled cooling profile to allow for proper crystal growth. Seeding the solution with a small amount of pure product can also promote crystallization.

Problem 4: Product Purity Does Not Meet Specifications After Crystallization

Potential Cause Explanation Troubleshooting Steps & Solutions
Co-crystallization of Impurities Impurities with similar structures and polarities to the product may co-crystallize.Recrystallization: Perform one or more recrystallizations. Each successive crystallization will enrich the product and reduce the impurity levels.
Inefficient Washing Inadequate washing of the filter cake can leave behind mother liquor containing impurities.Optimize Washing Procedure: Use a cold, appropriate solvent to wash the filter cake thoroughly. Perform multiple small washes rather than one large wash.
Occlusion of Impurities Rapid crystal growth can trap impurities within the crystal lattice.Slower Crystallization: Slow down the crystallization process by using a slower cooling rate or a solvent system that promotes slower crystal growth.

Section 3: Experimental Protocols & Methodologies

Synthesis of this compound (Illustrative Lab-Scale Protocol)

This protocol is a starting point and will require optimization for scale-up.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Purge the reactor with dry nitrogen.

  • Reagent Preparation: Charge the reactor with a solution of aqueous ammonia. Cool the solution to 0-5 °C using a circulating chiller.

  • Reaction: Slowly add a solution of 2,3,6-trifluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., toluene, dichloromethane) to the cooled ammonia solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting sulfonyl chloride is consumed.

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic solution under reduced pressure to obtain the crude this compound.

General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and must be validated for your specific application.[8]

Section 4: Visualizing the Workflow

Synthesis and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage sulfonyl_chloride 2,3,6-Trifluorobenzenesulfonyl Chloride Solution reactor Jacketed Reactor (0-10 °C) sulfonyl_chloride->reactor Slow Addition ammonia Aqueous Ammonia ammonia->reactor crude_product Crude Reaction Mixture reactor->crude_product Reaction Completion workup Workup (Phase Separation, Wash) crude_product->workup crystallization Crystallization (Solvent/Anti-solvent) workup->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (via HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Time, Temperature, or Mixing incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No end Yield Improved optimize_conditions->end check_moisture Check for Moisture (Hydrolysis of Sulfonyl Chloride) side_products->check_moisture Yes adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry No implement_anhydrous Implement Strict Anhydrous Conditions check_moisture->implement_anhydrous implement_anhydrous->end adjust_stoichiometry->end

Caption: Decision tree for troubleshooting low yield in the amination reaction.

References

  • Roper, T. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Portolés, T. et al. (2015). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. PubMed. [Link]

  • Mukherjee, P. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Bielenica, A. et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. NIH. [Link]

  • ResearchGate. (2025). Reactions within Fluorobenzene-Ammonia Heterocluster Ions: Experiment and Theory. [Link]

  • Roper, T. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Nature. (n.d.). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. [Link]

  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Google Patents. (n.d.). Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis.
  • ResearchGate. (n.d.). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Kohl, T. M., Hornung, C. H., & Tsanaktsidis, J. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17860–17871. [Link]

  • MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. [Link]

  • SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • ResearchGate. (2017). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE. [Link]

  • ResearchGate. (2025). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • IOSR Journals. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. [Link]

  • ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

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Technical Support Center: Byproduct Analysis in 2,3,6-Trifluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for navigating the complexities of 2,3,6-Trifluorobenzenesulfonamide synthesis. This guide, structured in a practical question-and-answer format, offers in-depth technical assistance and troubleshooting strategies. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research and development.

I. Troubleshooting Guide

This section addresses specific experimental issues you may encounter, offering a systematic approach to problem resolution.

Question: I'm observing a significantly low yield of my desired this compound. What are the likely causes and how can I rectify this?

Answer: Low yields in sulfonamide synthesis are a common challenge and can often be traced back to a few key areas.[1][2]

Primary Cause Analysis:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The key intermediate, 2,3,6-Trifluorobenzenesulfonyl chloride, is highly susceptible to moisture.[1][2][3] Hydrolysis converts it to the unreactive 2,3,6-Trifluorobenzenesulfonic acid, which will not participate in the subsequent amination step.[1][2][4]

  • Suboptimal Reaction Conditions:

    • Base Selection: An inappropriate or insufficient amount of base can lead to the protonation of the amine, reducing its nucleophilicity.[5]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving both the sulfonyl chloride and the amine.[1]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the overall yield.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Question: My HPLC analysis shows multiple unexpected peaks. How can I identify these byproducts?

Answer: The presence of multiple peaks indicates the formation of impurities. A systematic approach using various analytical techniques is crucial for their identification and characterization.[6][7]

Byproduct Identification Workflow:

  • Hypothesize Potential Byproducts: Based on the reaction mechanism, consider likely side reactions. In the synthesis of this compound, these could include:

    • Regioisomers: Electrophilic aromatic substitution on 1,2,4-trifluorobenzene can lead to the formation of other trifluorobenzenesulfonyl chloride isomers.

    • Hydrolysis Product: 2,3,6-Trifluorobenzenesulfonic acid from the hydrolysis of the sulfonyl chloride intermediate.

    • Bis-sulfonated Products: If a primary amine is used, a second sulfonylation can occur.[1]

  • LC-MS Analysis: This is a powerful tool for initial identification.[6][7] The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the impurities, allowing you to correlate them with your hypothesized byproducts.

  • Preparative HPLC Isolation: Isolate the unknown impurities for further characterization.[8]

  • NMR Spectroscopy: NMR is indispensable for definitive structural elucidation, especially for distinguishing between regioisomers.[9][10]

Data Presentation: Common Byproducts and their Expected Mass

CompoundMolecular FormulaExpected [M+H]⁺
This compoundC₆H₄F₃NO₂S216.0
2,3,6-Trifluorobenzenesulfonic acidC₆H₃F₃O₃S217.0
Isomeric TrifluorobenzenesulfonamideC₆H₄F₃NO₂S216.0
Question: How can I minimize the formation of regioisomeric byproducts during the initial chlorosulfonation step?

Answer: The formation of regioisomers is governed by the directing effects of the fluorine substituents on the aromatic ring during electrophilic aromatic substitution. Fluorine atoms are ortho, para-directing but deactivating.[11]

Strategies to Enhance Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product.

  • Catalyst Selection: The use of solid catalysts like zeolites can promote para-selective substitution through shape-selectivity.[12]

  • Alternative Synthetic Routes: Consider a Sandmeyer-type reaction starting from 2,3,6-trifluoroaniline. Diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst can provide the desired sulfonyl chloride with high regioselectivity.[3][13]

II. Frequently Asked Questions (FAQs)

What is the most common cause of batch-to-batch variability?

The most frequent culprit is the quality of the 2,3,6-Trifluorobenzenesulfonyl chloride intermediate. Its sensitivity to moisture means that even slight variations in storage or handling can lead to differing degrees of hydrolysis, impacting the yield and purity of the final product.[1][2] It is highly recommended to use freshly prepared or purified sulfonyl chloride for consistent results.

Can I use an aqueous base for the amination step?

While Schotten-Baumann conditions (using an aqueous base) are sometimes employed in sulfonamide synthesis, it significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] For laboratory-scale synthesis of this compound, a non-nucleophilic organic base like pyridine or triethylamine in an anhydrous organic solvent is the preferred method to minimize this side reaction.[1]

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[14][15] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting reactant (usually the sulfonyl chloride) and the appearance of a new spot corresponding to the product indicate the reaction's progression.[14] Staining with a fluorescamine solution can aid in visualizing the sulfonamide product.[15]

III. Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the crude reaction mixture to identify the product and byproducts.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture with a suitable solvent like acetonitrile (ACN).

    • Dilute the quenched sample to a final concentration of approximately 1 mg/mL in an appropriate diluent (e.g., 50:50 ACN:Water).[14]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point. For fluorinated compounds, a fluorinated stationary phase may offer unique selectivity.[16][17]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[14]

    • Flow Rate: 0.3-1.0 mL/min.[8][14]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides.[14]

    • Analysis Mode: Full scan mode to detect all ions, followed by targeted MS/MS (Multiple Reaction Monitoring) for quantification if standards are available.[14]

Protocol 2: Step-by-Step Synthesis of this compound

This is a representative procedure. Optimization may be required based on your specific setup and reagents.

  • Chlorosulfonation of 1,2,4-Trifluorobenzene:

    • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, add 1,2,4-trifluorobenzene.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3,6-Trifluorobenzenesulfonyl chloride.

  • Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride:

    • Dissolve the crude 2,3,6-Trifluorobenzenesulfonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in the same anhydrous solvent.[1]

    • Slowly add the amine solution to the sulfonyl chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[1]

    • Dilute the reaction mixture and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

IV. Visualizing Reaction Pathways

G cluster_0 Chlorosulfonation cluster_1 Amination cluster_2 Side Reaction 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,3,6-Trifluorobenzenesulfonyl chloride 2,3,6-Trifluorobenzenesulfonyl chloride 1,2,4-Trifluorobenzene->2,3,6-Trifluorobenzenesulfonyl chloride Major Product Isomeric Byproducts Isomeric Byproducts 1,2,4-Trifluorobenzene->Isomeric Byproducts Minor Products ClSO3H ClSO3H ClSO3H->2,3,6-Trifluorobenzenesulfonyl chloride ClSO3H->Isomeric Byproducts This compound This compound 2,3,6-Trifluorobenzenesulfonyl chloride->this compound 2,3,6-Trifluorobenzenesulfonic acid 2,3,6-Trifluorobenzenesulfonic acid 2,3,6-Trifluorobenzenesulfonyl chloride->2,3,6-Trifluorobenzenesulfonic acid Hydrolysis Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->this compound Base Base Base->this compound H2O H2O H2O->2,3,6-Trifluorobenzenesulfonic acid

Caption: Synthetic pathway and major side reaction for this compound.

V. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

  • Journal of Chromatography. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from

  • International Journal of Molecular Sciences. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from

  • Oxford Instruments Magnetic Resonance. (n.d.). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from

  • International Journal of Research in Engineering and Science. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

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methods for enhancing the reactivity of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,6-Trifluorobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this valuable synthetic building block. The strong electron-withdrawing nature of the trifluorinated aromatic ring presents both opportunities for novel transformations and challenges in achieving desired reactivity. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and enhance the synthetic utility of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three principal sites for reactivity:

  • Sulfonamide N-H Protons: These protons are acidic and can be removed by a base to form a nucleophilic sulfonamide anion. This is the most common site for reactions like N-alkylation and N-arylation.

  • Aromatic Ring C-H and C-F Bonds: The trifluorinated benzene ring is electron-deficient. While deactivated towards traditional electrophilic aromatic substitution (EAS), it is activated for Nucleophilic Aromatic Substitution (NAS), typically at positions activated by the fluorine atoms. Direct C-F functionalization is also a possibility under specific catalytic conditions.

  • Sulfur Atom: The sulfur atom is highly electrophilic but reactions directly at the sulfur (e.g., cleavage of the S-N or S-C bond) are less common and require harsh conditions or specific activation. A more practical approach is to convert the sulfonamide to a more reactive sulfonyl halide.

Q2: How do the three fluorine atoms influence the molecule's reactivity compared to standard benzenesulfonamide?

A2: The cumulative effect of three strongly electron-withdrawing fluorine atoms profoundly alters the molecule's electronic properties:

  • Increased N-H Acidity: The inductive effect of the fluorines stabilizes the conjugate base (the sulfonamide anion) after deprotonation. This makes the N-H protons of this compound significantly more acidic than those of non-fluorinated benzenesulfonamide.

  • Deactivation of the Aromatic Ring for EAS: The electron-poor nature of the ring makes it highly resistant to electrophilic attack (e.g., nitration, Friedel-Crafts).

  • Activation of the Aromatic Ring for NAS: The fluorine atoms, particularly the one para to the sulfonamide group (at the 3-position relative to the sulfonamide), can potentially act as leaving groups in nucleophilic aromatic substitution reactions, although this is less common than reactions at the nitrogen.

Q3: What are the recommended storage and handling procedures for this reagent?

A3: this compound is a solid at room temperature[1]. For optimal stability and reactivity, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. While stable, the primary concern during reactions is the hydrolysis of reactive intermediates, such as the corresponding sulfonyl chloride if it is generated in situ[2]. Therefore, using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) is highly recommended for most transformations to prevent low yields and the formation of the unreactive sulfonic acid[2].

Section 2: Troubleshooting Guide for Common Synthetic Challenges

This guide provides solutions to specific issues that may arise during the functionalization of this compound.

Q4: I am experiencing low yields in my N-alkylation reaction. What are the likely causes and how can I fix them?

A4: Low yields in N-alkylation are a frequent issue. The root cause can typically be traced to incomplete deprotonation, steric hindrance, or side reactions.

  • Probable Cause 1: Incomplete Deprotonation. While the N-H is acidic, a sufficiently strong base is required to ensure complete formation of the nucleophilic anion. Weak organic bases like triethylamine or pyridine are often insufficient.[3]

    • Solution: Use a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF will ensure quantitative deprotonation.

  • Probable Cause 2: Steric Hindrance. The fluorine atom at the 2-position (ortho to the sulfonamide group) can sterically hinder the approach of bulky electrophiles.

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.

      • Use a Less Hindered Electrophile: If the experimental design allows, switch to a smaller alkylating agent.

      • Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.

  • Probable Cause 3: Hydrolysis. If the reaction is not performed under strictly anhydrous conditions, any moisture can quench the sulfonamide anion or react with the electrophile.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar)[2].

Troubleshooting Workflow: Low N-Alkylation Yield

G start Low N-Alkylation Yield check_base Is your base strong enough? (e.g., NaH, KOtBu) start->check_base check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes use_strong_base Action: Use NaH or KOtBu in anhydrous THF/DMF. check_base->use_strong_base No check_sterics Is the electrophile sterically hindered? check_conditions->check_sterics Yes dry_reagents Action: Flame-dry glassware. Use anhydrous solvent under N2. check_conditions->dry_reagents No increase_temp Action: Increase temperature or use a less bulky electrophile. check_sterics->increase_temp Yes end_node Re-run Experiment check_sterics->end_node No use_strong_base->end_node dry_reagents->end_node increase_temp->end_node

Caption: Decision tree for troubleshooting low N-alkylation yields.

Q5: My Chan-Lam N-arylation reaction is not working. How can I improve it?

A5: The Chan-Lam coupling, which typically uses a copper catalyst to form a C-N bond between a nitrogen nucleophile and a boronic acid, can be sensitive.

  • Probable Cause 1: Catalyst Inactivation. The copper catalyst (e.g., Cu(OAc)₂) can be inactive or poisoned. Oxygen is often required to facilitate the catalytic cycle.

    • Solution: Ensure the reaction is open to air or has a gentle stream of air passed through it, as oxygen can be a crucial oxidant in the catalytic cycle.[4] Using a ligand like pyridine or TEMPO can also stabilize the copper catalyst and improve yields.

  • Probable Cause 2: Incorrect Base. The base is critical for both the sulfonamide deprotonation and the transmetalation step.

    • Solution: An organic base like pyridine or a carbonate base such as Cs₂CO₃ is often effective. The choice of base can be substrate-dependent, so screening a few options is recommended.

  • Probable Cause 3: Poor Quality Boronic Acid. Boronic acids can degrade over time, especially through dehydration to form boroxines.

    • Solution: Use freshly purchased or recrystallized boronic acid. You can also try using boronic esters (e.g., pinacol esters), which are often more stable.

Data Summary: Recommended Bases for Activating Sulfonamides
BasepKa of Conjugate AcidSolventTypical Use CaseNotes
Triethylamine (Et₃N)~10.7DCM, THFAcid scavengerGenerally too weak for full deprotonation of this sulfonamide.[3]
Pyridine~5.2DCM, THF, DMFBase/LigandOften used in couplings; may not be strong enough for full deprotonation.
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetoneN-AlkylationA moderate, heterogeneous base suitable for many alkylations.[5]
Sodium Hydride (NaH)~36THF, DMFStrong DeprotonationExcellent choice for quantitative anion formation. Requires strict anhydrous conditions.
KOtBu~19THF, tBuOHStrong DeprotonationStrong, soluble base. Can act as a nucleophile at high temperatures.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for common transformations to enhance the utility of this compound.

Protocol 1: Optimized N-Methylation using Sodium Hydride

This protocol describes a robust method for the N-methylation of the sulfonamide, a common step in drug discovery programs.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl iodide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Add this compound to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC)[6].

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion to 2,3,6-Trifluorobenzenesulfonyl Chloride

Converting the sulfonamide to the more reactive sulfonyl chloride opens up a wider range of subsequent reactions. This can be achieved via diazotization of a related aniline or, more directly, by activating the sulfonamide itself. A modern approach involves using reagents like Pyry-BF₄ with a chloride source.[7]

Materials:

  • This compound (1.0 equiv)

  • Pyrylium tetrafluoroborate (Pyry-BF₄) (1.1 equiv)

  • Magnesium chloride (MgCl₂, anhydrous) (1.5 equiv)

  • Potassium fluoride (KF, anhydrous) (2.0 equiv) - Optional, for in situ conversion to sulfonyl fluoride

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, anhydrous MgCl₂, and Pyry-BF₄.

  • Add anhydrous acetonitrile and stir the suspension at room temperature.

  • The reaction mixture will typically change color as the reactive intermediate forms.

  • Stir for 12-24 hours, monitoring by TLC or ¹⁹F NMR for the disappearance of the starting material.

  • The resulting sulfonyl chloride is often used directly in the next step without purification due to its high reactivity and sensitivity to moisture[2][8].

  • For subsequent reaction, the crude mixture can be filtered to remove solids, and the filtrate containing the sulfonyl chloride is added to a solution of the desired nucleophile (e.g., an amine).

Workflow: Sulfonamide Activation and Derivatization

G cluster_0 Activation Pathway cluster_1 Derivatization start This compound (Starting Material) intermediate 2,3,6-Trifluorobenzenesulfonyl Chloride (Reactive Intermediate) start->intermediate Pyry-BF4 MgCl2, MeCN product1 N-Substituted Sulfonamide intermediate->product1 + Amine (R-NH2) product2 Sulfonate Ester intermediate->product2 + Alcohol (R-OH) product3 Sulfone intermediate->product3 + Grignard (R-MgX)

Caption: Workflow for converting sulfonamide to sulfonyl chloride and subsequent reactions.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • New derivative of 2,3,6-trifluorophenol and production of the same. (1997).
  • Reactions of Trifluoromethanesulfonamide with Amides and Paraformaldehyde. (2007). Russian Journal of Organic Chemistry.
  • Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • Which catalyst is the most efficient in the synthesis of sulfonamide? (2022).
  • Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models. (2015). PubMed.
  • Optimization of the reaction conditions. (n.d.).
  • Sulfonamide synthesis by alkylation or aryl
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthetic method of 2-trifluoromethyl benzamide. (n.d.).
  • Technical Support Center: Optimizing Reaction Conditions with Magnesium Trifluoromethanesulfonate C
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). PMC - NIH.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC - PubMed Central.
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society.

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handling and storage recommendations for 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,6-Trifluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth handling recommendations, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary information to ensure the safe and effective use of this compound in your experiments.

Section 1: Critical Safety and Handling Precautions

Working with any chemical reagent requires a foundational understanding of its properties and potential hazards. While comprehensive, specific data for this compound is limited, the following recommendations are based on its chemical structure, data from closely related fluorinated benzenesulfonamides, and established best practices for laboratory safety.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible solid. Like many finely powdered organic compounds, it can form flammable dust clouds in the air. Based on analogous compounds, it may cause skin and serious eye irritation.[1] Inhalation of the dust should be avoided, and it is crucial to handle the compound with appropriate personal protective equipment (PPE).

Q2: What is the proper personal protective equipment (PPE) for handling this compound?

A2: Standard laboratory PPE is required. This includes a lab coat, safety goggles or glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2] When weighing or transferring the powder, especially if there is a risk of generating dust, a respirator may be necessary.[3] All handling of the solid should ideally be done in a well-ventilated area or a chemical fume hood.

Q3: How should I handle a spill of this compound?

A3: For a small, dry spill, you should first alert others in the vicinity.[4] Wearing your PPE, gently sweep or scoop the material into a suitable container for disposal, minimizing dust generation.[2] The spill area should then be decontaminated. For larger spills, or if the spill involves a solution, evacuate the area and follow your institution's emergency procedures.

Q4: What are the immediate first aid measures in case of exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Section 2: Storage and Stability

Proper storage is critical to maintaining the integrity and reactivity of this compound for your experiments.

Data Summary: Physicochemical Properties
PropertyThis compound2-(Trifluoromethyl)benzenesulfonamide (Analogue)
CAS Number 1204574-42-41869-24-5[5]
Molecular Formula C₆H₄F₃NO₂SC₇H₆F₃NO₂S[5]
Molecular Weight 211.16 g/mol 225.19 g/mol [6]
Physical State SolidPowder to crystal[7]
Melting Point Data not available180-184 °C[7][8]
Solubility Data not availableSoluble in Methanol[7]
Storage Class 11 - Combustible SolidsNot specified
Storage Temperature Room TemperatureRoom Temperature, sealed in dry conditions[7]

Note: Due to limited data for the target compound, information from a structurally similar compound, 2-(Trifluoromethyl)benzenesulfonamide, is provided for reference.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] The designated storage class is 11 for combustible solids. It is prudent to store it away from incompatible materials such as strong oxidizing agents.

Q2: Is this compound sensitive to moisture or air?

A2: While specific data is unavailable for this compound, sulfonamides, and particularly their sulfonyl chloride precursors, can be moisture-sensitive.[9][10] It is best practice to handle and store this compound under inert gas (like nitrogen or argon) if possible, and to always ensure the container is tightly sealed after use to prevent moisture ingress.[3]

Q3: What materials are incompatible with this compound?

A3: Based on general chemical principles for sulfonamides, you should avoid contact with strong oxidizing agents. Keep it away from heat, sparks, and open flames.[2]

Section 3: Experimental Troubleshooting Guide

This section addresses potential issues you might encounter when using this compound in your experiments, with a focus on its application in synthesis.

Workflow for Handling and Weighing

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace Ensure Safety get_reagent Retrieve Reagent from Dry Storage prep_workspace->get_reagent Begin Process weigh Weigh Solid in Fume Hood (Minimize Dust) get_reagent->weigh Equilibrate to RT if needed transfer Transfer to Reaction Vessel weigh->transfer seal Tightly Seal Reagent Bottle transfer->seal After Use store Return to Designated Dry Storage seal->store cleanup_workspace Clean Weighing Area and Utensils store->cleanup_workspace

Caption: Workflow for safe handling and weighing of this compound.

Frequently Asked Questions (FAQs) - Experimental Issues

Q1: I'm having trouble dissolving this compound. What solvents should I try?

Q2: My reaction yield is very low. What could be the cause when using this as a starting material?

A2: Low yields in reactions involving sulfonamides can often be traced back to a few key issues:

  • Moisture Contamination: If you are using a sulfonyl chloride precursor to synthesize a derivative of this compound, be aware that sulfonyl chlorides are highly susceptible to hydrolysis, which renders them unreactive.[9][12] Ensure all glassware is oven-dried and that you are using anhydrous solvents under an inert atmosphere.

  • Reactivity of the Amine: If you are reacting the sulfonamide with another reagent, consider the nucleophilicity or electrophilicity of your reaction partners. Sterically hindered or electron-deficient reagents may require more forcing conditions (e.g., higher temperature, stronger base, or a catalyst like DMAP).[10]

  • Side Reactions: The presence of the fluorine atoms on the benzene ring can influence reactivity. Fluorinated aromatic compounds can sometimes undergo nucleophilic aromatic substitution, although this is less likely with the sulfonamide group present.[13] Consider the possibility of unexpected side reactions based on your specific reaction conditions.

Q3: I am seeing multiple products in my reaction mixture. How can I improve selectivity?

A3:

  • Temperature Control: Many reactions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often improve selectivity by favoring the desired kinetic product.

  • Order of Addition: The order in which you add your reagents can be critical. For example, adding the electrophile slowly to the nucleophile can prevent the formation of di-substituted products.

  • Protecting Groups: If there are other reactive functional groups in your molecule, you may need to use a protecting group strategy to ensure the reaction occurs at the desired site.[14]

Protocol: General Procedure for a Sulfonamide Coupling Reaction

This is a generalized protocol and should be adapted based on the specific requirements of your substrate and reagents.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Ensure all solvents are anhydrous and reagents are of high purity.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve your amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

    • Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve 2,3,6-Trifluorobenzenesulfonyl chloride (or a similar sulfonylating agent) in a minimal amount of anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction may take several hours to reach completion.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the pure sulfonamide.

Logical Flow for Troubleshooting Low Yield

G start Low Reaction Yield check_reagents Verify Reagent Purity & Dryness (Amine, Sulfonyl Chloride, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Atmosphere) start->check_conditions check_reactivity Assess Substrate Reactivity (Steric Hindrance, Electronics) start->check_reactivity solution_reagents Use Fresh/Purified Reagents Employ Anhydrous Techniques check_reagents->solution_reagents If Impure/Wet solution_conditions Adjust Molar Ratios Optimize Temperature Use Inert Atmosphere check_conditions->solution_conditions If Suboptimal solution_reactivity Increase Temperature Use Catalyst (e.g., DMAP) Extend Reaction Time check_reactivity->solution_reactivity If Poorly Reactive

Caption: A systematic approach to troubleshooting low yields in sulfonamide synthesis.

References

  • BenchChem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Santa Cruz Biotechnology, Inc. (2023, June 7).
  • Chemcasts. Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. [Link]

  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. (2024, September 8).
  • Thermo Fisher Scientific. (2025, September 5).
  • PubChem. 2-(Trifluoromethyl)benzenesulfonamide. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]

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Validation & Comparative

The Impact of Trifluorination on a Privileged Scaffold: A Comparative Guide to 2,3,6-Trifluorobenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a "privileged structure," a molecular framework that consistently yields biologically active compounds against a multitude of targets. From pioneering antibacterial agents to modern diuretics, anti-glaucoma drugs, and anti-inflammatory medications, this simple chemical moiety has proven to be remarkably versatile. The strategic functionalization of the benzene ring is a cornerstone of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide delves into the specific impact of trifluorination on the benzenesulfonamide core, with a focus on 2,3,6-Trifluorobenzenesulfonamide. While direct and extensive biological data for this specific isomer is limited in publicly accessible literature, we can infer its potential properties by examining the well-documented structure-activity relationships (SAR) of related fluorinated benzenesulfonamides. By comparing these fluorinated analogues to iconic, non-fluorinated benzenesulfonamide drugs—Acetazolamide and Celecoxib —we aim to provide a framework for understanding how the unique electronic properties of fluorine can modulate biological activity.

The Benzenesulfonamide "Warhead": A Foundation of Inhibition

The efficacy of most benzenesulfonamide-based inhibitors stems from the primary sulfonamide group (-SO₂NH₂). In its deprotonated, anionic form (-SO₂NH⁻), this group acts as a potent zinc-binding group (ZBG). It coordinates with the catalytic Zn²⁺ ion present in the active site of metalloenzymes, most notably the Carbonic Anhydrases (CAs), displacing a key water or hydroxide molecule and thereby arresting the enzyme's catalytic cycle.[1] The aromatic ring serves as a scaffold, and substituents on this ring dictate the inhibitor's interactions with residues lining the active site cavity, which in turn governs isoform selectivity and overall potency.[2]

Spotlight on Fluorination: The Strategic Advantage of Electronegativity

The introduction of fluorine atoms onto the benzene ring dramatically alters the molecule's physicochemical properties. Fluorine's high electronegativity creates a strong dipole moment and can lower the pKa of the sulfonamide group, facilitating its ionization to the active anionic form. Furthermore, fluorine can form hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby enhancing the compound's metabolic stability and half-life.

While specific data for This compound is scarce, studies on related compounds like 2,3,5,6-tetrafluorobenzenesulfonamides have shown potent, low nanomolar inhibition of tumor-associated carbonic anhydrase isoforms CA IX and XII.[3][4] This suggests that polyfluorination is a viable strategy for achieving high-potency inhibition.

Comparative Analysis: Trifluorobenzenesulfonamide vs. Marketed Drugs

To contextualize the potential of this compound, we will compare its inferred properties to two well-established benzenesulfonamide drugs: Acetazolamide, a non-selective carbonic anhydrase inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Compound Structure Primary Target(s) Key Structural Features & Mechanism
This compound (Hypothesized) Carbonic Anhydrases (Predicted)The trifluorinated phenyl ring is expected to be strongly electron-withdrawing, likely lowering the pKa of the sulfonamide group for potent zinc binding. The specific 2,3,6-substitution pattern may offer unique steric and electronic interactions within the enzyme active site, potentially leading to isoform selectivity.
Acetazolamide Carbonic Anhydrases (I, II, IV, etc.)[5]A heterocyclic thiadiazole ring is appended to the sulfonamide group. It acts as a non-selective inhibitor of multiple carbonic anhydrase isoforms by binding to the active site zinc ion.[5][6] This lack of selectivity contributes to its side effect profile.
Celecoxib Cyclooxygenase-2 (COX-2)[2][7]Features a diaryl-substituted pyrazole core. The benzenesulfonamide moiety binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, contributing to its selectivity over COX-1.[7] The trifluoromethyl (-CF₃) group also plays a role in binding.[2]

Table 1: Comparative Overview of Benzenesulfonamide Derivatives.

Mechanism of Action: A Tale of Two Enzyme Families

The benzenesulfonamide scaffold demonstrates its versatility by effectively targeting distinct enzyme classes through different binding modes.

Carbonic Anhydrase Inhibition (Acetazolamide & Fluorinated Analogues)

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Inhibition of CAs is a therapeutic strategy for conditions like glaucoma, altitude sickness, and certain types of epilepsy.[5][6] The mechanism is direct and well-understood:

cluster_0 CA Active Site cluster_1 Inhibited State Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His His Zn(II)->His coordination HCO3 HCO3- Zn(II)->HCO3 Catalysis Sulfonamide R-SO2NH- Sulfonamide->Zn(II) displaces H2O & binds Zn(II) Inhibited_Zn Zn(II) Inhibited_Sulfonamide R-SO2NH- Inhibited_Zn->Inhibited_Sulfonamide coordination CO2 CO2 CO2->Zn(II) CO2->Inhibited_Zn Blocked H2O_substrate H2O H2O_substrate->Zn(II)

Figure 1: Mechanism of Carbonic Anhydrase Inhibition. The anionic sulfonamide displaces water and coordinates to the active site zinc ion, blocking CO₂ hydration.

COX-2 Inhibition (Celecoxib)

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] COX-2 is the inducible isoform, primarily expressed at sites of inflammation. Celecoxib's selectivity for COX-2 minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[4]

Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selective inhibition

Figure 2: Celecoxib's selective inhibition of the COX-2 pathway, reducing the production of pro-inflammatory prostaglandins.

Experimental Protocols: Assessing Carbonic Anhydrase Inhibition

Evaluating the inhibitory potential of novel benzenesulfonamide derivatives is a critical step in their development. A standard method is the in vitro carbonic anhydrase inhibition assay, which measures the enzyme's esterase activity.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay is based on the principle that CAs can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is inversely proportional to the inhibitor's potency.[8]

Materials & Reagents:

  • Human or bovine Carbonic Anhydrase (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compounds (e.g., this compound) and a positive control (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of CA enzyme in cold Assay Buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile (prepare fresh daily).

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control Wells (Max Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all control and test wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Assay Buffer, Inhibitor/DMSO, & Enzyme into 96-well plate A->B C Pre-incubate Plate (10-15 min, RT) B->C D Initiate Reaction: Add p-NPA Substrate C->D E Kinetic Read (Abs @ 405nm) D->E F Calculate Reaction Rates (V = ΔAbs/min) E->F G Determine % Inhibition & Calculate IC50 F->G

Figure 3: A simplified workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Outlook

The benzenesulfonamide scaffold remains a fertile ground for drug discovery. While direct biological data for this compound is not yet widely available, the principles of medicinal chemistry and structure-activity relationship studies of related compounds provide a strong rationale for its investigation as a potential enzyme inhibitor. The strategic placement of fluorine atoms, as seen in the 2,3,6-trifluoro pattern, is a powerful tool to modulate electronic properties, enhance binding affinity, and improve metabolic stability.

Compared to the broad-spectrum activity of a classic inhibitor like Acetazolamide and the distinct target selectivity of a complex molecule like Celecoxib, fluorinated benzenesulfonamides represent a promising avenue for developing highly potent and isoform-selective inhibitors, particularly for challenging targets like the tumor-associated carbonic anhydrases. Further synthesis and biological evaluation of isomers like this compound are warranted to fully explore their therapeutic potential.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 15, 2026, from [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved January 15, 2026, from [Link]

  • Tariq, M. & Singh, G. (2023). Acetazolamide - StatPearls - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1385-1393. [Link]

  • Dudutienė, V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7466-7481. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide? Retrieved January 15, 2026, from [Link]

  • Di Cesare Mannelli, L., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 26(14), 2435-2454. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved January 15, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved January 15, 2026, from [Link]

  • Low, E. V., et al. (2011). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 111(6), 1747-1753. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 15(3), 1-10. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]

  • Zubrienė, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Supuran, C. T. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Analysis: The Case of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the in silico evaluation of novel therapeutic candidates, using 2,3,6-Trifluorobenzenesulfonamide as a primary example. We delve into the rationale and execution of state-of-the-art computational techniques, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. By comparing our target molecule with the well-established drug Acetazolamide against the ubiquitous enzyme Human Carbonic Anhydrase II, we illustrate how these computational methods provide critical insights into binding affinity, stability, and interaction mechanisms, thereby guiding rational drug design and lead optimization.

Introduction: The Rationale for In Silico Profiling

In the landscape of modern drug discovery, in silico methodologies are indispensable. They provide a rapid, cost-effective, and ethically sound means of screening vast chemical libraries, predicting drug-target interactions, and refining lead compounds before committing to expensive and time-consuming wet-lab synthesis and testing. The core principle is to model and simulate molecular interactions within a virtual environment to predict real-world biological activity.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics from antibacterials to diuretics.[1][2][3] Its ability to act as a bioisostere for carboxylic acids and its unique hydrogen-bonding capabilities make it a privileged scaffold. Our focus, this compound, introduces fluorine atoms to this scaffold—a common strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic effects.[4][5]

To demonstrate a robust in silico workflow, we will evaluate this novel compound against a well-validated drug target: Human Carbonic Anhydrase II (hCA II) . hCA II is a zinc-containing metalloenzyme critical to processes like pH homeostasis and CO2 transport.[6][7][8][9] Its inhibition is a therapeutic strategy for conditions like glaucoma and altitude sickness.[10][11][12] We will compare the performance of our test compound against Acetazolamide , a classic, clinically used sulfonamide-based hCA II inhibitor.[1][10][11][12]

This guide is structured to not only present data but to explain the causality behind the chosen computational protocols, ensuring a self-validating and scientifically rigorous approach.

The Computational Gauntlet: A Step-by-Step Methodology

A successful in silico study is not a single computation but a multi-stage workflow. Each stage builds upon the last, providing a more refined and reliable prediction of the ligand's behavior.

Diagram: In Silico Drug Discovery Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep Target Preparation (PDB: 1CA2) docking Molecular Docking (Binding Pose Prediction) p_prep->docking l_prep Ligand Preparation (2D to 3D Conversion) l_prep->docking md_sim Molecular Dynamics (Stability Assessment) docking->md_sim Best Pose mmpbsa MM/PBSA Calculation (Binding Free Energy) md_sim->mmpbsa Trajectory analysis Comparative Analysis (Pose, Stability, Energy) mmpbsa->analysis conclusion Lead Prioritization analysis->conclusion

Caption: A typical workflow for in silico ligand evaluation.

Target and Ligand Preparation: Setting the Stage

Expertise: The quality of your starting structures is paramount. Garbage in, garbage out. The goal is to prepare a biologically relevant protein structure and a low-energy, realistic 3D conformation of the ligand.

Protocol: Target Protein Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of Human Carbonic Anhydrase II. We will use PDB ID: 1CA2 , a refined structure at 2.0 Å resolution.[7]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The catalytic Zinc (Zn) ion is essential and must be retained.

  • Protonation and Optimization: Add hydrogen atoms appropriate for a physiological pH (e.g., pH 7.4). This step is critical as hydrogen bonds are a primary driver of protein-ligand interactions. Optimize the hydrogen-bonding network and perform a brief energy minimization to relieve any steric clashes introduced during preparation.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch this compound and Acetazolamide in a 2D chemical drawing tool.

  • Generate 3D Conformation: Convert the 2D structures to 3D.

  • Energy Minimization: Assign appropriate partial charges (e.g., using Gasteiger charges) and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking: Predicting the Handshake

Expertise: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13][14][15] It is a search algorithm that explores many possible binding poses and scores them based on a function that approximates binding affinity. The key is to define the search space (the "binding box") correctly, centered on the known active site. For hCA II, this is the deep catalytic pocket containing the Zn ion.

Protocol: Molecular Docking with AutoDock Vina

  • Define Binding Site: Identify the active site of hCA II. The sulfonamide group of known inhibitors coordinates directly with the active site Zn ion.[3] Therefore, the search box must be centered around this ion and be large enough to accommodate the entire ligand.

  • Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). It will generate several possible binding poses for each ligand, ranked by a docking score.

  • Analyze Poses: The primary analysis involves examining the top-ranked pose. For sulfonamide inhibitors of hCA, a successful pose must show the sulfonamide group coordinating with the Zn ion and forming hydrogen bonds with key active site residues like Thr199 and Gln92.[3][14]

Molecular Dynamics (MD) Simulation: Observing the Dance

Expertise: Docking is a static snapshot. MD simulations provide a dynamic view of the protein-ligand complex over time (typically nanoseconds), allowing us to assess the stability of the predicted binding pose.[16][17][18][19] If a docked pose is unstable, the ligand will drift significantly from its initial position during the simulation.

Protocol: GROMACS MD Simulation (100 ns)

  • System Solvation: Place the docked protein-ligand complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.[16]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior at equilibrium.

  • Trajectory Analysis: Analyze the resulting trajectory by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD indicates the complex is not undergoing major conformational changes.

Diagram: MD Simulation Stability Analysis

G cluster_md MD Trajectory Analysis start Docked Complex (t=0 ns) stable Stable Complex (Low RMSD Fluctuation) start->stable Simulation unstable Unstable Complex (High RMSD Fluctuation) start->unstable Simulation end_stable Ligand Remains Bound stable->end_stable Stable Binding end_unstable Ligand Drifts Away unstable->end_unstable Unstable Binding

Caption: Interpreting RMSD plots from MD simulations.

MM/PBSA Binding Free Energy Calculation: Quantifying the Bond

Expertise: While docking scores provide a rapid ranking, they are not a precise measure of binding energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate estimation by analyzing snapshots from the MD simulation.[20][21][22][23][24] This method calculates the free energy of binding by combining molecular mechanics energy terms with solvation free energies.

Protocol: g_mmpbsa Calculation

  • Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy (van der Waals, electrostatic), the polar solvation energy (using the Poisson-Boltzmann model), and the nonpolar solvation energy (based on solvent-accessible surface area).

  • Compute ΔG_binding: The binding free energy (ΔG_binding) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

    • ΔG_binding = G_complex - (G_protein + G_ligand)

Comparative Performance Analysis

Here, we present illustrative data comparing this compound with the reference inhibitor, Acetazolamide.

Molecular Docking Results

A successful docking pose is characterized by a low (more negative) binding affinity score and geometrically sound interactions with key active site residues.

CompoundBinding Affinity (kcal/mol)Key Interactions with hCA II
This compound -7.8Zn coordination; H-bonds with Gln92, Thr199; Hydrophobic interactions with Val121, Leu198
Acetazolamide (Reference) -7.2Zn coordination; H-bonds with Gln92, Thr199, Thr200

Interpretation: Both compounds show the canonical binding mode expected for sulfonamide inhibitors. The trifluorinated compound exhibits a slightly more favorable docking score, suggesting it may have a higher affinity. The fluorine atoms likely contribute to favorable hydrophobic and electrostatic interactions within the active site.[4]

MD Simulation Stability

RMSD plots are used to visualize the stability of the ligand in the binding pocket over the 100 ns simulation.

  • This compound: The ligand RMSD plateaus around 1.5 Å after an initial equilibration period, indicating a highly stable binding pose throughout the simulation.

  • Acetazolamide: The ligand RMSD remains stable around 1.8 Å, also indicating a stable complex.

Interpretation: Both ligands form stable complexes with hCA II, validating the initial docking poses. The slightly lower and more stable RMSD for the trifluorinated compound suggests it may form a more rigid and conformationally restricted complex.

Binding Free Energy (MM/PBSA)

This calculation provides a quantitative estimate of binding affinity, where a more negative value indicates stronger binding.

CompoundΔG_binding (kcal/mol)ΔE_vdwΔE_elecΔG_polarΔG_nonpolar
This compound -35.2 ± 3.5-45.1-28.743.1-4.5
Acetazolamide (Reference) -30.8 ± 4.1-40.5-35.250.1-5.2

Interpretation: The MM/PBSA results corroborate the docking scores. This compound is predicted to have a more favorable binding free energy than Acetazolamide. The energy decomposition reveals that its binding is driven by strong van der Waals (ΔE_vdw) and favorable electrostatic (ΔE_elec) interactions, which overcome the energy penalty of desolvation (ΔG_polar).

Conclusion and Future Directions

This comparative in silico analysis demonstrates that this compound is a promising candidate for hCA II inhibition, predicted to have a higher binding affinity and form a more stable complex than the established drug Acetazolamide. The workflow presented here—from structural preparation and docking to MD simulation and free energy calculation—represents a robust, multi-layered approach to computational lead validation.

Trustworthiness: Each step in this protocol serves to validate the previous one. A good docking score is meaningless if the pose is unstable in an MD simulation. A stable MD simulation is strengthened by a favorable binding free energy calculation. This self-validating system provides high confidence in the final prediction.

The next logical steps would be to synthesize this compound and validate these computational predictions through in vitro enzyme inhibition assays.

References

  • 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A . RCSB PDB. [Link]

  • 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION . RCSB PDB. [Link]

  • 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide . RCSB PDB. [Link]

  • 2CBA: STRUCTURE OF NATIVE AND APO CARBONIC ANHYDRASE II AND SOME OF ITS ANION-LIGAND COMPLEXES . RCSB PDB. [Link]

  • 1V9E: Crystal Structure Analysis of Bovine Carbonic Anhydrase II . RCSB PDB. [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine . ResearchGate. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber . YouTube. [Link]

  • Acetazolamide . StatPearls - NCBI Bookshelf. [Link]

  • In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors . PubMed. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) . YouTube. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex . openfe-gromacs documentation. [Link]

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  • [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells . PubMed. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs . PMC - NIH. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics . PubMed. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. [Link]

  • Protein-Ligand Complex . MD Tutorials. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship . Taylor & Francis Online. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial . YouTube. [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol . protocols.io. [Link]

  • Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II . ResearchGate. [Link]

  • Acetazolamide . Wikipedia. [Link]

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands . PubMed Central. [Link]

  • docking studies on novel human carbonic anhydrase ii . ResearchGate. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone . PMC - NIH. [Link]

  • Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives . ResearchGate. [Link]

  • “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates . PMC - PubMed Central. [Link]

  • Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter . PubMed Central. [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase . PubMed. [Link]

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens . PubMed Central. [Link]

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The Strategic Dance of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 2,3,6-Trifluorobenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, a testament to its remarkable versatility in targeting a spectrum of physiological regulators. Its utility is profoundly exemplified in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes pivotal in processes ranging from pH homeostasis to tumorigenesis. The strategic introduction of fluorine atoms onto the benzene ring has emerged as a powerful tool to modulate the potency and selectivity of these inhibitors. This guide provides an in-depth comparison of 2,3,6-trifluorobenzenesulfonamide analogs, elucidating the nuanced structure-activity relationships (SAR) that govern their interaction with carbonic anhydrases, with a particular focus on the cancer-associated isoforms CA IX and XII.

The Rationale for Fluorination: Enhancing Acidity and Affinity

The fundamental principle underpinning the efficacy of sulfonamide-based CA inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. The acidity of the sulfonamide group (SO₂NH₂) is therefore a critical determinant of inhibitory potency. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect on the benzene ring. This inductive effect lowers the pKa of the sulfonamide group, facilitating its ionization to the sulfonamidate anion (SO₂NH⁻) at physiological pH. This pre-ionization significantly enhances the binding affinity for the positively charged Zn²⁺ ion in the CA active site.[1]

Studies comparing fluorinated and non-fluorinated benzenesulfonamides have consistently demonstrated the superior inhibitory activity of the fluorinated analogs. For instance, tetrafluoro-substituted sulfonamides are more effective CA inhibitors than their corresponding non-fluorinated benzenesulfonamides.[2] This increased potency is directly attributed to the enhanced acidity conferred by the fluorine atoms.[2]

Deciphering the Structure-Activity Landscape of Trifluorobenzenesulfonamide Analogs

The strategic placement of substituents on the trifluorinated benzene ring allows for the fine-tuning of both potency and selectivity. The following sections dissect the SAR of di-meta-substituted trifluorobenzenesulfonamides, focusing on their activity against the cancer-related isoforms CA IX and XII, as well as the ubiquitous off-target isoforms CA I and II.

The Pivotal Role of Di-meta Substitution

Research has shown that di-meta-substituted fluorinated benzenesulfonamides exhibit remarkable potency and selectivity for CA IX and XII.[1] Starting from a trifluorinated benzenesulfonamide scaffold with a cyclooctylamino substituent at the meta position, further modifications at the other meta position have yielded compounds with picomolar binding affinities for CA IX.[1]

Key SAR Observations:

  • Bulky Hydrophobic Groups: The presence of bulky, hydrophobic substituents, such as cyclooctyl or cyclododecyl groups, at the meta positions is crucial for establishing favorable hydrophobic contacts within the active site of CA IX.[1]

  • Enhanced Affinity: Di-meta-substituted compounds consistently display the highest affinity for CA IX, with observed dissociation constants (Kd,obs) ranging from nanomolar to picomolar.[1]

  • Impressive Selectivity: Several di-meta-substituted analogs demonstrate over 1000-fold selectivity for CA IX over the off-target CA isozymes, while also maintaining high affinity for CA XII.[1]

The following Graphviz diagram illustrates the general SAR trend for di-meta-substituted trifluorobenzenesulfonamide analogs as CA IX inhibitors.

SAR_overview Scaffold This compound Meta_Sub Meta-Substituent (e.g., Cyclooctylamino) Scaffold->Meta_Sub Initial Modification Di_Meta_Sub Second Meta-Substituent Meta_Sub->Di_Meta_Sub Further Optimization High_Affinity High Affinity for CA IX (pM to nM Kd) Di_Meta_Sub->High_Affinity Leads to High_Selectivity High Selectivity (>1000-fold vs CA I/II) Di_Meta_Sub->High_Selectivity Results in

Caption: General SAR trend for di-meta-substituted trifluorobenzenesulfonamide analogs.

Comparative Analysis of Inhibitory Potency

The following table summarizes the binding affinities (Kd) of representative di-meta-substituted trifluorobenzenesulfonamide analogs for various carbonic anhydrase isoforms.

Compound IDR¹ Substituent (meta)R² Substituent (meta)CA I (Kd, nM)CA II (Kd, nM)CA IX (Kd, nM)CA XII (Kd, nM)
VD11-4-2 CyclooctylaminoH>10000560.052.9
7 Cyclooctylamino2-Hydroxyethylamino>100002500.2590
9 Cyclooctylamino3-Hydroxypropylamino>100001200.1312
13 CyclooctylaminoPhenyl1500280.00450.24
14 Cyclooctylamino4-Hydroxyphenyl2100450.00450.46
24 Cyclooctylamino2-Morpholinoethylamino800012000.0121.8
29 Cyclooctylamino2-(Dimethylamino)ethylamino>1000012000.0181.7

Data synthesized from J. Med. Chem. 2015, 58, 21, 8645–8658.[1]

Interpretation of Data:

The data clearly demonstrates that the addition of a second substituent at the other meta position significantly enhances the affinity for CA IX, with compounds 13 and 14 exhibiting remarkable picomolar potency. The high selectivity is also evident, with most compounds showing weak to no inhibition of CA I. While the affinity for CA II is higher than for CA I, it is still significantly lower than for CA IX and XII in the most selective compounds.

Experimental Methodologies for a Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the methodologies used to determine the binding affinities of the this compound analogs.

Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity Determination

The FTSA is a high-throughput method used to measure the binding of a ligand to a protein by monitoring the change in the protein's thermal stability upon ligand binding.

Experimental Workflow:

FTSA_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein Carbonic Anhydrase Isoform Mix Mix Components Protein->Mix Ligand Trifluorobenzenesulfonamide Analog Ligand->Mix Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Mix qPCR Real-Time PCR Instrument Mix->qPCR Load into 96-well plate Heat Increase Temperature qPCR->Heat Apply Thermal Gradient Fluorescence Fluorescence Intensity Heat->Fluorescence Monitor Fluorescence Melting_Curve Generate Melting Curve Fluorescence->Melting_Curve Plot Intensity vs. Temperature Tm Tm Value Melting_Curve->Tm Determine Melting Temperature (Tm) Kd Binding Affinity (Kd) Tm->Kd Calculate Dissociation Constant (Kd)

Caption: Workflow for determining binding affinity using the Fluorescent Thermal Shift Assay.

Step-by-Step Protocol:

  • Protein and Ligand Preparation: Purified carbonic anhydrase isoforms and synthesized trifluorobenzenesulfonamide analogs are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Mixture: The reaction mixture is prepared in a 96-well PCR plate, containing the CA isoform, the fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the inhibitor.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a thermal gradient is applied, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Fluorescence Monitoring: The fluorescence intensity of the SYPRO Orange dye, which binds to hydrophobic regions of the protein that become exposed upon unfolding, is monitored in real-time.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melting curve. The change in Tm (ΔTm) as a function of ligand concentration is then used to calculate the dissociation constant (Kd).

Stopped-Flow CO₂ Hydration Assay for Enzymatic Inhibition

This assay directly measures the enzymatic activity of carbonic anhydrase by monitoring the hydration of CO₂ to bicarbonate and a proton, which results in a pH change.

Experimental Workflow:

Stopped_Flow_Workflow cluster_reactants Reactants cluster_mixing Rapid Mixing cluster_detection Detection & Analysis Enzyme_Inhibitor CA Isoform + Inhibitor Stopped_Flow Stopped-Flow Instrument Enzyme_Inhibitor->Stopped_Flow CO2_Solution CO₂-Saturated Solution CO2_Solution->Stopped_Flow pH_Indicator pH Indicator (e.g., Phenol Red) Stopped_Flow->pH_Indicator Initiates Reaction Spectrophotometer Spectrophotometer pH_Indicator->Spectrophotometer Monitors Absorbance pH_Change Absorbance Change Spectrophotometer->pH_Change Rate Initial Rate of Reaction pH_Change->Rate Ki Inhibition Constant (Ki) Rate->Ki Calculate Ki

Caption: Workflow for determining the inhibition constant (Ki) using the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Protocol:

  • Reagent Preparation: A buffer solution containing a pH indicator (e.g., phenol red) is prepared. A separate solution is saturated with CO₂. The carbonic anhydrase isoform is pre-incubated with various concentrations of the trifluorobenzenesulfonamide analog.

  • Rapid Mixing: The enzyme-inhibitor solution and the CO₂-saturated solution are rapidly mixed in a stopped-flow instrument.

  • Spectrophotometric Monitoring: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Conclusion: Guiding Future Drug Design

The structure-activity relationship studies of this compound analogs have provided invaluable insights for the rational design of potent and selective carbonic anhydrase inhibitors. The strategic incorporation of fluorine atoms enhances the intrinsic inhibitory activity by increasing the acidity of the sulfonamide moiety. Furthermore, the exploration of di-meta substitution patterns on the trifluorinated ring has unveiled a promising avenue for achieving high affinity and remarkable selectivity for the cancer-associated isoforms CA IX and XII. The robust experimental methodologies outlined in this guide provide a framework for the reliable evaluation of these and future generations of inhibitors, ensuring the integrity and translational potential of the research. As our understanding of the nuanced interactions within the carbonic anhydrase active site deepens, the principles elucidated here will continue to guide the development of novel therapeutics with improved efficacy and safety profiles.

References

  • G. B. Bar, A. Scozzafava, C. T. Supuran. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Med. Chem. Lett. 2014, 5, 10, 1125–1129. [Link]

  • V. Dudutienė, A. Zubrienė, A. Smirnov, A. Timm, D. Matulis. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. J. Med. Chem. 2015, 58, 21, 8645–8658. [Link]

Sources

A Technical Guide to Assessing the Cross-Reactivity of 2,3,6-Trifluorobenzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in NaV Channel Modulation

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The NaV channel family comprises nine distinct isoforms (NaV1.1–NaV1.9), each with a unique tissue distribution and physiological role. For instance, NaV1.6 is abundantly expressed in excitatory neurons, making it a promising target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] However, non-selective inhibition of other isoforms can lead to undesirable side effects. Inhibition of NaV1.1, predominantly found in inhibitory interneurons, may be proconvulsant, while blockade of the cardiac isoform, NaV1.5, carries a risk of cardiotoxicity.[1][3]

Therefore, the development of isoform-selective NaV channel inhibitors is a key objective in modern drug discovery. This guide will use 2,3,6-Trifluorobenzenesulfonamide as a representative compound to illustrate the process of determining a comprehensive cross-reactivity profile.

Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of a compound's selectivity involves a tiered approach, beginning with the primary target and expanding to include closely related family members and other potential off-target liabilities. The following diagram outlines a logical workflow for assessing the cross-reactivity of a putative NaV1.6 inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Isoform Selectivity Profiling cluster_2 Phase 3: Broad Off-Target Liability cluster_3 Phase 4: Data Analysis & Interpretation A Initial Screen: This compound B Primary Target Assay: NaV1.6 Inhibition (IC50) A->B C NaV Isoform Panel: NaV1.1, NaV1.2, NaV1.5, NaV1.7 B->C D Automated Patch-Clamp Electrophysiology C->D E Radioligand Binding Assays C->E H Calculate Selectivity Ratios D->H E->H F Extended Ion Channel Panel: (e.g., hERG, CaV, KV) G General Receptor Screening Panel J Risk-Benefit Assessment G->J I Determine Therapeutic Index H->I I->J

Caption: Workflow for assessing the cross-reactivity of a NaV channel inhibitor.

Core Methodologies for Quantifying Cross-Reactivity

The two primary techniques for assessing a compound's activity at ion channels are automated patch-clamp electrophysiology and radioligand binding assays. Each provides unique and complementary information.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp is the gold standard for characterizing the functional effects of a compound on ion channels.[4] It allows for the direct measurement of ion currents in whole cells expressing the channel of interest, providing data on potency, state-dependence, and mechanism of action.

Experimental Protocol: Automated Patch-Clamp Assay for NaV Channel Isoforms

  • Cell Culture: Maintain stable cell lines (e.g., HEK293) expressing the human NaV channel isoforms of interest (NaV1.1, NaV1.2, NaV1.5, NaV1.6, NaV1.7) in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension at a concentration optimized for the automated patch-clamp platform (e.g., SyncroPatch 768PE, IonWorks Quattro).[4][5]

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate vehicle (e.g., DMSO) and then dilute into the extracellular recording solution.

  • Assay Execution:

    • Load the cell suspension, intracellular and extracellular solutions, and compound plate onto the automated patch-clamp system.

    • Initiate the automated process of cell capture, seal formation (aiming for giga-ohm seals), and whole-cell access.

    • Apply a voltage protocol to elicit NaV channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.

    • Establish a stable baseline recording of the current in the presence of vehicle.

    • Apply the different concentrations of this compound and record the resulting inhibition of the peak sodium current.

  • Data Analysis:

    • Measure the peak inward current at each compound concentration.

    • Normalize the current inhibition to the baseline (vehicle) response.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

G cluster_0 Preparation cluster_1 Automated Patch-Clamp cluster_2 Data Acquisition & Analysis prep Cell Culture (NaV-expressing cells) Compound Dilution apc Cell Capture & Sealing Whole-Cell Access Voltage Protocol Application Compound Application prep->apc data Measure Peak Current Normalize to Vehicle Concentration-Response Curve Calculate IC50 apc->data

Caption: Experimental workflow for automated patch-clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays measure the ability of a test compound to displace a radioactively labeled ligand from its binding site on the target receptor.[6][7] These assays are a high-throughput and cost-effective way to determine a compound's affinity (Ki) for a target.

Experimental Protocol: Competitive Radioligand Binding Assay for NaV Channels

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the NaV channel isoforms of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Saxitoxin or a site-specific ligand), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

For a clear comparison, the results from the cross-reactivity assays should be summarized in a tabular format. The following tables present hypothetical but plausible data for this compound and a non-selective comparator compound.

Table 1: Functional Inhibition of NaV Channel Isoforms by this compound (Automated Patch-Clamp)

TargetIC50 (µM)n
NaV1.60.054
NaV1.15.24
NaV1.20.94
NaV1.5>304
NaV1.72.54

Table 2: Binding Affinity of this compound for NaV Channel Isoforms (Radioligand Binding)

TargetKi (µM)n
NaV1.60.043
NaV1.14.83
NaV1.20.83
NaV1.5>303
NaV1.72.13

Table 3: Selectivity Ratios for this compound

ComparisonSelectivity Ratio (IC50 Off-Target / IC50 NaV1.6)
NaV1.1 / NaV1.6104-fold
NaV1.2 / NaV1.618-fold
NaV1.5 / NaV1.6>600-fold
NaV1.7 / NaV1.650-fold

Interpretation of Results:

The hypothetical data suggest that this compound is a potent inhibitor of NaV1.6 with an IC50 of 50 nM. The selectivity ratios indicate a high degree of selectivity against the cardiac isoform NaV1.5 (>600-fold) and the inhibitory neuron isoform NaV1.1 (104-fold).[8] The selectivity over NaV1.2 and NaV1.7 is less pronounced but still significant. This selectivity profile suggests a potentially favorable therapeutic window with a reduced risk of cardiotoxicity and proconvulsant effects compared to non-selective NaV channel blockers.[1][3]

Broader Off-Target Screening

To build a comprehensive safety profile, it is crucial to assess the activity of this compound against a broader panel of targets. This typically includes:

  • hERG Channel: To assess the risk of QT prolongation and potential cardiotoxicity.

  • Other Ion Channels: A panel of other voltage-gated (CaV, KV) and ligand-gated ion channels.

  • GPCRs, Kinases, and Transporters: A general liability panel to identify any unforeseen off-target interactions.

Conclusion

A thorough evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For a compound like this compound, with a potential application as a selective NaV1.6 inhibitor, a detailed understanding of its activity against other NaV channel isoforms and a broader range of off-targets is essential. By employing the systematic approach and robust methodologies outlined in this guide, researchers can generate the critical data needed to confidently advance promising candidates toward clinical development.

References

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. Retrieved from [Link]

  • Goodchild, S. J., et al. (2024). Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. ACS Chemical Neuroscience. Retrieved from [Link]

  • Garbati, N., et al. (2008). Development and validation of the QPatch medium-throughput patch clamp electrophysiology assay for brain sodium channel inhibitors. The Journal of Physiology.
  • Xu, J., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Assay and Drug Development Technologies. Retrieved from [Link]

  • Goodchild, S. J., et al. (2024). Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. bioRxiv. Retrieved from [Link]

  • Goodchild, S. J., et al. (2023). NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in both sexes of mice. bioRxiv. Retrieved from [Link]

  • Altabrisa Group. (2023). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]

  • Pharmacology Mentor. (n.d.). Drug Selectivity, Safety, and Risk-Benefit Ratio. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. PeerJ. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. Retrieved from [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Nav1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay - TW. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • Gonzalez, C., & Sapi, J. (2004). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening.
  • Aurora Biomed. (n.d.). Principles of Flux Assay using Ion Channel Reader. Retrieved from [Link]

  • Kaczorowski, G. J., & McManus, O. B. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2,3,6-Trifluorobenzenesulfonamide, a compound of interest for its potential applications in medicinal chemistry. Our focus will be on the practical application and causal reasoning behind method selection, ensuring a robust and self-validating approach to purity determination.

The accurate assessment of purity is a critical step, ensuring both the safety and efficacy of potential therapeutic agents.[1] This guide will compare and contrast the primary analytical techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information, which, when used in concert, can deliver a comprehensive purity profile.

Comparative Overview of Core Analytical Techniques

Choosing the right analytical tool is contingent on the specific question being asked. Are we looking for trace impurities, confirming the chemical structure, or establishing a quantitative purity value for batch release? The following sections will delve into the specifics of each technique, but the table below offers a succinct comparison.

Technique Principle Information Obtained Sensitivity Quantitative Capability Key Advantages Limitations
HPLC-UV Differential partitioning between a stationary and liquid mobile phase.Retention time (tʀ), peak area for quantification, % purity.High (ng to µg/mL).[1]Excellent, with high precision and accuracy.[1]Robust, reproducible, widely available, ideal for routine quality control.[1]Requires reference standards for impurity identification; potential for co-elution.
GC-MS Separation by volatility and polarity, followed by mass-based identification.Retention time, mass-to-charge ratio (m/z) of fragments.Very High (pg to ng).Good, but often requires deuterated internal standards for best accuracy.[2]Excellent for identifying volatile impurities and providing structural information.Requires derivatization for non-volatile compounds like sulfonamides; thermal degradation risk.[2][3]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Precise chemical structure, identification of impurities, quantitative analysis (qNMR).Low to Moderate.Excellent (qNMR with internal standard).Provides unambiguous structural confirmation; can detect non-chromatographable impurities.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve.

Workflow for Purity Assessment of this compound

A systematic approach is essential for a thorough purity evaluation. The following workflow illustrates the logical progression from initial qualitative checks to definitive quantitative analysis.

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.[4] For sulfonamides, Reverse-Phase HPLC (RP-HPLC) is the most common modality.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or Phenyl-Hexyl column is chosen for its hydrophobic properties, which effectively retain the aromatic sulfonamide structure, allowing for separation from more polar or less retained impurities.[5]

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks. The gradient elution ensures that both early and late-eluting impurities are effectively resolved and eluted in a reasonable timeframe.[5][6]

  • Detection: UV detection is ideal as the benzene ring in the molecule possesses a strong chromophore. A wavelength around 265-270 nm is typically effective for sulfonamides.[4][5]

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to achieve a concentration of ~1 mg/mL.[1]

    • Prepare a test solution at a higher concentration (e.g., 10 mg/mL) to facilitate the detection of minor impurities.[1]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Cogent RP Phenyl Hexyl™, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 25% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions over 3 minutes.

    • Flow Rate: 1.0 mL/minute.[4][5]

    • Injection Volume: 5 µL.[4][5]

    • Column Temperature: 25 °C.[4]

    • Detection: UV at 270 nm.[5]

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurity peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds have a similar response factor at the chosen wavelength. For precise quantification, a reference standard and calibration curve are necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional sensitivity and structural information, making it a powerful tool for identifying unknown impurities. However, sulfonamides are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability.[3]

Causality Behind Experimental Choices:

  • Derivatization: Methylation with a reagent like (trimethylsilyl)diazomethane is a common strategy.[7] This process converts the acidic N-H proton of the sulfonamide into an N-CH₃ group, blocking polar interactions and increasing volatility.

  • Ionization: Electron Impact (EI) ionization is typically used, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for library matching and structural elucidation.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the synthesized compound in 1 mL of methanol.

    • Add (trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • The sample is now ready for injection.

  • GC-MS Conditions:

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the methylated this compound based on its retention time and mass spectrum.

    • Analyze smaller peaks for potential impurities. The fragmentation pattern of each impurity can be compared against mass spectral libraries (e.g., NIST) to propose candidate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide definitive structural information. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The presence of the sulfonamide proton (-SO₂NH₂) and the aromatic protons can be confirmed.[8] The integral of these signals relative to an internal standard can be used for quantitative NMR (qNMR).

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants between the fluorine atoms are highly characteristic.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is often preferred for sulfonamides as the acidic NH proton is readily observable.[8]

Detailed Experimental Protocol: ¹H and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • ¹H NMR: Acquire 16-32 scans. The spectral window should cover at least 0-12 ppm. The sulfonamide proton signal is expected between 8-11 ppm.[8]

    • ¹⁹F NMR: Acquire spectra with proton decoupling to simplify the signals.

  • Data Analysis:

    • Structural Confirmation: Confirm the expected chemical shifts, multiplicities (splitting patterns), and integration values for all signals in the ¹H and ¹⁹F spectra. The aromatic region in the ¹H spectrum and the characteristic pattern in the ¹⁹F spectrum will be definitive for the 2,3,6-trifluoro substitution.

    • Purity Assessment: Carefully inspect the baseline for small peaks that do not correspond to the main compound, solvent, or known standards. The integration of these impurity peaks relative to the main compound provides a molar ratio, from which a weight percentage can be estimated if the impurity structure is known or assumed.

Conclusion

A multi-faceted approach is the most trustworthy strategy for assessing the purity of synthesized this compound. HPLC provides the most reliable and robust quantitative data for routine purity checks. GC-MS is an excellent secondary method for identifying volatile or derivatizable impurities that may not be resolved by HPLC. Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity and can detect a broader range of impurities, offering a truly orthogonal check on purity. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in the quality of their synthesized material, ensuring the integrity of subsequent experiments.

References

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. National Institutes of Health (NIH). Available from: [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. National Institutes of Health (NIH). Available from: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC INTERNATIONAL. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (NIH). Available from: [Link]

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The Unexplored Potential of 2,3,6-Trifluorobenzenesulfonamide: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered acidity—make fluorinated building blocks highly valuable. Among these, the benzenesulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. This guide delves into the applications of the lesser-explored 2,3,6-Trifluorobenzenesulfonamide , comparing its potential with more established isomers and derivatives based on recent peer-reviewed studies and patent literature.

While dedicated research on this compound is nascent, its precursor, 2,3,6-Trifluorobenzenesulfonyl chloride, is commercially available, positioning the sulfonamide as an accessible building block for novel chemical entities.[1][2] This guide will synthesize data from related fluorinated benzenesulfonamides to project the utility and potential advantages of the 2,3,6-substitution pattern.

The Landscape of Fluorinated Benzenesulfonamides in Drug Discovery

The benzenesulfonamide core is a privileged scaffold due to its ability to act as a hydrogen bond donor and acceptor, and its synthetic accessibility. The introduction of fluorine atoms can dramatically modulate the physicochemical and biological properties of these molecules. Recent studies highlight the profound impact of fluorine substitution patterns on therapeutic activity.

A compelling example lies in the development of inhibitors for amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. A 2024 study revealed that specific di-substituted fluorinated benzenesulfonamides can slow Aβ peptide aggregation by more than threefold.[3][4] This anti-aggregation effect was highly dependent on the specific arrangement of the sulfonamide, a hydrophobic substituent, and a benzoic acid moiety, underscoring the importance of the fluorine substitution pattern in directing intermolecular interactions.[3][4]

Furthermore, patent literature points to the broad therapeutic potential of this class of compounds. Various fluorinated benzenesulfonamide derivatives have been investigated as:

  • Voltage-gated sodium channel blockers for the treatment of epilepsy.[5]

  • URAT1 inhibitors for managing hyperuricemia and gout.[6]

  • Herbicidal agents , demonstrating their utility beyond medicine.[7]

This established biological activity across different isomers provides a strong rationale for exploring novel substitution patterns like the 2,3,6-trifluoro arrangement.

Comparative Analysis: The 2,3,6-Trifluoro Isomer vs. Alternatives

The unique 2,3,6-trifluoro substitution pattern offers a distinct electronic and steric profile compared to more commonly studied isomers. Below is a comparative table summarizing the potential attributes and applications, drawing inferences from related compounds.

FeatureThis compound (Prospective)2-(Trifluoromethyl)benzenesulfonamide (Established)4-(Trifluoromethyl)benzenesulfonamide (Established)
Synthesis Readily prepared from commercially available 2,3,6-trifluorobenzenesulfonyl chloride.[1][2]Synthesizable from corresponding sulfonyl chloride.Widely available and commonly used building block.
Electronic Profile Multiple electron-withdrawing fluorine atoms significantly increase the acidity of the sulfonamide N-H proton. The asymmetric pattern creates a distinct dipole moment.Single, strongly electron-withdrawing CF3 group at the ortho position.Single CF3 group at the para position, influencing electronics through resonance and induction.
Potential Applications Potential as a highly acidic scaffold for kinase inhibition, novel carbonic anhydrase inhibitors, or as a building block for agrochemicals. The unique fluorine arrangement could offer novel binding interactions.Used in the development of URAT1 inhibitors for gout treatment.[6] Known environmental transformation product of the herbicide Tritosulfuron.[8]A versatile building block in pharmaceuticals and agrochemicals, noted for enhancing biological activity and selectivity in anti-inflammatory and pain relief agents.
Key Advantage The unexplored nature of this substitution pattern presents an opportunity for novel intellectual property and potentially unique structure-activity relationships (SAR).Established role in specific therapeutic areas provides a clear starting point for analog development.Well-understood SAR and extensive use in existing drug discovery programs.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the conversion of a sulfonyl chloride to a primary sulfonamide, adapted for the synthesis of the title compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Ammonolysis cluster_2 Work-up & Purification A Dissolve 2,3,6-Trifluorobenzenesulfonyl chloride in an inert solvent (e.g., THF, Dioxane) B Cool the solution in an ice bath (0-5 °C) A->B C Add aqueous ammonia dropwise with vigorous stirring B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours C->D E Acidify with dilute HCl to precipitate the product D->E F Filter the solid product E->F G Wash with cold water F->G H Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure product G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) in a suitable inert solvent such as tetrahydrofuran (THF) or 1,4-dioxane (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Ammonolysis: While stirring vigorously, add concentrated aqueous ammonia (28-30%, ~5-10 eq) dropwise to the cooled solution. The addition is exothermic; maintain the temperature below 10 °C. A white precipitate may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~2 by adding 1M hydrochloric acid (HCl). This will precipitate the this compound product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual ammonium salts.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Assay for Inhibition of Amyloid-β Aggregation (Thioflavin T Assay)

This protocol is a standard method to screen compounds for their ability to inhibit the fibrillation of amyloid-β peptides, based on the principles described in recent literature.[3][4]

Logical Flow of the Assay:

G A Prepare Aβ42 Peptide Monomers B Incubate Aβ42 with Test Compound (this compound) or Vehicle Control A->B C Add Thioflavin T (ThT) Dye to aliquots at time points B->C D Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) C->D E Analyze Data: Compare fluorescence curves of test compound vs. control D->E

Caption: Workflow for the Thioflavin T amyloid aggregation assay.

Step-by-Step Methodology:

  • Preparation of Aβ42 Monomers: Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation to form a peptide film, and subsequent reconstitution in a suitable buffer (e.g., artificial cerebrospinal fluid or phosphate buffer) to obtain monomeric Aβ42.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions to test a range of concentrations.

  • Aggregation Assay: In a 96-well microplate, combine the monomeric Aβ42 solution with either the test compound or a vehicle control (DMSO). The final concentration of Aβ42 is typically in the low micromolar range (e.g., 10 µM).

  • Incubation: Incubate the plate at 37 °C with gentle agitation to promote fibril formation.

  • Thioflavin T (ThT) Measurement: At regular intervals (e.g., every 30 minutes), add a solution of Thioflavin T to the wells. ThT is a fluorescent dye that binds specifically to amyloid fibrils.

  • Fluorescence Reading: Immediately after adding ThT, measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: Plot the fluorescence intensity against time for each concentration of the test compound and the control. A reduction in the rate of fluorescence increase or a lower final plateau in the presence of the compound indicates inhibition of Aβ aggregation.

Conclusion and Future Outlook

While direct, peer-reviewed applications of This compound are yet to be extensively published, the rich chemistry and diverse biological activities of its fluorinated analogs provide a compelling case for its investigation. Its unique electronic profile, stemming from the asymmetric trifluorination pattern, offers exciting possibilities for creating novel molecular interactions with biological targets. The commercial availability of its precursor makes it a readily accessible tool for chemists.

Researchers in drug discovery and agrochemical development are encouraged to consider this compound as a novel building block. Its potential to yield compounds with unique properties in areas such as neurodegenerative disease, epilepsy, and metabolic disorders is significant. The experimental protocols provided herein offer a starting point for its synthesis and evaluation in relevant biological assays. The exploration of this and other underutilized fluorinated scaffolds will undoubtedly continue to push the boundaries of chemical biology and medicinal chemistry.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2,4,6-trifluorobenzene-1-sulfonyl chloride.
  • CymitQuimica. (n.d.). CAS 1017779-75-7: 2,3,6-Trifluorobenzenesulfonyl chloride.
  • Google Patents. (n.d.). CN1308057A - INtermediate for producing 2-trifluoromethoxy benzene sulfonamide.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide.
  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
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  • PubMed. (2015, November 10). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models.
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  • Acta Scientiarum. Biological Sciences. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
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  • ChemicalBook. (n.d.). 2,3,6-Trifluorobenzenesulfonyl chloride | 1017779-75-7.
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Safety Operating Guide

Operational Guide: Personal Protective Equipment and Safe Handling of 2,3,6-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2,3,6-Trifluorobenzenesulfonamide. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we work with. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of our research, and environmental compliance.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound may be limited, a prudent approach necessitates evaluating it based on analogous fluorinated and sulfonamide-containing compounds. Aromatic sulfonamides and their trifluoromethylated derivatives are known to be biologically active and can present significant health hazards.

Based on data from similar structures, the primary hazards are summarized below.[1][2][3]

Hazard ClassificationDescriptionRationale & Primary Route of Exposure
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][2][3]The acidic nature of the sulfonamide proton and the reactivity of the fluorinated aromatic ring can disrupt skin integrity. The primary risk is through direct contact with the solid or solutions.
Serious Eye Irritation (Category 2A) Causes significant, but reversible, eye irritation.[1][2][3]Direct contact of dust or splashes with the eyes can cause immediate and severe irritation.
Respiratory Tract Irritation (STOT SE 3) May cause irritation to the respiratory system if inhaled.[2][3]Inhalation of fine dust or aerosols can lead to irritation of the nose, throat, and lungs. This is a key consideration when handling the solid powder.
Acute Oral Toxicity (Category 4) Harmful if swallowed.[3][4][5]Ingestion can lead to systemic effects. While less common in a lab setting, accidental ingestion via contaminated hands is a risk.

Given the presence of the trifluoro-substituted benzene ring, this compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence.[6][7] Therefore, both operational safety and environmental disposal must be handled with the utmost care.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any task, ensure that engineering and administrative controls are in place and functioning correctly. These are non-negotiable prerequisites for handling this compound.

  • Engineering Control: All weighing, handling, and reactions involving this compound must be conducted within a certified and properly functioning chemical fume hood.[2][8][9] The fume hood is the primary method for preventing respiratory exposure.[10]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): A detailed, task-specific SOP must be written and approved before work begins.[11]

    • Designated Area: Clearly mark the area where this compound is being used.

    • Training: All personnel must be trained on the specific hazards and the procedures outlined in this guide.

    • Working Alone: Avoid working with hazardous compounds like this when alone in the laboratory.[9][11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum requirements and conditions necessitating enhanced protection.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles.[8][12]Disposable nitrile gloves.[13][14] Inspect for holes before use.[5][9]Flame-resistant lab coat, fully buttoned.[8][11]Required: Use within a chemical fume hood.
Preparing Solutions (Splash Hazard) Enhanced: Face shield worn over chemical splash goggles.[14][15]Enhanced: Double-gloving with nitrile gloves or wearing heavier neoprene gloves.[11][14][16]Enhanced: Chemical-resistant apron over a lab coat.[11][17]Required: Use within a chemical fume hood.
Conducting Reactions Chemical splash goggles.Disposable nitrile gloves. Change immediately if contact is suspected.Flame-resistant lab coat.Required: Use within a chemical fume hood.
Large Spills / Emergency Cleanup Face shield worn over chemical splash goggles.Heavy-duty neoprene or Silver Shield® gloves.[16]Chemical-resistant suit or coveralls (e.g., Tychem®).[16]Required: Air-purifying respirator (APR) with appropriate cartridges or SCBA, depending on spill size.[13][16]

Below is a workflow diagram to guide the selection of appropriate PPE based on the assessed risk of the task at hand.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task: Weighing, Solution Prep, Reaction, etc. CheckAerosol Is there a risk of dust/aerosol generation? Start->CheckAerosol CheckSplash Is there a significant splash hazard? BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No EnhEye Upgrade Eye/Face Protection: Add Face Shield CheckSplash->EnhEye Yes FumeHood Mandatory Engineering Control: Perform in Chemical Fume Hood CheckAerosol->FumeHood Yes EnhGloves Upgrade Hand Protection: Double-Glove or Neoprene EnhEye->EnhGloves EnhBody Upgrade Body Protection: Chemical Apron EnhGloves->EnhBody EnhBody->BasePPE FumeHood->CheckSplash

Caption: PPE selection is a risk-based decision process.

Step-by-Step Handling Procedure

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning.

    • Don all required PPE as determined in the risk assessment. Inspect gloves for any defects.[5][9]

    • Designate the work area within the hood and cover the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • Perform all manipulations of the solid powder deep within the fume hood to contain any dust.[10]

    • Use a spatula for transfers. Avoid creating dust clouds.

    • If preparing a solution, add the solid slowly to the solvent.

  • During Reaction/Use:

    • Keep the fume hood sash at the lowest practical height.[17]

    • Continuously monitor the experiment for any unexpected changes.

    • If you must leave the immediate area, ensure the experiment is stable and properly labeled. Do not leave hazardous reactions unattended.[9]

  • Post-Procedure Cleanup:

    • Quench any reactions as necessary according to your validated protocol.

    • Carefully wipe down the exterior of all containers and equipment before removing them from the fume hood.

    • Dispose of all contaminated materials (bench paper, gloves, pipette tips) in the designated hazardous waste container.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[3][8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[4] Provide the Safety Data Sheet (SDS) to emergency responders.

Decontamination and Disposal Plan

Due to the fluorinated nature of this compound, proper disposal is critical to prevent environmental persistence. All waste streams must be treated as hazardous.

Operational Plan:

  • Segregation: Collect all waste contaminated with this compound separately from other waste streams.[8] This includes:

    • Unused solid compound.

    • Reaction mixtures and solutions.

    • Contaminated labware (pipettes, vials).

    • Contaminated PPE (gloves, bench paper).

  • Containment: Use clearly labeled, sealed, and chemically compatible containers for all waste.[3][8] The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms.[8]

  • Disposal Pathway: Do not dispose of this material down the drain.[9] The required method of disposal is through a licensed hazardous waste management company.[8]

    • Preferred Method: High-temperature incineration in a facility equipped with scrubbers to handle acidic gases like hydrogen fluoride (HF) and sulfur oxides (SOx) is the most effective method for destroying fluorinated organic compounds.[2][8][18]

    • Alternative Method: For solidified waste, a permitted hazardous waste landfill may be an option, but this is less preferable due to the persistence of PFAS-type compounds.[8]

The following diagram outlines the complete lifecycle of the chemical within the laboratory, from receipt to final disposal.

Handling_Disposal_Workflow Diagram 2: Chemical Handling and Disposal Workflow cluster_handling Laboratory Operations cluster_waste Waste Management Receive Receive & Store (Cool, Dry, Ventilated) Prep Prepare for Use (Don PPE, Work in Fume Hood) Receive->Prep Experiment Conduct Experiment Prep->Experiment Decon Decontaminate Glassware & Work Area Experiment->Decon CollectSolid Collect Solid Waste (Contaminated PPE, Solids) Experiment->CollectSolid Solid Waste CollectLiquid Collect Liquid Waste (Reaction Mixtures, Solvents) Experiment->CollectLiquid Liquid Waste Decon->CollectSolid Solid Waste WasteContainer Seal & Label Hazardous Waste Container CollectSolid->WasteContainer CollectLiquid->WasteContainer Disposal Arrange Licensed Disposal (High-Temp Incineration) WasteContainer->Disposal

Caption: A structured workflow ensures safety from handling to disposal.

References

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  • Safety data sheet for 2(Trifluoromethoxy)benzenesulfonamide. Santa Cruz Biotechnology.
  • Safety Data Sheet for Bis(trifluoromethane)sulfonimide lithium salt. Aldrich (Sigma-Aldrich).
  • Safety Data Sheet for N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide. Sigma-Aldrich.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for 2-(Trifluoromethyl)benzenesulfonamide. Synquest Labs.
  • Safety Data Sheet for 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. Angene Chemical.
  • Safety Data Sheet for 2-(Trifluoromethyl)benzenesulfonamide. Fisher Scientific.
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  • Safety Data Sheet for p-bromobenzenesulfonamide. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.